molecular formula C5HF4N B1295328 2,3,5,6-Tetrafluoropyridine CAS No. 2875-18-5

2,3,5,6-Tetrafluoropyridine

Cat. No.: B1295328
CAS No.: 2875-18-5
M. Wt: 151.06 g/mol
InChI Key: HWIPMBCMGVXOKN-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrafluoropyridine is a useful research compound. Its molecular formula is C5HF4N and its molecular weight is 151.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,3,5,6-tetrafluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5HF4N/c6-2-1-3(7)5(9)10-4(2)8/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWIPMBCMGVXOKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40182930
Record name Pyridine, 2,3,5,6-tetrafluoro-
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Molecular Weight

151.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2875-18-5
Record name 2,3,5,6-Tetrafluoropyridine
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Record name Pyridine, 2,3,5,6-tetrafluoro-
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Record name Pyridine, 2,3,5,6-tetrafluoro-
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Record name 2,3,5,6-Tetrafluoropyridine
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Foundational & Exploratory

An In-depth Technical Guide to 2,3,5,6-Tetrafluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3,5,6-Tetrafluoropyridine, a key fluorinated building block in organic synthesis and pharmaceutical development. The document details its chemical and physical properties, provides in-depth experimental protocols for its synthesis and functionalization, and illustrates key reaction pathways. This guide is intended to be a valuable resource for researchers and professionals engaged in synthetic chemistry and drug discovery.

Introduction

This compound, a fluorinated analog of pyridine (B92270), is a versatile reagent in organic synthesis, primarily utilized as an intermediate in the preparation of more complex molecules. The presence of four electron-withdrawing fluorine atoms on the pyridine ring significantly influences its reactivity, making it highly susceptible to nucleophilic aromatic substitution. This property is extensively exploited in the synthesis of agrochemicals and pharmaceuticals, a notable example being the antibiotic delafloxacin.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the tables below, providing a ready reference for laboratory use.

Table 1: General and Physical Properties
PropertyValue
CAS Number 2875-18-5
Molecular Formula C₅HF₄N
Molecular Weight 151.06 g/mol
Appearance Clear colorless liquid
Boiling Point 102 °C (lit.)
Density 1.499 g/mL at 25 °C (lit.)
Refractive Index (n20/D) 1.4046 (lit.)
Flash Point 31 °C (closed cup)
Table 2: Chemical Structure and Identifiers
IdentifierValue
IUPAC Name This compound
SMILES C1=C(C(=NC(=C1F)F)F)F
InChI InChI=1S/C5HF4N/c6-2-1-3(7)5(9)10-4(2)8/h1H
InChIKey HWIPMBCMGVXOKN-UHFFFAOYSA-N

Synthesis and Reactivity

The primary reactivity of this compound is characterized by its propensity to undergo nucleophilic aromatic substitution (SNAᵣ). The electron-withdrawing nature of the fluorine atoms and the nitrogen heteroatom activates the pyridine ring towards attack by nucleophiles. The 4-position is the most electrophilic and, therefore, the most common site for substitution.

Nucleophilic Aromatic Substitution (SNAᵣ)

The general mechanism for the SNAᵣ reaction on this compound involves the attack of a nucleophile at the 4-position, leading to the formation of a resonance-stabilized Meisenheimer complex. Subsequent elimination of a fluoride (B91410) ion restores the aromaticity of the ring, yielding the 4-substituted-2,3,5,6-tetrafluoropyridine product.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Tetrafluoropyridine This compound Meisenheimer Meisenheimer Complex Tetrafluoropyridine->Meisenheimer + Nucleophile (Nu⁻) Nucleophile Nucleophile (Nu⁻) Substituted_Product 4-Substituted-2,3,5,6- tetrafluoropyridine Meisenheimer->Substituted_Product - F⁻ Fluoride_Ion Fluoride Ion (F⁻)

Caption: General mechanism of nucleophilic aromatic substitution on this compound.

Experimental Protocols

The following protocols are representative examples for the synthesis and functionalization of this compound.

Synthesis of this compound from 2,3,5,6-Tetrachloropyridine (B1294921)

This method involves a halogen exchange reaction where the chlorine atoms of 2,3,5,6-tetrachloropyridine are replaced by fluorine atoms.

G start Start: Combine Reactants reactants 2,3,5,6-Tetrachloropyridine Potassium Fluoride Sulfolane (solvent) start->reactants reaction Heat to 120 °C Stir for 6 hours reactants->reaction filtration Cool and Filter reaction->filtration distillation Distill the Organic Phase filtration->distillation product Collect Fraction at 108 °C distillation->product

Caption: Workflow for the synthesis of this compound.

Procedure:

  • Reaction Setup: In a 500 mL four-necked flask equipped with a mechanical stirrer, thermometer, and condenser, add 43.4 g of 2,3,5,6-tetrachloropyridine, 58.0 g of anhydrous potassium fluoride, and 200 mL of sulfolane.[1]

  • Reaction: Heat the mixture to 120 °C with vigorous stirring and maintain this temperature for 6 hours.[1]

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid precipitate and wash with a small amount of sulfolane.

  • Purification: The filtrate (the organic phase) is then subjected to fractional distillation. Collect the fraction boiling at approximately 108 °C to obtain this compound.[1] The expected yield is around 95%.[1]

Synthesis of 4-Substituted-2,3,5,6-tetrafluoropyridines via Nucleophilic Aromatic Substitution

This protocol provides a general method for the substitution of the 4-fluoro group on this compound with a nucleophile. The example below details the reaction with malononitrile (B47326), but the principle can be extended to other nucleophiles.

Procedure for the Synthesis of 2-(2,3,5,6-tetrafluoropyridin-4-yl)malononitrile:

  • Reaction Setup: In a round-bottom flask, combine pentafluoropyridine (B1199360) (as a precursor to this compound derivatives) (0.1 g, 0.6 mmol), malononitrile (0.04 g, 0.6 mmol), and potassium carbonate (0.11 g, 1.0 mmol) in 5 mL of dimethylformamide (DMF).[2]

  • Reaction: Heat the mixture at reflux for 3 hours.[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture and pour it into water. Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield the desired 4-substituted product.

Applications in Drug Development

The unique reactivity of this compound and its derivatives makes them valuable intermediates in the synthesis of pharmaceutically active compounds. The fluorine atoms can modulate the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. A prominent example is its use in the synthesis of delafloxacin, a fluoroquinolone antibiotic.

Safety Information

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is an irritant to the eyes, skin, and respiratory system. Always wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling this chemical.

Conclusion

This compound is a cornerstone building block in modern organic and medicinal chemistry. Its well-defined reactivity, particularly its susceptibility to nucleophilic aromatic substitution at the 4-position, provides a reliable platform for the synthesis of a wide array of functionalized pyridine derivatives. This guide has provided essential data and protocols to facilitate its effective use in research and development.

References

An In-depth Technical Guide to 2,3,5,6-Tetrafluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2,3,5,6-tetrafluoropyridine, along with detailed experimental protocols for its synthesis and analysis. This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis, medicinal chemistry, and drug development.

Core Properties of this compound

This compound is a fluorinated heterocyclic compound recognized for its utility as a versatile intermediate in the synthesis of complex organic molecules and active pharmaceutical ingredients.[1][2][3] Its chemical properties are significantly influenced by the presence of four electron-withdrawing fluorine atoms on the pyridine (B92270) ring.

Quantitative Data Summary

The fundamental molecular and physical properties of this compound are summarized in the table below for easy reference.

PropertyValue
Molecular Formula C₅HF₄N
Molecular Weight 151.06 g/mol [4][5][6][7]
CAS Number 2875-18-5[5][6]
Appearance Clear, colorless liquid[3]
Boiling Point 102 °C (lit.)[1][6]
Density 1.499 g/mL at 25 °C (lit.)[1][6]
Refractive Index n20/D 1.4046 (lit.)[6]

Synthesis of this compound: Experimental Protocols

Several methods for the synthesis of this compound have been documented. Below are detailed protocols for two common synthetic routes.

Protocol 1: Fluorination of 2,3,5,6-Tetrachloropyridine (B1294921)

This method involves the halogen exchange reaction of 2,3,5,6-tetrachloropyridine with potassium fluoride.

Materials:

  • 2,3,5,6-Tetrachloropyridine (43.4 g)

  • Potassium Fluoride (58.0 g)

  • Sulfolane (200 mL)

  • 500 mL closed four-mouth reaction bottle

Procedure:

  • To a 500 mL closed four-mouth reaction bottle, add 43.4 g of 2,3,5,6-tetrachloropyridine, 58.0 g of potassium fluoride, and 200 mL of sulfolane.[5]

  • Stir the mixture and heat to 120 °C for 6 hours.[5]

  • Upon completion of the reaction, filter the mixture.

  • Distill the organic phase and collect the fraction at 108 °C to obtain this compound.[5]

Protocol 2: Reductive Defluorination of Pentafluoropyridine (B1199360)

This protocol describes the synthesis of this compound from pentafluoropyridine using zinc powder.

Materials:

  • Pentafluoropyridine (50.7 g, 0.30 mol)

  • Zinc powder

  • 1-15 wt.% aqueous solution of an alkali metal hydroxide (B78521)

  • 10% Sulfuric acid solution

Procedure:

  • Cool the reaction vessel containing zinc powder and the aqueous alkali metal hydroxide solution to 0 °C.

  • Add 50.7 g (0.30 mol) of pentafluoropyridine dropwise over 5 hours, maintaining the temperature between 0 and 2 °C.[8]

  • Continue stirring the reaction mixture for an additional 18 hours.[8]

  • Neutralize the reaction solution with a 10% aqueous solution of sulfuric acid.[8]

  • Heat the neutralized solution to perform atmospheric distillation.[8]

  • Collect the fraction boiling between 80 °C and 100 °C.

  • Separate the aqueous layer from the collected fraction to yield this compound.[8]

Analytical Methodologies

The characterization and purity assessment of this compound are crucial for its application in further synthetic steps. The primary analytical techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to separate and identify the components of the reaction mixture and to determine the purity of the final product. The mass spectrum of this compound will exhibit a molecular ion peak corresponding to its molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are used to confirm the structure of the compound. The ¹⁹F NMR spectrum is particularly informative for fluorinated compounds, providing distinct signals for the fluorine atoms at different positions on the pyridine ring.

Applications in Drug Development

This compound serves as a key building block in the synthesis of various pharmaceutical compounds.[1][2] Notably, it is an intermediate in the production of delafloxacin, a fluoroquinolone antibiotic.[2][3] The reactivity of the C-F bonds allows for nucleophilic substitution reactions, enabling the introduction of diverse functional groups to the pyridine core.

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_workup Workup Stage cluster_purification Purification Stage cluster_product Final Product Reactants Starting Materials (e.g., Pentafluoropyridine, Zn) Reaction Chemical Reaction (e.g., Reductive Defluorination) Reactants->Reaction Neutralization Neutralization Reaction->Neutralization Extraction Solvent Extraction Neutralization->Extraction Distillation Distillation Extraction->Distillation Analysis Analysis (GC-MS, NMR) Distillation->Analysis Final_Product Pure 2,3,5,6- Tetrafluoropyridine Analysis->Final_Product

Caption: A generalized workflow for the synthesis and purification of this compound.

References

2,3,5,6-Tetrafluoropyridine boiling point and density

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 2,3,5,6-Tetrafluoropyridine

This guide provides a comprehensive overview of the boiling point and density of this compound, tailored for researchers, scientists, and professionals in drug development. It includes a summary of its key physical properties, detailed experimental protocols for their determination, and a visual representation of the experimental workflow.

Physicochemical Data of this compound

This compound is a fluorinated heterocyclic compound with applications in organic synthesis and as a pharmaceutical intermediate.[1][2] Its physical properties are crucial for its handling, reaction setup, and purification.

PropertyValueConditions
Boiling Point 101-102 °Cat 760 mmHg (lit.)[1][2][3]
Density 1.499 g/mLat 25 °C (lit.)[1][2]
1.52Specific Gravity (20/20)[3]
Molecular Formula C₅HF₄N
Molecular Weight 151.06 g/mol [4][5]
Appearance Clear colorless to light yellow liquid[1][3]
Refractive Index n20/D 1.4046(lit.)[2]
Flash Point 31 °Cclosed cup[1][3]
CAS Number 2875-18-5[1][2][5]

Experimental Protocols

Accurate determination of boiling point and density is fundamental in chemical research. The following are detailed methodologies for these measurements.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[6] For small sample volumes, the micro-reflux or Thiele tube methods are commonly employed.

Micro-Reflux Method [7][8]

This method is suitable when a few milliliters of the liquid are available.

Apparatus:

  • Small test tube (e.g., 150 mm diameter)

  • Heating block or oil bath

  • Hot plate with magnetic stirrer

  • Small magnetic stirring bar

  • Thermometer

  • Clamps and stand

Procedure:

  • Place approximately 0.5 mL of this compound into the test tube along with a small magnetic stirring bar.

  • Position the test tube in the heating block on the hot plate stirrer and clamp it securely.

  • Clamp the thermometer and lower it into the test tube, ensuring the thermometer bulb is about 1 cm above the liquid surface.

  • Begin gentle stirring and heating.

  • Observe for boiling (bubbling) and the condensation of vapor on the test tube walls, forming a refluxing ring. The thermometer bulb should be at the level of this ring for an accurate reading.

  • When the liquid is gently refluxing, the temperature reading on the thermometer should stabilize. This stable temperature is the boiling point.

  • Record the atmospheric pressure as the boiling point is pressure-dependent.

Thiele Tube Method [6][9]

This method is ideal for very small sample quantities.

Apparatus:

  • Thiele tube

  • Micro test tube (or sodium fusion tube)

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating oil (e.g., mineral oil)

  • Bunsen burner or other heat source

  • Rubber band or thread

Procedure:

  • Fill the micro test tube to about half-full with this compound.

  • Place the capillary tube, with its sealed end up, into the micro test tube.

  • Attach the micro test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

  • Insert the thermometer assembly into the Thiele tube containing heating oil. The sample should be near the middle of the main body of the tube.

  • Gently heat the side arm of the Thiele tube. Convection currents will ensure uniform temperature distribution.[8]

  • As the temperature rises, air will be expelled from the capillary tube. Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.

  • Remove the heat and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles stops and the liquid is drawn into the capillary tube.

Determination of Density

Density is the mass of a substance per unit of volume. For liquids, this is typically determined using a pycnometer or by direct mass and volume measurements.

Pycnometer Method [10]

A pycnometer is a flask with a specific, accurately known volume, which allows for precise density measurements.

Apparatus:

  • Pycnometer (specific gravity bottle)

  • Analytical balance

  • Thermometer

  • Constant temperature bath

Procedure:

  • Thoroughly clean and dry the pycnometer and weigh it empty on an analytical balance.

  • Fill the pycnometer with this compound, ensuring no air bubbles are trapped.

  • Place the filled pycnometer in a constant temperature bath (e.g., 25 °C) to allow the liquid to reach thermal equilibrium.

  • Carefully dry the outside of the pycnometer and weigh it again.

  • The mass of the liquid is the difference between the mass of the filled and empty pycnometer.

  • The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Direct Mass and Volume Measurement [11][12][13]

This is a simpler, though potentially less accurate, method.

Apparatus:

  • Graduated cylinder or volumetric pipette

  • Beaker

  • Electronic balance

Procedure:

  • Place a clean, dry beaker on the electronic balance and tare the mass.

  • Accurately measure a specific volume of this compound using a graduated cylinder or volumetric pipette and transfer it to the beaker.

  • Record the mass of the liquid.

  • Calculate the density using the formula: Density = Mass / Volume.

  • For improved accuracy, this can be repeated with different volumes and the results averaged.

Visualized Experimental Workflow

The following diagram illustrates the logical steps involved in the determination of a liquid's boiling point using the Thiele tube method.

BoilingPointDetermination cluster_setup Apparatus Setup cluster_heating Heating Phase cluster_cooling Cooling & Measurement A Fill micro test tube with sample B Insert inverted capillary tube A->B C Attach tube to thermometer B->C D Place assembly in Thiele tube C->D E Gently heat Thiele tube arm D->E Start Experiment F Observe for rapid bubble stream E->F G Remove heat source F->G Bubbles observed H Observe for cessation of bubbles G->H I Record temperature when liquid enters capillary H->I Result Result: Boiling Point I->Result

Caption: Workflow for Boiling Point Determination using the Thiele Tube Method.

References

Synthesis of 2,3,5,6-Tetrafluoropyridine from Pentafluoropyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of synthetic routes for the preparation of 2,3,5,6-tetrafluoropyridine from the readily available starting material, pentafluoropyridine (B1199360). The selective removal of the fluorine atom at the 4-position of the pyridine (B92270) ring is a key transformation in the synthesis of various functionalized pyridine derivatives for applications in pharmaceuticals, agrochemicals, and materials science. This document details and compares several methodologies, including reduction with metal hydrides and reaction with hydrogen halides, and provides detailed experimental protocols for their execution.

Quantitative Data Summary

The following table summarizes the key quantitative data for the different synthetic methods for converting pentafluoropyridine to this compound, allowing for a direct comparison of their efficacy.

MethodReagents/CatalystSolventReaction TimeTemperatureYieldPurity/Selectivity Notes
Sodium Borohydride (B1222165) Reduction Sodium borohydride (NaBH₄)DMSONot specifiedRoom Temp.~98%Clean hydrodefluorination at the C4 position.[1]
Hydrogen Bromide Reaction Hydrogen bromide (HBr)Sulfolane (B150427)48 hours200 °C21%Product is part of a mixture with starting material.
Catalytic Hydrogenation [Rh(4-C₅NF₄)(PEt₃)₃] / H₂Not specifiedSeveral hoursNot specifiedNot specifiedCatalytic C-F activation for hydrodefluorination.[2]

Experimental Protocols

Detailed methodologies for the key synthetic transformations are provided below.

Method 1: Reduction with Sodium Borohydride

This method offers a highly selective and high-yielding route to this compound. The use of sodium borohydride, a mild and inexpensive reducing agent, in dimethyl sulfoxide (B87167) (DMSO) facilitates the clean hydrodefluorination at the 4-position of pentafluoropyridine.[1]

Materials:

  • Pentafluoropyridine

  • Sodium borohydride (NaBH₄)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Deionized water

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve pentafluoropyridine in anhydrous DMSO.

  • To the stirred solution, add sodium borohydride portion-wise at room temperature. The reaction is expected to be exothermic, and cooling may be necessary to maintain the temperature.

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by ¹⁹F NMR spectroscopy by observing the disappearance of the signal corresponding to the 4-fluoro substituent of pentafluoropyridine.

  • Upon completion of the reaction, carefully quench the reaction mixture by the slow addition of deionized water.

  • Transfer the diluted reaction mixture to a separatory funnel and extract the product with diethyl ether (3 x volumes of the aqueous phase).

  • Combine the organic extracts and wash with deionized water, followed by a brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • If necessary, the product can be further purified by distillation.

Method 2: Reaction with Hydrogen Bromide in Sulfolane

This method involves the high-temperature reaction of pentafluoropyridine with hydrogen bromide in sulfolane. While the yield is lower compared to the sodium borohydride method, it provides an alternative route to the desired product.

Materials:

  • Pentafluoropyridine

  • Hydrogen bromide (HBr)

  • Sulfolane

  • PTFE-lined autoclave

  • Deionized water

  • Diethyl ether

  • Separatory funnel

Procedure:

  • Charge a PTFE-lined autoclave with pentafluoropyridine (20.0 g, 118 mmol), hydrogen bromide (32.0 g, 400 mmol), and sulfolane (40 cm³).

  • Seal the autoclave and heat the reaction mixture at 200 °C for 48 hours.

  • After cooling the autoclave to room temperature, carefully vent any excess pressure.

  • Transfer the reaction mixture to a beaker and dilute with deionized water.

  • Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether.

  • The ether solution will contain a mixture of unreacted pentafluoropyridine and the desired this compound (in a reported ratio of 79:21).

  • The components of the mixture can be separated by fractional distillation.

Synthesis Workflow and Logic

The following diagrams illustrate the logical flow of the synthesis of this compound from pentafluoropyridine.

Synthesis_Workflow Pentafluoropyridine Pentafluoropyridine Method1 Method 1: Sodium Borohydride Reduction Pentafluoropyridine->Method1 Method2 Method 2: Hydrogen Bromide Reaction Pentafluoropyridine->Method2 Method3 Method 3: Catalytic Hydrogenation Pentafluoropyridine->Method3 Product This compound Method1->Product High Yield Method2->Product Low Yield Method3->Product Promising Route Purification Purification (e.g., Distillation) Product->Purification

Caption: Overview of synthetic routes from pentafluoropyridine.

Detailed_Workflow cluster_start Starting Material cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_product Final Product Start Pentafluoropyridine Reaction Selective 4-Position Hydrodefluorination Start->Reaction e.g., NaBH₄ in DMSO Workup Aqueous Workup & Extraction Reaction->Workup Drying Drying of Organic Phase Workup->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Distillation Evaporation->Purification Product This compound Purification->Product

Caption: Step-by-step synthesis and purification workflow.

References

Structural Scrutiny of 2,3,5,6-Tetrafluoropyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the structural and conformational properties of 2,3,5,6-tetrafluoropyridine, a key fluorinated heterocyclic compound with significant applications in drug discovery and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource of spectroscopic data, theoretical structural parameters, and detailed experimental methodologies.

Molecular Structure and Conformation

This compound is a derivative of pyridine (B92270) with fluorine atoms substituting the hydrogen atoms at the 2, 3, 5, and 6 positions. This high degree of fluorination significantly influences the molecule's electronic properties, reactivity, and intermolecular interactions. The core structure is a six-membered aromatic ring containing one nitrogen atom.

While a definitive experimental gas-phase structure determination of this compound through gas electron diffraction (GED) or microwave spectroscopy has not been reported in the reviewed literature, computational studies provide valuable insights into its geometry. Theoretical calculations, particularly using Density Functional Theory (DFT), predict a planar conformation for the pyridine ring in its ground electronic state (S₀)[1].

The structural parameters of this compound have been calculated using ab initio and DFT methods, providing a theoretical model of its geometry. The following table summarizes the calculated bond lengths and angles.

ParameterValue (Calculated)
Bond Lengths (Å)
C2-N11.321
C6-N11.321
C2-C31.381
C5-C61.381
C3-C41.389
C4-C51.389
C4-H1.081
C2-F1.334
C3-F1.341
C5-F1.341
C6-F1.334
**Bond Angles (°) **
C6-N1-C2118.1
N1-C2-C3121.5
N1-C6-C5121.5
C2-C3-C4120.2
C6-C5-C4120.2
C3-C4-C5118.4
N1-C2-F117.8
C3-C2-F120.7
C2-C3-F120.1
C4-C3-F119.7

Table 1: Calculated Structural Parameters of this compound (DFT B3LYP/6-311++G(d,p))[1]

In the first electronic excited state (S₁), CASSCF calculations suggest a slightly puckered ring structure with a low barrier to planarity[1]. This indicates a change in conformation upon electronic excitation, which can have implications for its photochemical behavior.

Spectroscopic Analysis

The structural properties of this compound have been extensively investigated using various spectroscopic techniques, including infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectroscopy.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy provides detailed information about the bonding and functional groups within the molecule. The experimental vibrational frequencies for this compound in both liquid and vapor phases have been assigned and are in good agreement with theoretical calculations[1].

Vibrational ModeIR Frequency (cm⁻¹) (Vapor)Raman Frequency (cm⁻¹) (Liquid)Assignment
ν₁31103108C-H stretch
ν₂16351634Ring stretch
ν₃15101512Ring stretch
ν₄14351436Ring stretch
ν₅12651266C-F stretch
ν₆11501151C-F stretch
ν₇10451046C-F stretch
ν₈845846Ring deformation
ν₉730731C-F stretch
ν₁₀550551Ring deformation

Table 2: Selected Vibrational Frequencies of this compound[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H, ¹³C, and ¹⁹F NMR spectroscopy are powerful tools for elucidating the structure of fluorinated compounds. The single proton in this compound gives a characteristic signal in the ¹H NMR spectrum. The ¹⁹F NMR spectrum is particularly informative, showing distinct resonances for the fluorine atoms at the 2,6- and 3,5-positions, providing clear evidence for the substitution pattern.

Experimental Protocols

Infrared and Raman Spectroscopy

Infrared (IR) Spectroscopy: Vapor-phase IR spectra can be recorded using a Fourier-transform infrared (FTIR) spectrometer. A typical setup involves a gas cell with a path length of 10-20 cm, equipped with KBr windows. The sample is introduced into the cell at a controlled pressure. For mid-IR measurements, a globar source, KBr beamsplitter, and a DTGS detector are commonly used. For the far-IR region, a solid-state beamsplitter and a liquid-nitrogen-cooled MCT detector may be employed. Spectra are typically collected by co-adding a number of scans (e.g., 128) at a resolution of 1 cm⁻¹[1].

Raman Spectroscopy: Liquid-phase Raman spectra can be obtained using a high-resolution Raman spectrometer. A common excitation source is a frequency-doubled Nd:YAG laser (532 nm). The sample is placed in a capillary tube, and the scattered light is collected at a 90° angle to the incident beam. A CCD detector is used to record the spectrum. For vapor-phase measurements, a specialized gas cell is required, and higher laser power may be necessary[1].

experimental_workflow cluster_sample Sample Preparation cluster_ir Infrared Spectroscopy cluster_raman Raman Spectroscopy Sample This compound Gas_Cell Gas Cell (KBr windows) Sample->Gas_Cell Vaporization Sample_Holder Capillary/Gas Cell Sample->Sample_Holder Liquid/Vapor FTIR_Spectrometer FTIR Spectrometer IR_Detector DTGS/MCT Detector FTIR_Spectrometer->IR_Detector Gas_Cell->FTIR_Spectrometer IR_Spectrum IR Spectrum IR_Detector->IR_Spectrum Raman_Spectrometer Raman Spectrometer CCD_Detector CCD Detector Raman_Spectrometer->CCD_Detector Laser Nd:YAG Laser (532 nm) Laser->Sample_Holder Sample_Holder->Raman_Spectrometer Raman_Spectrum Raman Spectrum CCD_Detector->Raman_Spectrum

Workflow for Vibrational Spectroscopy.
Computational Geometry Optimization

Theoretical structural parameters are typically obtained through quantum chemical calculations. The process begins with building an initial 3D model of the molecule. This structure is then optimized using a chosen theoretical method (e.g., DFT with the B3LYP functional) and basis set (e.g., 6-311++G(d,p)). The optimization algorithm iteratively adjusts the atomic coordinates to find the minimum energy conformation on the potential energy surface. A frequency calculation is then performed to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies).

computational_workflow Start Initial Molecular Structure Optimization Geometry Optimization (e.g., DFT/B3LYP) Start->Optimization Check Frequency Calculation Optimization->Check Minimum Optimized Structure (True Minimum) Check->Minimum No Imaginary Frequencies SaddlePoint Transition State or Higher-Order Saddle Point Check->SaddlePoint Imaginary Frequencies Reoptimize Modify Structure and Re-optimize SaddlePoint->Reoptimize Reoptimize->Optimization

Computational Geometry Optimization Workflow.

Future Directions

The structural analysis of this compound would be significantly advanced by experimental determination of its gas-phase structure. Techniques such as gas electron diffraction (GED) and microwave spectroscopy would provide precise bond lengths, bond angles, and rotational constants, allowing for a direct comparison with theoretical models and a more complete understanding of its conformational preferences in the absence of intermolecular forces. Such studies would provide a crucial benchmark for computational methods applied to highly fluorinated heterocyclic systems.

analysis_relationship cluster_data Structural Data IR Infrared Spectroscopy Vibrational Vibrational Frequencies IR->Vibrational Raman Raman Spectroscopy Raman->Vibrational NMR NMR Spectroscopy ChemicalShifts Chemical Shifts NMR->ChemicalShifts GED Gas Electron Diffraction (Future Work) Geometry Bond Lengths & Angles GED->Geometry MW Microwave Spectroscopy (Future Work) MW->Geometry RotationalConstants Rotational Constants MW->RotationalConstants DFT Density Functional Theory DFT->Vibrational DFT->Geometry AbInitio Ab Initio Calculations AbInitio->Geometry

Relationship Between Analytical Techniques.

References

Spectroscopic Profile of 2,3,5,6-Tetrafluoropyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3,5,6-tetrafluoropyridine, a key building block in pharmaceutical and agrochemical research. The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Spectroscopic Data Summary

The following sections present the key spectroscopic data for this compound in a structured format to facilitate analysis and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of this compound. The following tables summarize the chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) for the ¹H, ¹³C, and ¹⁹F nuclei in various deuterated solvents.

Table 1: ¹H NMR Spectroscopic Data

SolventChemical Shift (δ, ppm)
CDCl₃7.04 (tt, J = 7.7, 1.9 Hz)
Acetone-d₆7.98 (dt, J = 3.7, 1.7 Hz)
Neat6.72 - 6.58 (m)

Table 2: ¹³C NMR Spectroscopic Data

SolventChemical Shift (δ, ppm)
CDCl₃149.68 (dtt, J = 268.1, 12.2, 6.1 Hz), 144.13 (dm, J = 244.9 Hz), 133.71 (dm, J = 291.2 Hz)
Acetone-d₆150.97 (dtt, J = 266.0, 12.4, 6.3 Hz), 145.20 (d, J = 242.2 Hz), 135.09 (d, J = 259.8 Hz)
Neat148.02 (dtt, J = 267.7, 12.3, 6.2 Hz), 142.31 (ddddd, J = 244.1, 16.4, 13.4, 5.6, 2.8 Hz), 131.97 (dm, J = 209.7 Hz)

Table 3: ¹⁹F NMR Spectroscopic Data

SolventChemical Shift (δ, ppm)
CDCl₃-87.37 (d, J = 12.8 Hz), -133.56 (tt, J = 17.6, 13.8 Hz), -161.62 (m)
Acetone-d₆-89.28 (dm, J = 12.1 Hz), -135.08 (tt, J = 17.4, 13.9 Hz), -162.9 (m)
Neat-93.19 (dm, J = 14.3 Hz), -139.42 (tt, J = 16.6, 14.0 Hz), -167.40 (m)
Infrared (IR) Spectroscopy

The infrared spectrum of this compound provides valuable information about its functional groups and molecular vibrations. The key absorption bands are summarized below.

Table 4: Principal Infrared Absorption Bands

Wavenumber (cm⁻¹)Assignment
3080C-H stretch
1640C=N stretch
1500Aromatic C=C stretch
1470Aromatic C=C stretch
1240C-F stretch
1100C-F stretch
990Ring breathing
850C-H out-of-plane bend
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound results in the formation of a molecular ion and characteristic fragment ions.

Table 5: Major Mass Spectrometry Fragments (EI)

m/zRelative Intensity (%)Proposed Fragment
151100[C₅HF₄N]⁺ (Molecular Ion)
13215[C₅HF₃N]⁺
12410[C₄F₄]⁺
9320[C₄HF₂N]⁺
7612[C₄F₂]⁺

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented in this guide.

NMR Spectroscopy

NMR spectra were acquired on a Bruker Avance III 400 MHz spectrometer. Samples were prepared by dissolving approximately 10 mg of this compound in 0.7 mL of the specified deuterated solvent (CDCl₃ or Acetone-d₆) or as a neat liquid. ¹H and ¹³C NMR chemical shifts are reported relative to tetramethylsilane (B1202638) (TMS) at δ 0.00 ppm. ¹⁹F NMR chemical shifts are referenced to an external standard of CFCl₃ at δ 0.0 ppm.

IR Spectroscopy

Infrared spectra were recorded on a Bruker Vertex 70 Fourier-transform infrared (FTIR) spectrometer. For the liquid sample, a thin film was prepared between two potassium bromide (KBr) plates. The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry

Mass spectra were obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. The electron energy was set to 70 eV. The sample was introduced via the GC inlet, and the mass spectrum was recorded over a mass-to-charge (m/z) range of 50-500.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation Sample This compound NMR_Prep Dissolution in Deuterated Solvent Sample->NMR_Prep IR_Prep Thin Film Preparation (Neat Liquid) Sample->IR_Prep MS_Prep Vaporization for GC Inlet Sample->MS_Prep NMR NMR Spectrometer (¹H, ¹³C, ¹⁹F) NMR_Prep->NMR IR FTIR Spectrometer IR_Prep->IR MS GC-MS (EI) MS_Prep->MS NMR_Data Chemical Shifts & Coupling Constants NMR->NMR_Data IR_Data Absorption Bands & Functional Groups IR->IR_Data MS_Data Molecular Ion & Fragmentation Pattern MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: A generalized workflow for the spectroscopic analysis of chemical compounds.

The following diagram illustrates a proposed fragmentation pathway for this compound in an electron ionization mass spectrometer.

Fragmentation_Pathway Proposed EI-MS Fragmentation Pathway for this compound M [C₅HF₄N]⁺ m/z = 151 F1 [C₅F₃N]⁺ m/z = 132 M->F1 - HF F2 [C₄F₄]⁺ m/z = 124 M->F2 - HCN, -F F3 [C₄HF₂N]⁺ m/z = 93 F1->F3 - CF F4 [C₄F₂]⁺ m/z = 76 F3->F4 - HCN

Caption: Proposed EI-MS fragmentation pathway for this compound.

An In-depth Technical Guide on the Chemical Stability and Reactivity of 2,3,5,6-Tetrafluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,5,6-Tetrafluoropyridine is a key fluorinated heterocyclic compound of significant interest in medicinal chemistry, agrochemicals, and materials science.[1] Its unique electronic properties, arising from the presence of four electron-withdrawing fluorine atoms on the pyridine (B92270) ring, impart distinct chemical stability and reactivity profiles. This technical guide provides a comprehensive overview of the core aspects of the chemical stability and reactivity of this compound, with a focus on providing quantitative data, detailed experimental protocols, and visual representations of key chemical processes.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₅HF₄N[2][3]
Molecular Weight 151.06 g/mol [3]
Appearance Clear, colorless liquid[4]
Boiling Point 102 °C (lit.)[2]
Density 1.499 g/mL at 25 °C (lit.)[2]
Refractive Index n20/D 1.4046 (lit.)[2]
Flash Point 31 °C (87.8 °F) - closed cup
Storage Temperature 2-8°C, under inert atmosphere[5]

Chemical Stability

The stability of this compound under various conditions is a critical parameter for its handling, storage, and application.

Thermal Stability

Experimental Protocol: Determination of Thermal Stability by DSC/TGA

A general procedure for evaluating the thermal stability of a liquid chemical like this compound using DSC and TGA is as follows:

  • Sample Preparation: Accurately weigh a small amount of the this compound sample (typically 1-5 mg) into an appropriate TGA or DSC pan. For volatile liquids, hermetically sealed pans are recommended to prevent evaporation before decomposition.

  • Instrument Setup:

    • TGA: Place the sample in the TGA furnace. Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 500 °C).

    • DSC: Place the sample pan and a reference pan in the DSC cell. Heat both pans under a controlled atmosphere at a constant heating rate.

  • Data Analysis:

    • TGA: Record the mass of the sample as a function of temperature. The onset temperature of mass loss indicates the beginning of decomposition.

    • DSC: Record the differential heat flow between the sample and the reference. Exothermic or endothermic peaks indicate thermal events such as decomposition or phase transitions.

Thermal_Stability_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Sample This compound Pan TGA/DSC Pan Sample->Pan Weigh 1-5 mg TGA TGA Instrument (e.g., 10°C/min in N2) Pan->TGA DSC DSC Instrument (e.g., 10°C/min in N2) Pan->DSC TGA_Data Mass Loss vs. Temperature (Decomposition Onset) TGA->TGA_Data DSC_Data Heat Flow vs. Temperature (Exo/Endothermic Events) DSC->DSC_Data

Workflow for Thermal Stability Analysis.
Hydrolytic Stability

Experimental Protocol: Determination of pH Stability

This protocol outlines a general method for evaluating the stability of an organic compound in aqueous solutions at different pH values.

  • Buffer Preparation: Prepare a series of aqueous buffer solutions covering the desired pH range (e.g., pH 3, 5, 7, 9, 11).

  • Sample Incubation: Prepare stock solutions of this compound in a water-miscible organic solvent (e.g., acetonitrile (B52724) or DMSO). Add a small aliquot of the stock solution to each buffer to achieve a final concentration suitable for analysis (e.g., 10 µM). Incubate the samples at a constant temperature (e.g., 25 °C or 37 °C).

  • Time-Point Sampling: At various time points (e.g., 0, 1, 4, 8, 24, and 48 hours), withdraw an aliquot from each sample.

  • Analysis: Quench the reaction if necessary (e.g., by adding an equal volume of acetonitrile). Analyze the concentration of the remaining this compound in each sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: Plot the concentration of the compound as a function of time for each pH. Determine the degradation rate constant and half-life at each pH value.

pH_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis cluster_data Data Interpretation Compound This compound Stock Solution Buffers Aqueous Buffers (pH 3, 5, 7, 9, 11) Compound->Buffers Spike to final concentration Incubate Incubate at constant T (e.g., 25°C or 37°C) Buffers->Incubate Sampling Withdraw aliquots at time points Incubate->Sampling Analysis Analyze by HPLC or LC-MS Sampling->Analysis Plot Plot [Compound] vs. Time Analysis->Plot Kinetics Determine Rate Constants and Half-lives Plot->Kinetics

Workflow for pH Stability Assessment.
Photochemical Stability

Polyfluorinated aromatic compounds can undergo photochemical degradation. While specific quantum yield data for the photodegradation of this compound is not available, it is known that photon-driven processes can lead to the degradation and defluorination of per- and polyfluoroalkyl substances.[6] The efficiency of these processes is influenced by the nature of the light source and the presence of reactive species.[6]

Chemical Reactivity

The electron-deficient nature of the this compound ring, a consequence of the four strongly electronegative fluorine atoms, governs its reactivity.

Nucleophilic Aromatic Substitution (SNAr)

This compound is highly susceptible to nucleophilic aromatic substitution (SNAr). The fluorine atoms strongly activate the pyridine ring towards attack by nucleophiles. While specific studies on this compound are less common, extensive research on the closely related pentafluoropyridine (B1199360) provides valuable insights. The order of reactivity for nucleophilic substitution in pentafluoropyridine is established as 4-F > 2-F > 3-F.[7] This indicates that the para-position to the nitrogen atom is the most activated site for nucleophilic attack.

This high reactivity allows for the synthesis of a wide range of 4-substituted-2,3,5,6-tetrafluoropyridine derivatives by reacting pentafluoropyridine with various C, S, and N-nucleophiles.[7][8][9] For instance, reactions with malononitrile, 1-methyl-tetrazole-5-thiol, and piperazine (B1678402) proceed in good yields to give the corresponding 4-substituted products.[7][8]

Experimental Protocol: Nucleophilic Aromatic Substitution with a Generic Nucleophile

The following is a general procedure for the synthesis of a 4-substituted-2,3,5,6-tetrafluoropyridine derivative from pentafluoropyridine, which can be adapted for reactions with this compound where the C-4 position is unsubstituted.

  • Reactant Mixture: In a suitable reaction vessel, dissolve pentafluoropyridine (1 equivalent) and the desired nucleophile (1-1.2 equivalents) in an appropriate solvent (e.g., DMF, acetonitrile).

  • Base Addition: Add a suitable base (e.g., K₂CO₃, NaHCO₃) to the mixture to facilitate the reaction, particularly if the nucleophile requires deprotonation.

  • Reaction Conditions: Stir the reaction mixture at an appropriate temperature (e.g., room temperature to reflux) and monitor the progress of the reaction by a suitable technique (e.g., TLC, GC-MS).

  • Work-up and Purification: Upon completion, quench the reaction (e.g., with water) and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by techniques such as recrystallization or column chromatography.

SNAr_Reaction cluster_reaction Reaction cluster_workup Work-up & Purification PFP Pentafluoropyridine Reaction_Mix Reaction Mixture PFP->Reaction_Mix Nucleophile Nucleophile (Nu-H) Nucleophile->Reaction_Mix Base Base Base->Reaction_Mix Solvent Solvent Solvent->Reaction_Mix Quench Quench Reaction_Mix->Quench Monitor until complete Extract Extract Quench->Extract Purify Purify Extract->Purify Product 4-Nu-Tetrafluoropyridine Purify->Product

Generalized workflow for SNAr reactions.
Electrophilic Aromatic Substitution

Due to the strong electron-withdrawing nature of the fluorine atoms and the pyridine nitrogen, the this compound ring is highly deactivated towards electrophilic aromatic substitution (EAS).[10][11] Reactions with electrophiles typically require harsh conditions and often result in low yields. The substitution, if it occurs, is directed to the meta-position (C-4 in this case) relative to the pyridine nitrogen.[10]

Radical Reactions

Information on the free-radical reactions of this compound is limited. In general, free-radical halogenation of aromatic compounds occurs under UV light.[12] The thermal decomposition of related compounds like 2,3,5,6-tetrafluoro-4-perfluoroalkylthiopyridines has been studied, which proceeds via radical intermediates.

C-H and C-F Bond Activation

The C-H and C-F bonds of this compound can be activated by transition metal complexes. For example, rhodium complexes can activate the C-F bond to yield organometallic species.

Conclusion

This compound exhibits a distinct profile of chemical stability and reactivity. It is a thermally stable liquid at moderate temperatures. Its reactivity is dominated by nucleophilic aromatic substitution, with the pyridine ring being highly activated by the four fluorine atoms. This property makes it a valuable building block for the synthesis of a wide array of functionalized pyridine derivatives. Conversely, the ring is strongly deactivated towards electrophilic attack. While quantitative data on its stability under various conditions remains somewhat limited in publicly accessible literature, the provided experimental frameworks offer a solid basis for researchers to conduct such assessments. Further studies to quantify the thermal, hydrolytic, and photochemical stability, as well as to explore its reactivity with electrophiles and radicals in more detail, will undoubtedly expand the utility of this versatile fluorinated heterocycle in drug discovery and materials science.

References

2,3,5,6-Tetrafluoropyridine: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling precautions for 2,3,5,6-Tetrafluoropyridine (CAS No: 2875-18-5). It is intended to equip laboratory personnel with the necessary knowledge to handle this chemical safely. The information is compiled from publicly available safety data sheets and toxicological resources.

Section 1: Chemical and Physical Properties

This compound is a fluorinated heterocyclic compound used as an intermediate in organic and pharmaceutical synthesis.[1][2] Its key physical and chemical properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₅HF₄N[3]
Molecular Weight 151.06 g/mol [4]
Appearance Clear, colorless to light yellow liquid[1]
Boiling Point 102 °C (lit.)[2]
Density 1.499 g/mL at 25 °C (lit.)[2]
Flash Point 31 °C (87.8 °F) - closed cup
Refractive Index n20/D 1.4046 (lit.)[2]
CAS Number 2875-18-5[4]

Section 2: Hazard Identification and Classification

This chemical is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is a flammable liquid and can cause significant irritation upon contact.

Hazard ClassGHS CategoryHazard Statement
Flammable Liquids Category 3H226: Flammable liquid and vapor
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation Category 2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation
Acute Toxicity, Oral Category 4 (10% of notifications)H302: Harmful if swallowed

Source(s):[4]

Toxicological Data Summary: While GHS classifications indicate potential toxicity, specific quantitative data such as LD50 (Lethal Dose, 50%) or LC50 (Lethal Concentration, 50%) values for this compound are not readily available in the public domain. The hazard classifications are based on aggregated data from suppliers and regulatory inventories.[4] The primary hazards are associated with its flammability and irritant properties.

Section 3: Safety and Handling Precautions

Due to its hazardous nature, strict safety protocols must be followed when handling this compound.

Engineering Controls:

  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[4]

  • Ground and bond containers and receiving equipment to prevent static discharge.[4]

Handling Procedures:

  • Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[5]

  • Keep the container tightly closed when not in use.[4]

  • Use only non-sparking tools.[4]

  • Avoid breathing mist, vapors, or spray.[5]

  • Do not get in eyes, on skin, or on clothing.[5]

  • Wash hands and any exposed skin thoroughly after handling.[5]

Storage:

  • Store in a cool, well-ventilated place.[6]

  • Keep in a tightly closed container.

  • Store away from incompatible materials such as strong oxidizing agents.[5]

Disposal:

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[6]

SafeHandlingWorkflow Start Receive Chemical Inspect Inspect Container for Damage Start->Inspect Store Store in Cool, Ventilated, Flammable Cabinet Inspect->Store Container OK Prep Prepare for Use in Fume Hood Store->Prep Use Use in Experiment (Wear Full PPE) Prep->Use Waste Collect Waste in Labeled Container Use->Waste Dispose Dispose via Approved Waste Handler Waste->Dispose End End of Lifecycle Dispose->End InVitroIrritationWorkflow cluster_exposure Chemical Exposure cluster_mtt MTT Viability Assay start Receive Reconstructed Human Tissue Models (e.g., RhE, RhCE) pre_incubate Pre-incubate Tissues (Overnight at 37°C, 5% CO2) start->pre_incubate apply_nc Apply Negative Control (e.g., PBS) pre_incubate->apply_nc apply_pc Apply Positive Control (e.g., SDS) pre_incubate->apply_pc apply_test Apply this compound (Triplicate Tissues) pre_incubate->apply_test incubate_expose Incubate (e.g., 30-60 min at 37°C) rinse Rinse Tissues to Remove Chemical incubate_expose->rinse post_incubate Post-incubation in Fresh Medium (e.g., 2-42 hours) rinse->post_incubate mtt_add Add MTT Solution to Tissues post_incubate->mtt_add mtt_incubate Incubate (3 hours) (Viable cells convert MTT -> Formazan) mtt_add->mtt_incubate extract Extract Formazan with Isopropanol mtt_incubate->extract measure Measure Optical Density (Spectrophotometer) extract->measure analyze Calculate % Viability vs. Negative Control measure->analyze classify Classify Hazard Potential (e.g., Irritant vs. Non-Irritant) analyze->classify

References

An In-depth Technical Guide to the Commercial Availability and Application of 2,3,5,6-Tetrafluoropyridine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,3,5,6-Tetrafluoropyridine is a key fluorinated building block in organic synthesis, particularly valued in the development of novel pharmaceuticals. Its highly activated pyridine (B92270) ring, substituted with four fluorine atoms, makes it susceptible to nucleophilic aromatic substitution (SNAr), enabling the introduction of various functional groups. This technical guide provides a comprehensive overview of the commercial availability of this compound, details on its suppliers, and a representative experimental protocol for its application in the synthesis of pharmaceutical intermediates, specifically focusing on its role in the creation of fluoroquinolone antibiotics.

Commercial Availability and Suppliers

This compound is readily available from a variety of global chemical suppliers, ranging from large-scale manufacturers to specialized research chemical providers. The purity of the commercially available product is typically high, often exceeding 98%, making it suitable for demanding applications in pharmaceutical research and development.

Data on Commercial Suppliers and Product Specifications

The following table summarizes the availability and typical specifications of this compound from a selection of prominent suppliers. Please note that pricing and availability are subject to change and should be confirmed with the respective suppliers.

SupplierGrade/PurityAvailable QuantitiesIndicative PricingCAS Number
Sigma-Aldrich (Merck) ≥95%Grams to KilogramsInquire for bulk pricing2875-18-5
TCI America >98.0% (GC)1g, 5g, Bulk~
43/1g,43/1g, ~43/1g,
130/5g
2875-18-5
Apollo Scientific 98%5g, 10g, 25g~£26/5g, ~£45/10g[1]2875-18-5[1]
Oakwood Chemical 99%1g, 5g, 10g~
23/1g,23/1g, ~23/1g,
74/5g[2]
2875-18-5[2]
Home Sunshine Pharma ≥98.0%[3]InquireInquire2875-18-5[3]
Shaanxi Dideu Medichem 99.0% min[4]Grams to Kilograms~$1.10/g[4]2875-18-5[4]
Henan Aochuang Chemical 98%[4]KilogramsInquire2875-18-5[4]

Note: The pricing information is indicative and may vary based on the quantity, purity, and current market conditions. It is always recommended to request a formal quote from the suppliers for accurate and up-to-date pricing, especially for bulk quantities.

Logical Relationships of Chemical Suppliers

The supply chain for this compound involves various entities, from primary manufacturers to distributors and specialized research chemical providers. Understanding these relationships can aid in procurement strategy.

Supplier_Types Manufacturer Primary Manufacturers (e.g., in China) Distributor Global & Regional Distributors (e.g., Sigma-Aldrich, TCI) Manufacturer->Distributor Bulk Supply Research Specialized Research Suppliers (e.g., Oakwood Chemical, Apollo Scientific) Distributor->Research repackaging & distribution EndUser Researchers & Drug Developers Distributor->EndUser Direct Sales Research->EndUser Small Quantities Synthesis_Pathway TFP This compound Intermediate N-(6-amino-3,5-difluoropyridin-2-yl)- This compound TFP->Intermediate SNAr Reaction (K2CO3, DMF, Heat) Amine 2,6-Diamino-3,5-difluoropyridine Amine->Intermediate Fluoroquinolone Further Cyclization & Elaboration (Fluoroquinolone Core) Intermediate->Fluoroquinolone Multi-step Synthesis

References

A Comparative Analysis of 2,3,5,6-Tetrafluoropyridine and Other Fluoropyridines: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the structural, reactive, and spectroscopic differences between key fluorinated pyridine (B92270) building blocks for applications in research and drug development.

Fluorinated pyridines are a critical class of heterocyclic compounds widely employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The introduction of fluorine atoms to the pyridine ring dramatically alters its physicochemical properties, offering unique opportunities for molecular design and functionalization. This technical guide provides a detailed comparative analysis of 2,3,5,6-tetrafluoropyridine and other significant fluoropyridines, including 2-fluoropyridine (B1216828), 2,6-difluoropyridine, and pentafluoropyridine (B1199360). By examining their key differences in structure, reactivity, and spectroscopic characteristics, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to strategically select and utilize these versatile building blocks.

Physicochemical Properties: A Quantitative Comparison

The degree and position of fluorination on the pyridine ring have a profound impact on its electronic properties, basicity, and other physical characteristics. The following tables summarize key quantitative data for this compound and its counterparts.

Table 1: Physical and Chemical Properties of Selected Fluoropyridines

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL at 25°C)Refractive Index (n20/D)pKa (Predicted)
2-FluoropyridineC₅H₄FN97.09125-1261.1261.467-0.44 (experimental)
2,6-DifluoropyridineC₅H₃F₂N115.08124.51.2681.437-6.09[1]
This compoundC₅HF₄N151.061021.4991.4046-10.94[2]
PentafluoropyridineC₅F₅N169.0583-85[3]1.54[3]1.386[3]-12.08[3]

Note: Predicted pKa values are from computational studies and should be considered as estimates. The experimental pKa for 2-fluoropyridine is provided for reference.

Structural Insights: Bond Lengths and Angles

The introduction of highly electronegative fluorine atoms significantly influences the geometry of the pyridine ring. X-ray crystallographic data provides precise measurements of bond lengths and angles, revealing the structural perturbations caused by fluorination.

Table 2: Selected Bond Lengths (Å) and Bond Angles (°) for Fluoropyridines from Crystallographic Data

Parameter2-Fluoropyridine2,6-DifluoropyridineThis compound DerivativePentafluoropyridine
C2-F~1.35~1.34~1.33~1.33
C-N~1.34~1.33~1.32~1.31
C-C (avg)~1.38~1.38~1.37~1.36
∠C-N-C~117°~116°~115°~114°
∠C-C-F~120°~121°~122°~123°

Note: The data presented is derived from various crystal structures of the parent compounds or their derivatives and represents approximate values. For precise data, refer to the specific Cambridge Crystallographic Data Centre (CCDC) entries.[4][5][6][7][8][9][10]

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

A defining characteristic of fluoropyridines is their enhanced reactivity towards nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nature of the fluorine atoms activates the pyridine ring for nucleophilic attack. The general mechanism for SNAr on a fluoropyridine is depicted below.

SNAr_Mechanism sub Fluoropyridine mc Meisenheimer Complex sub->mc + Nu⁻ nuc Nu⁻ prod Substituted Pyridine mc->prod - F⁻ f F⁻

Figure 1: General mechanism of nucleophilic aromatic substitution (SNAr) on a fluoropyridine, proceeding through a resonance-stabilized Meisenheimer complex.

The reactivity of fluoropyridines in SNAr reactions is significantly higher than their chloro- or bromo-analogues. This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine. For instance, the reaction of 2-fluoropyridine with sodium ethoxide is approximately 320 times faster than that of 2-chloropyridine (B119429) under the same conditions.[11]

Reactivity Hierarchy:

Pentafluoropyridine > this compound > 2,6-Difluoropyridine > 2-Fluoropyridine

  • Pentafluoropyridine is the most reactive, with nucleophilic attack preferentially occurring at the 4-position due to the combined electron-withdrawing effects of the flanking fluorine atoms and the nitrogen atom. Subsequent substitutions can occur at the 2- and 6-positions.

  • This compound is also highly reactive, with the C-4 position being the primary site for nucleophilic attack.

  • 2,6-Difluoropyridine exhibits enhanced reactivity at the 2- and 6-positions compared to 2-fluoropyridine due to the presence of two activating fluorine atoms.

  • 2-Fluoropyridine is a versatile substrate, with the fluorine at the 2-position being readily displaced by a variety of nucleophiles.

Spectroscopic Signatures

NMR spectroscopy is an indispensable tool for the characterization of fluoropyridines. The chemical shifts and coupling constants in ¹H, ¹³C, and ¹⁹F NMR spectra provide a wealth of structural information.

Table 3: Typical NMR Chemical Shift Ranges (ppm) for Fluoropyridines

Nucleus2-Fluoropyridine2,6-DifluoropyridineThis compoundPentafluoropyridine
¹H6.8 - 8.26.7 - 7.9~7.0 (H-4)-
¹³C108 - 164108 - 163100 - 150125 - 145
¹⁹F~ -68~ -69~ -91 (F-2,6), ~ -142 (F-3,5)~ -90 (F-2,6), ~ -150 (F-4), ~ -163 (F-3,5)

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Experimental Protocols

The following sections provide representative experimental procedures for common nucleophilic aromatic substitution reactions on fluoropyridines.

Amination of this compound

This protocol describes a typical procedure for the reaction of this compound with an amine.

amination_workflow start Start reactants Combine this compound, amine, and base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF). start->reactants reaction Heat the reaction mixture (e.g., 80-100 °C) and monitor by TLC or LC-MS. reactants->reaction workup Cool to room temperature. Add water and extract with an organic solvent (e.g., ethyl acetate). reaction->workup purification Dry the organic layer, concentrate, and purify by column chromatography. workup->purification product Obtain 4-amino-2,3,5,6-tetrafluoropyridine derivative. purification->product etherification_workflow start Start reactants To a solution of an alcohol or phenol in a polar aprotic solvent (e.g., DMF), add a base (e.g., NaH). start->reactants addition Add pentafluoropyridine dropwise at a controlled temperature (e.g., 0 °C). reactants->addition reaction Allow the reaction to warm to room temperature and stir until completion. addition->reaction workup Quench the reaction with water and extract with an organic solvent. reaction->workup purification Wash the organic layer, dry, concentrate, and purify by distillation or chromatography. workup->purification product Obtain 4-alkoxy/aryloxy-2,3,5,6- tetrafluoropyridine. purification->product

References

Methodological & Application

Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions of 2,3,5,6-Tetrafluoropyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic aromatic substitution (SNA) reactions of polyfluorinated pyridines are a cornerstone in the synthesis of highly functionalized heterocyclic compounds crucial for the development of pharmaceuticals, agrochemicals, and advanced materials. The high electronegativity of the fluorine atoms, combined with the electron-deficient nature of the pyridine (B92270) ring, renders the C-F bonds susceptible to attack by a wide range of nucleophiles. Among the polyfluorinated pyridines, pentafluoropyridine (B1199360) is a versatile starting material that undergoes highly regioselective monosubstitution at the 4-position to yield a diverse array of 4-substituted-2,3,5,6-tetrafluoropyridine derivatives.[1][2] This initial substitution paves the way for further functionalization at the 2- and 6-positions of the resulting tetrafluoropyridine ring.[3]

These application notes provide a comprehensive overview of the nucleophilic aromatic substitution reactions used to generate and further functionalize 2,3,5,6-tetrafluoropyridine derivatives. Detailed experimental protocols for key transformations are provided, along with quantitative data to guide reaction optimization.

Reaction Mechanism and Regioselectivity

The SNA reaction on polyfluorinated pyridines proceeds via a two-step addition-elimination mechanism.[1] In the first step, the nucleophile attacks an electron-deficient carbon atom bearing a fluorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the ring is then restored by the elimination of the fluoride (B91410) ion, which is an excellent leaving group in this context.

For pentafluoropyridine, nucleophilic attack occurs preferentially at the 4-position (para to the nitrogen atom).[1] This regioselectivity is attributed to the superior stabilization of the negative charge in the Meisenheimer complex by the pyridine nitrogen atom through resonance.[1] Subsequent nucleophilic attack on the resulting 4-substituted-2,3,5,6-tetrafluoropyridine occurs at the 2- or 6-positions (ortho to the nitrogen atom).[3]

SNAr_Mechanism Pentafluoropyridine Pentafluoropyridine Meisenheimer_Complex Meisenheimer Complex (Resonance Stabilized) Pentafluoropyridine->Meisenheimer_Complex + Nu⁻ 4-Substituted_Product 4-Substituted-2,3,5,6- tetrafluoropyridine Meisenheimer_Complex->4-Substituted_Product - F⁻

Caption: General mechanism of SNAr on pentafluoropyridine.

Data Presentation: Synthesis of 4-Substituted-2,3,5,6-Tetrafluoropyridines

The following tables summarize reaction conditions for the synthesis of 4-substituted-2,3,5,6-tetrafluoropyridines from pentafluoropyridine with various nucleophiles.

Table 1: Reaction with N-Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Piperazine (B1678402)NaHCO₃Acetonitrile (B52724)Reflux575 (disubstituted)[1]
Ammonia-Aqueous Ammonia20-95[4]

Table 2: Reaction with O-Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
4-(2-Bromoethyl)phenol (B83804)Cs₂CO₃AcetonitrileRoom Temp.4896[2]
OximesNaHCO₃Acetonitrile874860-85[5]
Sodium Methoxide-MethanolReflux0.592[4]

Table 3: Reaction with S-Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1-Methyl-1H-tetrazole-5-thiolNaHCO₃AcetonitrileReflux475*[1]
Sodium Hydrosulfide-Pyridine/Ethanol (B145695)0-80[4]

*Product undergoes a secondary substitution with the ethanol solvent upon recrystallization.

Table 4: Reaction with C-Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Malononitrile (B47326)K₂CO₃DMFReflux386[1]

Experimental Protocols

The following protocols are representative examples for the synthesis of 4-substituted-2,3,5,6-tetrafluoropyridines.

Protocol 1: Synthesis of 1,4-Bis(2,3,5,6-tetrafluoropyridin-4-yl)piperazine (N-Nucleophile) [1]

Materials:

  • Pentafluoropyridine

  • Piperazine

  • Sodium hydrogencarbonate (NaHCO₃)

  • Acetonitrile (CH₃CN)

Procedure:

  • To a solution of piperazine (0.03 g, 0.5 mmol) in acetonitrile (5 mL), add sodium hydrogencarbonate (0.11 g, 1.0 mmol) and pentafluoropyridine (0.1 g, 0.6 mmol).

  • Stir the reaction mixture at reflux for 5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, evaporate the solvent under reduced pressure.

  • Recrystallize the solid product from a suitable solvent to obtain the pure product.

Protocol 2: Synthesis of 4-(4-(2-Bromoethyl)phenoxy)-2,3,5,6-tetrafluoropyridine (O-Nucleophile) [2]

Materials:

  • Pentafluoropyridine

  • 4-(2-Bromoethyl)phenol

  • Cesium carbonate (Cs₂CO₃)

  • Acetonitrile (CH₃CN)

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride

Procedure:

  • Combine pentafluoropyridine (5.0 g, 30.3 mmol), 4-(2-bromoethyl)phenol (5.50 g, 27.3 mmol), and cesium carbonate (9.87 g, 30.3 mmol) in acetonitrile (50 mL).

  • Stir the mixture at room temperature for 48 hours.

  • Monitor the reaction by ¹⁹F NMR or GCMS.

  • Once the reaction is complete, filter the solution to remove carbonate salts and wash the solid with diethyl ether.

  • Combine the filtrate with saturated ammonium chloride (100 mL).

  • Extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Protocol 3: Synthesis of 2-(2,3,5,6-Tetrafluoropyridin-4-yl)malononitrile (C-Nucleophile) [1]

Materials:

  • Pentafluoropyridine

  • Malononitrile

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Acetonitrile

Procedure:

  • In a round-bottom flask, stir a mixture of pentafluoropyridine (0.1 g, 0.6 mmol), malononitrile (0.04 g, 0.6 mmol), and potassium carbonate (0.11 g, 1.0 mmol) in DMF (5 mL).

  • Heat the mixture at reflux for 3 hours.

  • After cooling, evaporate the solvent to dryness.

  • Recrystallize the solid product from acetonitrile to yield the purified product.

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Combine Pentafluoropyridine, Nucleophile, and Base in Solvent Heating Stir at appropriate temperature (RT to Reflux) Reactants->Heating Monitoring Monitor by TLC/GCMS/NMR Heating->Monitoring Quench Quench Reaction (if necessary) Monitoring->Quench Reaction Complete Extract Solvent Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Recrystallization or Chromatography Concentrate->Purify

Caption: Typical experimental workflow for SNAr reactions.

Subsequent Reactivity of 4-Substituted-2,3,5,6-Tetrafluoropyridines

Once the 4-position is substituted, the fluorine atoms at the 2- and 6-positions become the next most reactive sites for nucleophilic attack. This allows for the sequential introduction of different nucleophiles, leading to highly functionalized pyridine derivatives.

For example, 2,3,5,6-tetrafluoro-4-perfluoroalkylthiopyridines react with N- and O-nucleophiles exclusively at the 2-position.[3] With S-nucleophiles, the reaction can either lead to substitution at the 2-position or involve the displacement of the perfluoroalkylthio group, depending on the nucleophile used.[3]

Conclusion

The nucleophilic aromatic substitution of pentafluoropyridine provides a reliable and highly regioselective method for the synthesis of 4-substituted-2,3,5,6-tetrafluoropyridine building blocks. These intermediates are valuable precursors for the synthesis of more complex, polysubstituted pyridines through subsequent SNA reactions at the 2- and 6-positions. The protocols and data presented in these notes serve as a practical guide for researchers in medicinal chemistry and related fields to facilitate the synthesis of novel and diverse molecular entities.

References

Application Notes and Protocols: 2,3,5,6-Tetrafluoropyridine as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,5,6-Tetrafluoropyridine is a pivotal building block in modern organic synthesis, particularly for the construction of complex fluorinated heterocyclic compounds. Its electron-deficient pyridine (B92270) ring, activated by four fluorine atoms, makes it highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the selective introduction of a wide range of functional groups, providing access to a diverse array of substituted pyridine derivatives. These derivatives are of significant interest in medicinal chemistry and materials science due to the unique physicochemical properties conferred by the fluorine atoms, such as enhanced metabolic stability, increased lipophilicity, and altered electronic properties.[1][2]

One of the most notable applications of this building block is in the synthesis of advanced pharmaceutical agents. For instance, a derivative of this compound is a key intermediate in the synthesis of Delafloxacin, a fluoroquinolone antibiotic effective against a broad spectrum of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[3][4][5]

These application notes provide an overview of the synthetic utility of this compound, focusing on its application in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. Detailed experimental protocols for key transformations are provided to facilitate its use in research and development.

Key Applications

Nucleophilic Aromatic Substitution (SNAr) Reactions

The primary application of this compound lies in its reactivity towards nucleophiles. The fluorine atoms on the pyridine ring can be sequentially displaced by a variety of nucleophiles, including amines, thiols, and alcohols. The position of substitution is influenced by the reaction conditions and the nature of the nucleophile. While direct substitution on this compound is feasible, a common strategy involves the use of pentafluoropyridine (B1199360), where the initial substitution preferentially occurs at the 4-position to yield 4-substituted-2,3,5,6-tetrafluoropyridine derivatives in good yields.[6][7]

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions to form 4-Substituted-2,3,5,6-tetrafluoropyridines

NucleophileReagents and ConditionsProductYield (%)Reference
MalononitrileK₂CO₃, DMF, reflux4-(dicyanomethyl)-2,3,5,6-tetrafluoropyridineGood[6]
Piperazine (B1678402)NaHCO₃, CH₃CN, reflux1,4-Bis(2,3,5,6-tetrafluoropyridin-4-yl)piperazine52[6]
1-Methyl-1H-tetrazole-5-thiolNaHCO₃, CH₃CN, reflux; then recrystallization from ethanol2-Ethoxy-3,5,6-trifluoro-4-((1-methyl-1H-tetrazol-5-yl)thio)pyridine75[6]
AmmoniaAqueous Ammonia4-Amino-2,3,5,6-tetrafluoropyridine-[8]
Methoxide IonMethanol4-Methoxy-2,3,5,6-tetrafluoropyridine-[9]
Palladium-Catalyzed Cross-Coupling Reactions

While less common than SNAr, this compound and its derivatives can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. These reactions enable the formation of carbon-carbon bonds, providing access to arylated and alkynylated fluoropyridines. A key challenge in these reactions with highly fluorinated substrates is the potential for catalyst inhibition and competing side reactions. However, with appropriate choice of catalyst, ligand, and reaction conditions, these transformations can be achieved. For instance, the Suzuki-Miyaura coupling of 2,3,5,6-tetrafluoro-4-iodopyridine (B174047) with arylboronic acids has been demonstrated.[10]

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions

Reaction TypeSubstrateCoupling PartnerCatalyst/Ligand/BaseProductYield (%)Reference
Suzuki-Miyaura2,3,5,6-Tetrafluoro-4-iodopyridine(3,5-Difluorophenyl)boronic acidPd₂(dba)₃ / XPhos / Na₂CO₃4-(3,5-Difluorophenyl)-2,3,5,6-tetrafluoropyridine72[10]
Sonogashira (Analogous System)4-IodotoluenePhenylacetylene5% Pd on alumina (B75360) / 0.1% Cu₂O on alumina4-(Phenylethynyl)toluene60[11]

Application in Drug Discovery: The Synthesis of Delafloxacin

A significant application of fluorinated pyridines is in the synthesis of the antibiotic Delafloxacin. A key step in one of the synthetic routes involves the reaction of a this compound derivative with a complex amine. The mechanism of action of Delafloxacin provides an excellent example of how the unique properties of these building blocks contribute to biological activity.

Mechanism of Action of Delafloxacin

Delafloxacin exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[6][10][12] These enzymes are crucial for DNA replication, repair, and segregation in bacteria. By binding to these enzymes, Delafloxacin stabilizes the enzyme-DNA complex, leading to double-strand breaks in the bacterial chromosome and ultimately, cell death.[11][13]

Delafloxacin_Mechanism cluster_bacterial_cell Bacterial Cell Delafloxacin Delafloxacin DNA_Gyrase DNA Gyrase (Topoisomerase II) Delafloxacin->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Delafloxacin->Topo_IV Inhibits Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Introduces negative supercoils DS_Breaks Double-Strand Breaks DNA_Gyrase->DS_Breaks Stabilizes cleavage complex Relaxed_DNA Relaxed/Decatenated DNA Topo_IV->Relaxed_DNA Decatenates replicated chromosomes Topo_IV->DS_Breaks Stabilizes cleavage complex DNA_Replication DNA Replication & Transcription Supercoiled_DNA->DNA_Replication Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death

Caption: Mechanism of action of Delafloxacin.

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

Protocol 1: Synthesis of 4-(Dicyanomethyl)-2,3,5,6-tetrafluoropyridine (SNAr with a Carbon Nucleophile)

This protocol is adapted from a procedure for the reaction of pentafluoropyridine with malononitrile.[6]

Materials:

  • Pentafluoropyridine (1.0 eq)

  • Malononitrile (1.0 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pentafluoropyridine, malononitrile, and potassium carbonate.

  • Add anhydrous DMF to the flask.

  • Heat the reaction mixture to reflux and stir for the appropriate time, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired product.

Protocol 2: Synthesis of 1,4-Bis(2,3,5,6-tetrafluoropyridin-4-yl)piperazine (SNAr with a Nitrogen Nucleophile)

This protocol is based on the reaction of pentafluoropyridine with piperazine.[6]

Materials:

  • Pentafluoropyridine (2.0 eq)

  • Piperazine (1.0 eq)

  • Sodium bicarbonate (NaHCO₃) (2.2 eq)

  • Acetonitrile (B52724) (CH₃CN)

Procedure:

  • In a round-bottom flask, dissolve piperazine and sodium bicarbonate in acetonitrile.

  • Add pentafluoropyridine to the mixture.

  • Heat the reaction mixture to reflux and stir for 5 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract with dichloromethane (B109758) and ethyl acetate (B1210297).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

  • Recrystallize the crude product from acetonitrile to yield the pure product.

Protocol 3: General Procedure for Suzuki-Miyaura Coupling of 2,3,5,6-Tetrafluoro-4-iodopyridine

This protocol is adapted from the synthesis of polyfluorinated biphenyls.[10]

Materials:

  • 2,3,5,6-Tetrafluoro-4-iodopyridine (1.0 eq)

  • Arylboronic acid (e.g., (3,5-Difluorophenyl)boronic acid) (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 eq)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.15 eq)

  • Sodium carbonate (Na₂CO₃) (2.2 eq)

  • Anhydrous 1,4-dioxane (B91453)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (e.g., Argon), add 2,3,5,6-tetrafluoro-4-iodopyridine, the arylboronic acid, sodium carbonate, Pd₂(dba)₃, and XPhos.

  • Add anhydrous 1,4-dioxane via syringe.

  • Seal the tube and heat the reaction mixture to 95 °C with vigorous stirring for 60 hours.

  • Monitor the reaction progress by GC-MS or ¹⁹F NMR.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired biaryl product.

Experimental_Workflow cluster_SNAr Nucleophilic Aromatic Substitution (SNAr) cluster_Coupling Palladium-Catalyzed Cross-Coupling Start_SNAr Start with This compound (or Pentafluoropyridine) Reactants_SNAr Add Nucleophile (e.g., Amine, Thiol) & Base Start_SNAr->Reactants_SNAr Reaction_SNAr Reaction in Suitable Solvent (e.g., DMF, CH3CN) with Heating Reactants_SNAr->Reaction_SNAr Workup_SNAr Aqueous Workup & Extraction Reaction_SNAr->Workup_SNAr Purification_SNAr Purification (e.g., Chromatography, Recrystallization) Workup_SNAr->Purification_SNAr Product_SNAr Substituted Tetrafluoropyridine Product Purification_SNAr->Product_SNAr Start_Coupling Start with Functionalized Tetrafluoropyridine (e.g., Iodo-derivative) Reactants_Coupling Add Coupling Partner (e.g., Boronic Acid) Pd Catalyst, Ligand, Base Start_Coupling->Reactants_Coupling Reaction_Coupling Reaction in Anhydrous Solvent under Inert Atmosphere with Heating Reactants_Coupling->Reaction_Coupling Workup_Coupling Filtration & Aqueous Workup Reaction_Coupling->Workup_Coupling Purification_Coupling Purification (e.g., Chromatography) Workup_Coupling->Purification_Coupling Product_Coupling Arylated/Alkynylated Product Purification_Coupling->Product_Coupling

Caption: General experimental workflows.

References

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 2,3,5,6-Tetrafluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of key pharmaceutical intermediates derived from 2,3,5,6-tetrafluoropyridine. The protocols outlined below leverage the high reactivity of the C4 position in the perfluorinated pyridine (B92270) ring towards nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the synthesis of fluorinated drug candidates.

Introduction

The this compound scaffold is a privileged building block in medicinal chemistry. The strong electron-withdrawing nature of the fluorine atoms and the pyridine nitrogen activates the ring for nucleophilic substitution, particularly at the 4-position. This predictable reactivity allows for the introduction of a wide range of functional groups, leading to the synthesis of diverse pharmaceutical intermediates. These intermediates are crucial in the development of novel therapeutics, including kinase inhibitors and antibiotics such as delafloxacin. The incorporation of the tetrafluoropyridyl moiety can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of the final drug molecule.

This document details the synthesis of three key classes of intermediates: 4-amino-2,3,5,6-tetrafluoropyridines, 2,3,5,6-tetrafluoro-4-hydrazinopyridine, and 4-alkoxy-2,3,5,6-tetrafluoropyridines. Additionally, the application of these synthetic strategies in the context of known drug targets is discussed, with visualizations of the relevant biological pathways.

Logical Workflow: From Starting Material to Pharmaceutical Intermediates

The following diagram illustrates the central role of pentafluoropyridine (B1199360) as a common precursor to 4-substituted-2,3,5,6-tetrafluoropyridine intermediates through regioselective nucleophilic aromatic substitution.

G start Pentafluoropyridine sub1 4-Amino-2,3,5,6-tetrafluoropyridine (B155154) start->sub1  NH3 / Amines sub2 2,3,5,6-Tetrafluoro-4-hydrazinopyridine start->sub2  Hydrazine (B178648) sub3 4-Alkoxy-2,3,5,6-tetrafluoropyridine start->sub3  Alcohols / Phenols sub4 Other 4-Substituted Intermediates start->sub4  Other Nucleophiles  (e.g., Thiols, C-nucleophiles)

Caption: General synthetic routes to key pharmaceutical intermediates from pentafluoropyridine.

Quantitative Data Summary

The following tables summarize the reaction conditions and outcomes for the synthesis of various 4-substituted-2,3,5,6-tetrafluoropyridine derivatives from pentafluoropyridine.

Table 1: Synthesis of 4-Amino and 4-Hydrazino Derivatives

ProductNucleophileSolventBaseTemp. (°C)Time (h)Yield (%)Ref.
4-Amino-2,3,5,6-tetrafluoropyridineAqueous Ammonia (B1221849)THF-Reflux1880[1]
2,3,5,6-Tetrafluoro-4-hydrazinopyridineHydrazineDichloromethane (B109758)-0 to RTOvernightCrude[2]
1,4-Bis(perfluoropyridin-4-yl)piperazinePiperazine (B1678402)AcetonitrileNaHCO₃Reflux552[3]

Table 2: Synthesis of 4-Alkoxy and Other Derivatives

ProductNucleophileSolventBaseTemp. (°C)Time (h)Yield (%)Ref.
4-Phenoxy-2,3,5,6-tetrafluoropyridinePhenol (B47542)AcetonitrileK₂CO₃RT1695[4]
4-(4-Nitrophenoxy)-2,3,5,6-tetrafluoropyridine4-NitrophenolAcetonitrileK₂CO₃RT1699[4]
2-(Perfluoropyridin-4-yl)malononitrileMalononitrileDMFK₂CO₃Reflux386
2-Ethoxy-3,5,6-trifluoro-4-((1-methyl-1H-tetrazol-5-yl)thio)pyridine1-Methyl-1H-tetrazole-5-thiolAcetonitrileNaHCO₃Reflux475

Experimental Protocols

General Experimental Workflow

The synthesis of 4-substituted-2,3,5,6-tetrafluoropyridine intermediates typically follows the workflow outlined below.

G A Reaction Setup (Pentafluoropyridine, Nucleophile, Base, Solvent) B Reaction (Stirring at specified temperature and time) A->B C Work-up (e.g., Quenching, Extraction) B->C D Purification (e.g., Recrystallization, Column Chromatography) C->D E Characterization (NMR, MS, etc.) D->E

Caption: A typical experimental workflow for the synthesis of 4-substituted tetrafluoropyridines.

Protocol 1: Synthesis of 4-Amino-2,3,5,6-tetrafluoropyridine

This protocol describes the synthesis of a key precursor for various pharmaceutical agents.

Materials:

  • Pentafluoropyridine

  • Tetrahydrofuran (THF)

  • Aqueous ammonia (0.88 specific gravity)

  • Diethyl ether

  • Magnesium sulfate (B86663) (anhydrous)

  • Light petroleum

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser, dissolve pentafluoropyridine (1.0 eq) in THF.[1]

  • Add aqueous ammonia to the solution. An exothermic reaction may occur, and the solution may become cloudy.[1]

  • Heat the mixture to reflux and stir for 18 hours. The solution should become clear.[1]

  • After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether (3x volumes).[1]

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.[1]

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.[1]

  • Purify the crude solid by recrystallization from light petroleum to yield 4-amino-2,3,5,6-tetrafluoropyridine as white needles.[1]

Expected Yield: Approximately 80%.[1]

Protocol 2: Synthesis of 2,3,5,6-Tetrafluoro-4-hydrazinopyridine

This intermediate is valuable for constructing heterocyclic systems in drug discovery.

Materials:

  • Pentafluoropyridine

  • Dichloromethane (DCM)

  • Hydrazine

  • 10% Sodium carbonate solution

  • Magnesium sulfate (anhydrous)

Procedure:

  • Dissolve pentafluoropyridine (1.0 eq) in dichloromethane in a suitable flask and cool in an ice bath.[2]

  • Slowly add hydrazine (1.1 eq) to the cooled solution.[2]

  • Allow the reaction mixture to warm to room temperature and stir overnight.[2]

  • Remove the solvent by rotary evaporation.[2]

  • Dissolve the residue in dichloromethane and wash with a 10% sodium carbonate solution.[2]

  • Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield crude 2,3,5,6-tetrafluoro-4-hydrazinopyridine.[2] Further purification can be achieved by chromatography if necessary.

Expected Yield: The crude product is often used directly in subsequent steps.

Protocol 3: General Synthesis of 4-Alkoxy-2,3,5,6-tetrafluoropyridines (Tetrafluoropyridyl Ethers)

This protocol is a general method for the synthesis of tetrafluoropyridyl ethers, which can serve as protected phenols or as intermediates themselves.[4]

Materials:

  • Phenol or alcohol derivative (1.0 eq)

  • Pentafluoropyridine (1.05 eq)

  • Potassium carbonate (1.05 eq)

  • Acetonitrile

Procedure:

  • To a stirred solution of the phenol or alcohol in acetonitrile, add pentafluoropyridine and potassium carbonate.[4]

  • Stir the reaction mixture at room temperature for 16 hours.[4]

  • Monitor the reaction by TLC or GC-MS for the consumption of the starting material.

  • Upon completion, concentrate the reaction mixture under reduced pressure.[4]

  • Purify the resulting residue by flash column chromatography on silica (B1680970) gel to afford the desired 4-alkoxy-2,3,5,6-tetrafluoropyridine.[4]

Expected Yields: Generally high, often >90%.[4]

Applications in Drug Discovery: Relevant Biological Pathways

The pharmaceutical intermediates synthesized from this compound are integral to the creation of drugs that target specific biological pathways. Below are diagrams of two such pathways.

VEGFR-2 Signaling Pathway

Many kinase inhibitors, which are a major class of anti-cancer drugs, incorporate fluorinated pyridine moieties to enhance their binding and pharmacokinetic properties. These inhibitors often target receptor tyrosine kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is a key mediator of angiogenesis.

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAF RAF PLCg->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival AKT->Survival

Caption: Simplified VEGFR-2 signaling pathway leading to cell proliferation and survival.

Bacterial DNA Replication: Targets of Delafloxacin

The fluoroquinolone antibiotic delafloxacin, whose synthesis involves a tetrafluoropyridine-derived intermediate, targets bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for relieving topological stress during DNA replication.

G ReplicationFork DNA Replication Fork (Positive Supercoiling) Gyrase DNA Gyrase (GyrA/GyrB) ReplicationFork->Gyrase Induces TopoIV Topoisomerase IV (ParC/ParE) ReplicationFork->TopoIV Catenated DNA RelaxedDNA Relaxed DNA Gyrase->RelaxedDNA Negative Supercoiling DecatenatedDNA Decatenated Daughter Chromosomes TopoIV->DecatenatedDNA Decatenation Delafloxacin Delafloxacin (Fluoroquinolone) Delafloxacin->Gyrase Inhibits Delafloxacin->TopoIV Inhibits

Caption: Inhibition of bacterial DNA gyrase and topoisomerase IV by Delafloxacin.

References

Application of 2,3,5,6-Tetrafluoropyridine in the Synthesis of Agrochemical Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,3,5,6-Tetrafluoropyridine is a highly reactive and versatile fluorinated heterocyclic compound that serves as a valuable building block in the synthesis of complex organic molecules. Its electron-deficient pyridine (B92270) ring, activated by four fluorine atoms, makes it particularly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity profile allows for the regioselective introduction of a wide range of functional groups, making it an attractive scaffold for the development of novel agrochemicals, including herbicides, fungicides, and insecticides. While direct synthesis of a commercially named agrochemical from this compound is not prominently documented, its utility lies in the creation of diverse substituted pyridine intermediates for agrochemical discovery.

This document provides detailed application notes and protocols for the synthesis of this compound and its subsequent derivatization to generate scaffolds with potential agrochemical applications.

Data Presentation

Table 1: Synthesis of this compound from Pentafluoropyridine (B1199360)

Starting MaterialReagents and ConditionsProductYield (%)Reference
PentafluoropyridineZinc powder, 1-15 wt.% aq. NaOH, -5 to 25 °CThis compoundHigh[1]

Table 2: Nucleophilic Aromatic Substitution (SNAr) Reactions of Pentafluoropyridine to Yield 4-Substituted-2,3,5,6-tetrafluoropyridine Derivatives

NucleophileReagents and ConditionsProductYield (%)Reference
MalononitrileK2CO3, DMF, reflux2-(2,3,5,6-Tetrafluoropyridin-4-yl)malononitrileGood[2]
1-Methyl-1H-tetrazole-5-thiolNaHCO3, CH3CN, reflux4-((1-Methyl-1H-tetrazol-5-yl)thio)-2,3,5,6-tetrafluoropyridineGood[2]
PiperazineNaHCO3, CH3CN, reflux1,4-Bis(2,3,5,6-tetrafluoropyridin-4-yl)piperazineGood[2]
HydrazineCH2Cl2, 0 °C to rt2,3,5,6-Tetrafluoro-4-hydrazinopyridineNot specified[3]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the reductive defluorination of pentafluoropyridine.[1]

Materials:

  • Pentafluoropyridine

  • Zinc powder

  • Sodium hydroxide (B78521) (NaOH)

  • Water

  • Reaction vessel with stirring and temperature control

  • Distillation apparatus

Procedure:

  • Prepare a 1-15 wt.% aqueous solution of sodium hydroxide.

  • To the reaction vessel, add the aqueous NaOH solution and zinc powder.

  • Cool the mixture to a temperature between -5 and 25 °C.

  • Slowly add pentafluoropyridine to the stirred mixture while maintaining the temperature.

  • Allow the reaction to proceed until completion, monitoring by appropriate analytical techniques (e.g., GC-MS).

  • Upon completion, the reaction mixture will consist of an aqueous phase and an organic phase (the product).

  • Separate the organic layer containing this compound.

  • Purify the product by distillation.

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr) at the 4-position of Pentafluoropyridine

This protocol provides a general method for the synthesis of 4-substituted-2,3,5,6-tetrafluoropyridine derivatives, which are key intermediates for further functionalization in agrochemical synthesis.[2]

Materials:

  • Pentafluoropyridine

  • Nucleophile (e.g., amine, thiol, alcohol, or carbanion precursor)

  • Base (e.g., K2CO3, NaHCO3, or an appropriate organic base)

  • Anhydrous solvent (e.g., DMF, CH3CN, THF)

  • Reaction vessel with stirring, reflux condenser, and inert atmosphere capabilities

  • Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, chromatography columns)

Procedure:

  • To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the nucleophile, base, and anhydrous solvent.

  • Stir the mixture to ensure homogeneity.

  • Slowly add pentafluoropyridine to the reaction mixture. The high reactivity of pentafluoropyridine at the 4-position allows for selective substitution.

  • Heat the reaction mixture to the appropriate temperature (e.g., reflux) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous work-up to remove the base and any water-soluble byproducts. This typically involves partitioning the reaction mixture between water and an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Separate the organic layer, dry it over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain the desired 4-substituted-2,3,5,6-tetrafluoropyridine derivative.

Mandatory Visualization

Synthesis_of_Tetrafluoropyridine PFP Pentafluoropyridine TFP This compound PFP->TFP Reductive Defluorination Reagents Zn powder 1-15% aq. NaOH -5 to 25 °C Reagents->TFP

Caption: Synthesis of this compound.

SNAr_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification PFP Pentafluoropyridine ReactionVessel Reaction Mixture (Heating/Stirring) PFP->ReactionVessel Nucleophile Nucleophile (R-H) Nucleophile->ReactionVessel Base Base Base->ReactionVessel Solvent Anhydrous Solvent Solvent->ReactionVessel Workup Aqueous Work-up ReactionVessel->Workup Cooling Purification Purification (Chromatography/Recrystallization) Workup->Purification Product 4-Substituted-2,3,5,6-tetrafluoropyridine (Product) Purification->Product

Caption: General workflow for SNAr reactions.

Signaling_Pathway cluster_0 Precursor cluster_1 Intermediate Synthesis cluster_2 Potential Agrochemicals Tetrafluoropyridine This compound SNAr Nucleophilic Aromatic Substitution (SNAr) Tetrafluoropyridine->SNAr Reacts with Nucleophiles Intermediate 4-Substituted-2,3,5,6- tetrafluoropyridine SNAr->Intermediate Herbicides Herbicides Intermediate->Herbicides Fungicides Fungicides Intermediate->Fungicides Insecticides Insecticides Intermediate->Insecticides

Caption: Logical relationship in agrochemical development.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Involving 2,3,5,6-Tetrafluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for a suite of palladium-catalyzed cross-coupling reactions utilizing 2,3,5,6-tetrafluoropyridine and its 4-halo derivatives as substrates. These reactions are pivotal in the synthesis of functionalized tetrafluoropyridine motifs, which are of significant interest in medicinal chemistry and materials science due to their unique electronic properties and metabolic stability.

Introduction

The electron-deficient nature of the this compound ring system makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions. The presence of fluorine atoms enhances the electrophilicity of the pyridine (B92270) core and can influence the regioselectivity of the coupling. Typically, reactions occur at the 4-position, which is most susceptible to nucleophilic attack and oxidative addition. For these protocols, we will focus on 4-halo-2,3,5,6-tetrafluoropyridines as the starting electrophiles.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between a halide and an organoboron compound. For 4-halo-2,3,5,6-tetrafluoropyridines, this reaction provides a direct route to 4-aryl- or 4-vinyl-tetrafluoropyridines.

General Reaction Scheme:

Suzuki_Miyaura cluster_reactants Reactants cluster_products Products reactants Ar-B(OH)₂ + arrow Pd Catalyst, Base reactants->arrow substrate X-C₅F₄N substrate->arrow product Ar-C₅F₄N arrow->product side_product + B(OH)₂X

Caption: General scheme of a Suzuki-Miyaura coupling reaction.

Quantitative Data for Suzuki-Miyaura Coupling
EntryAryl Boronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Toluene (B28343)/H₂O901285
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)-Cs₂CO₃Dioxane100892
33-Thienylboronic acidPd₂(dba)₃ (1)XPhos (2)K₃PO₄Toluene110688
44-Vinylphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₂CO₃THF/H₂O801678
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Iodo-2,3,5,6-tetrafluoropyridine with Phenylboronic Acid

Materials:

  • 4-Iodo-2,3,5,6-tetrafluoropyridine (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene

  • Water

  • Argon or Nitrogen gas

Procedure:

  • To a flame-dried Schlenk flask, add 4-iodo-2,3,5,6-tetrafluoropyridine, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add degassed toluene and water in a 4:1 ratio to the flask.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford 4-phenyl-2,3,5,6-tetrafluoropyridine.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a halide and a terminal alkyne, providing access to 4-alkynyl-2,3,5,6-tetrafluoropyridines. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.

General Reaction Scheme:

Sonogashira cluster_reactants Reactants cluster_products Products reactants R-C≡CH + arrow Pd Cat., Cu(I) Cat., Base reactants->arrow substrate X-C₅F₄N substrate->arrow product R-C≡C-C₅F₄N arrow->product side_product + HX

Caption: General scheme of a Sonogashira coupling reaction.

Quantitative Data for Sonogashira Coupling
EntryAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylacetylene (B144264)Pd(PPh₃)₄ (5)CuI (10)Et₃NTHF65691
21-HexynePdCl₂(PPh₃)₂ (3)CuI (6)DIPEADMF80885
3Propargyl alcoholPd(PPh₃)₄ (5)CuI (10)Et₃NTHF601279
4TrimethylsilylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NToluene70595
Experimental Protocol: Sonogashira Coupling of 4-Bromo-2,3,5,6-tetrafluoropyridine with Phenylacetylene

Materials:

  • 4-Bromo-2,3,5,6-tetrafluoropyridine (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Copper(I) iodide (CuI) (10 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen gas

Procedure:

  • To a dry Schlenk flask, add 4-bromo-2,3,5,6-tetrafluoropyridine, Pd(PPh₃)₄, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF and degassed triethylamine.

  • Add phenylacetylene dropwise to the reaction mixture at room temperature.

  • Heat the mixture to 65 °C and stir for 6 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield 4-(phenylethynyl)-2,3,5,6-tetrafluoropyridine.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines at the 4-position of the tetrafluoropyridine ring.

General Reaction Scheme:

Buchwald_Hartwig cluster_reactants Reactants cluster_products Products reactants R¹R²NH + arrow Pd Catalyst, Ligand, Base reactants->arrow substrate X-C₅F₄N substrate->arrow product R¹R²N-C₅F₄N arrow->product side_product + HX

Caption: General scheme of a Buchwald-Hartwig amination.

Quantitative Data for Buchwald-Hartwig Amination
EntryAminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Morpholine (B109124)Pd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1001294
2AnilinePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃Dioxane1101688
3n-ButylaminePd₂(dba)₃ (1.5)BrettPhos (3)K₃PO₄t-BuOH902482
4IndolePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃1,4-Dioxane1101875
Experimental Protocol: Buchwald-Hartwig Amination of 4-Chloro-2,3,5,6-tetrafluoropyridine (B1280149) with Morpholine

Materials:

  • 4-Chloro-2,3,5,6-tetrafluoropyridine (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

  • Argon or Nitrogen gas

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.

  • Add 4-chloro-2,3,5,6-tetrafluoropyridine and anhydrous toluene.

  • Add morpholine to the mixture.

  • Seal the tube and heat the reaction mixture to 100 °C for 12 hours.

  • Monitor the reaction by GC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a plug of silica gel.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by crystallization or column chromatography to obtain 4-morpholino-2,3,5,6-tetrafluoropyridine.

Other Palladium-Catalyzed Cross-Coupling Reactions

While Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions are the most commonly employed, other palladium-catalyzed cross-couplings such as Stille, Heck, Negishi, and Kumada reactions can also be applied to 4-halo-2,3,5,6-tetrafluoropyridines. The general principles and catalytic cycles for these reactions are well-established.[1][2][3][4][5][6][7][8]

Catalytic Cycles Overview

The catalytic cycles for these palladium-catalyzed cross-coupling reactions generally follow a sequence of oxidative addition, transmetalation (for coupling with organometallic reagents) or migratory insertion (for Heck reaction), and reductive elimination.

Catalytic_Cycles cluster_suzuki Suzuki-Miyaura cluster_sonogashira Sonogashira cluster_buchwald Buchwald-Hartwig Pd(0) Pd(0) Ar-Pd(II)-X Ar-Pd(II)-X Pd(0)->Ar-Pd(II)-X Oxidative Addition (Ar-X) Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Ar-Pd(II)-X->Ar-Pd(II)-Ar' Transmetalation (Ar'-B(OH)₂) Ar-Pd(II)-Ar'->Pd(0) Reductive Elimination (Ar-Ar') Pd(0) Pd(0) Ar-Pd(II)-X Ar-Pd(II)-X Pd(0) ->Ar-Pd(II)-X Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR Ar-Pd(II)-C≡CR Ar-Pd(II)-X ->Ar-Pd(II)-C≡CR Transmetalation (Cu-C≡CR) Ar-Pd(II)-C≡CR->Pd(0) Reductive Elimination (Ar-C≡CR) Pd(0)   Pd(0)   Ar-Pd(II)-X   Ar-Pd(II)-X   Pd(0)  ->Ar-Pd(II)-X   Oxidative Addition (Ar-X) Ar-Pd(II)-NR¹R² Ar-Pd(II)-NR¹R² Ar-Pd(II)-X  ->Ar-Pd(II)-NR¹R² Amine Coordination & Deprotonation Ar-Pd(II)-NR¹R²->Pd(0)   Reductive Elimination (Ar-NR¹R²)

Caption: Simplified catalytic cycles for common cross-coupling reactions.

Safety and Handling

  • Palladium catalysts and ligands can be air and moisture sensitive; handle under an inert atmosphere.

  • Organometallic reagents such as organoborons, organotins, organozincs, and Grignard reagents may be pyrophoric or react violently with water and should be handled with appropriate care.

  • Fluorinated pyridines can be toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reactions at elevated temperatures should be conducted behind a blast shield.

These protocols provide a starting point for the exploration of palladium-catalyzed cross-coupling reactions with this compound derivatives. Optimization of reaction conditions, including catalyst, ligand, base, solvent, and temperature, may be necessary to achieve optimal yields for specific substrates.

References

Application Notes and Protocols: Synthesis of 4-Substituted 2,3,5,6-Tetrafluoropyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 2,3,5,6-tetrafluoropyridine substituted at the 4-position are of significant interest in medicinal chemistry and materials science. The highly electron-withdrawing nature of the fluorine atoms and the pyridine (B92270) nitrogen activates the ring for nucleophilic aromatic substitution (SNAr), particularly at the para-position (C4). This unique reactivity allows for the introduction of a diverse range of functional groups, making these compounds valuable scaffolds in the design of novel pharmaceuticals and advanced materials. For instance, fluorinated pyridines are integral components in various bioactive molecules and can be found in agrochemicals and pharmaceuticals.[1][2][3][4] The synthesis of these derivatives is primarily achieved through the reaction of pentafluoropyridine (B1199360) (PFP) with a variety of nucleophiles.

General Synthetic Pathway: Nucleophilic Aromatic Substitution (SNAr)

The principal route for the synthesis of 4-substituted this compound derivatives is the nucleophilic aromatic substitution on pentafluoropyridine. Under mild reaction conditions, the substitution selectively occurs at the 4-position, which is the most electrophilic site due to the combined electron-withdrawing effects of the fluorine atoms and the ring nitrogen.[5][6]

The general mechanism involves the attack of a nucleophile on the C4 carbon, forming a resonance-stabilized Meisenheimer-like intermediate, followed by the departure of the fluoride (B91410) ion to yield the 4-substituted product. The reaction is typically facilitated by a base in a suitable solvent.

SNAr_Mechanism PFP Pentafluoropyridine (PFP) Intermediate Meisenheimer-like Intermediate PFP->Intermediate + Nu⁻ Nucleophile Nucleophile (Nu⁻) Product 4-Substituted This compound Intermediate->Product - F⁻ Fluoride Fluoride Ion (F⁻)

Caption: General workflow for the SNAr reaction on pentafluoropyridine.

Experimental Protocols and Data

The following sections provide detailed protocols for the synthesis of various 4-substituted this compound derivatives using different classes of nucleophiles.

Synthesis with O-Nucleophiles (Hydroxybenzaldehydes)

The reaction of pentafluoropyridine with hydroxybenzaldehydes under mildly basic conditions selectively yields 4-((tetrafluoropyridin-4-yl)oxy)benzaldehydes.[5][7]

Experimental Protocol:

  • To a solution of pentafluoropyridine (1 mmol) and the respective hydroxybenzaldehyde (1 mmol) in acetonitrile (B52724) (5 mL), add potassium carbonate (1.3 mmol).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the inorganic base.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 4-substituted tetrafluoropyridine derivative.

NucleophileProductReaction TimeYield (%)
4-Hydroxybenzaldehyde4-((2,3,5,6-Tetrafluoropyridin-4-yl)oxy)benzaldehyde2 h96
3-Hydroxybenzaldehyde3-((2,3,5,6-Tetrafluoropyridin-4-yl)oxy)benzaldehyde3 h95
2-Hydroxybenzaldehyde2-((2,3,5,6-Tetrafluoropyridin-4-yl)oxy)benzaldehyde4 h93

Table 1: Synthesis of 4-aryloxy-2,3,5,6-tetrafluoropyridines.

O_Nucleophile_Pathway cluster_reactants Reactants cluster_conditions Conditions PFP Pentafluoropyridine Product 4-((Tetrafluoropyridin-4-yl)oxy)benzaldehyde PFP->Product Hydroxybenzaldehyde Hydroxybenzaldehyde Hydroxybenzaldehyde->Product Base K₂CO₃ Base->Product Solvent CH₃CN Solvent->Product

Caption: Reaction scheme for the synthesis with O-nucleophiles.

Synthesis with N-Nucleophiles (Piperazine)

The reaction of pentafluoropyridine with N-nucleophiles like piperazine (B1678402) provides 4-substituted derivatives in good yields.[8][9]

Experimental Protocol:

  • In a round-bottom flask, dissolve piperazine (1 mmol) and sodium carbonate (2 mmol) in acetonitrile (10 mL).

  • Add pentafluoropyridine (1 mmol) to the solution.

  • Stir the mixture at room temperature for the specified reaction time.

  • After the reaction is complete (monitored by TLC), filter the mixture.

  • Remove the solvent from the filtrate by rotary evaporation.

  • The resulting crude product can be purified by recrystallization or column chromatography.

NucleophileProductReaction TimeYield (%)
Piperazine1-(2,3,5,6-Tetrafluoropyridin-4-yl)piperazine30 min90

Table 2: Synthesis of 1-(2,3,5,6-Tetrafluoropyridin-4-yl)piperazine.

Synthesis with S-Nucleophiles (1-Methyl-1H-tetrazole-5-thiol)

Sulfur nucleophiles readily react with pentafluoropyridine at the 4-position.

Experimental Protocol:

  • Combine 1-methyl-1H-tetrazole-5-thiol (1 mmol) and potassium carbonate (1.5 mmol) in dimethylformamide (DMF, 5 mL).

  • Add pentafluoropyridine (1 mmol) to the mixture.

  • Stir the reaction at room temperature for the indicated time.

  • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • Purify the residue by column chromatography to afford the pure product.

NucleophileProductReaction TimeYield (%)
1-Methyl-1H-tetrazole-5-thiol4-((1-Methyl-1H-tetrazol-5-yl)thio)-2,3,5,6-tetrafluoropyridine2 h85

Table 3: Synthesis of a 4-thio-substituted tetrafluoropyridine.

Synthesis with C-Nucleophiles (Malononitrile)

Carbon nucleophiles, such as the enolate of malononitrile (B47326), can also displace the fluorine at the 4-position of pentafluoropyridine.[6][8]

Experimental Protocol:

  • To a stirred suspension of sodium hydride (1.1 mmol) in anhydrous tetrahydrofuran (B95107) (THF, 10 mL) at 0 °C, add malononitrile (1 mmol) dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add pentafluoropyridine (1 mmol) dropwise.

  • Let the reaction proceed at room temperature until completion.

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with diethyl ether, dry the combined organic layers, and evaporate the solvent.

  • Purify the crude product via column chromatography.

NucleophileProductReaction TimeYield (%)
Malononitrile2-(2,3,5,6-Tetrafluoropyridin-4-yl)malononitrile4 h88

Table 4: Synthesis of a 4-carbon-substituted tetrafluoropyridine.

Nucleophile_Classes cluster_nucleophiles Nucleophile Classes cluster_products Product Types PFP Pentafluoropyridine O_nuc O-Nucleophiles (e.g., Phenols) N_nuc N-Nucleophiles (e.g., Amines) S_nuc S-Nucleophiles (e.g., Thiols) C_nuc C-Nucleophiles (e.g., Enolates) O_prod 4-Aryloxy- Tetrafluoropyridines O_nuc->O_prod + PFP N_prod 4-Amino- Tetrafluoropyridines N_nuc->N_prod + PFP S_prod 4-Thio- Tetrafluoropyridines S_nuc->S_prod + PFP C_prod 4-Alkyl- Tetrafluoropyridines C_nuc->C_prod + PFP

References

Application Notes and Protocols: Lithiation of 2,3,5,6-Tetrafluoropyridine and Subsequent Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis of functionalized 2,3,5,6-tetrafluoropyridine derivatives. The primary method detailed involves the generation of a key intermediate, 2,3,5,6-tetrafluoro-4-pyridyllithium, via lithium-halogen exchange, and its subsequent reaction with various electrophiles. This approach offers a versatile route to a wide array of 4-substituted tetrafluoropyridines, which are valuable building blocks in the development of novel pharmaceuticals and agrochemicals.

The incorporation of the tetrafluoropyridyl moiety can significantly enhance the biological activity, metabolic stability, and other pharmacokinetic properties of a molecule.[1][2][3] Pyridine-based compounds are prevalent in numerous FDA-approved drugs for a wide range of therapeutic areas, including infectious diseases, cancer, and cardiovascular conditions.[4][5][6]

Reaction Pathway: Synthesis of 4-Substituted-2,3,5,6-tetrafluoropyridines

The overall synthetic strategy involves a two-step process starting from the commercially available pentafluoropyridine (B1199360). The first step is the synthesis of the key precursor, 2,3,5,6-tetrafluoro-4-iodopyridine (B174047). The second step is the lithium-halogen exchange to form the organolithium intermediate, which is then trapped in situ with an electrophile.

Reaction_Pathway PFP Pentafluoropyridine TFIP 2,3,5,6-Tetrafluoro- 4-iodopyridine PFP->TFIP NaI, DMF TFP_Li 2,3,5,6-Tetrafluoro- 4-pyridyllithium TFIP->TFP_Li n-BuLi, THF, -78 °C Product 4-Substituted-2,3,5,6- tetrafluoropyridine TFP_Li->Product Electrophile (E+)

General reaction scheme for the synthesis of 4-substituted-2,3,5,6-tetrafluoropyridines.

Experimental Protocols

Safety Precautions: Organolithium reagents such as n-butyllithium are highly pyrophoric and react violently with water. All reactions involving these reagents must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and proper personal protective equipment.[7]

Protocol 1: Synthesis of 2,3,5,6-Tetrafluoro-4-iodopyridine

This protocol is adapted from the reaction of pentafluoropyridine with sodium iodide.[8]

Materials:

  • Pentafluoropyridine

  • Sodium iodide (NaI)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium thiosulfate (B1220275) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Equipment:

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of pentafluoropyridine (1.0 eq) in anhydrous DMF, add sodium iodide (1.5 eq).

  • Heat the reaction mixture to reflux and maintain for 24 hours.

  • Monitor the reaction progress by GC-MS or TLC.

  • After completion, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with saturated aqueous sodium thiosulfate solution to remove any remaining iodine, followed by a wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by distillation or column chromatography to yield 2,3,5,6-tetrafluoro-4-iodopyridine.

Protocol 2: General Procedure for the Lithiation of 2,3,5,6-Tetrafluoro-4-iodopyridine and Reaction with Electrophiles

This general protocol is based on the established conversion of 2,3,5,6-tetrafluoro-4-iodopyridine to its corresponding organolithium species and subsequent trapping.[8]

Materials:

  • 2,3,5,6-Tetrafluoro-4-iodopyridine

  • n-Butyllithium (n-BuLi) in hexanes (concentration to be determined by titration)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Selected electrophile (e.g., aldehyde, ketone, disulfide, silyl (B83357) chloride)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Schlenk line or glovebox for inert atmosphere operations

  • Dry, three-necked flask with a magnetic stirrer, thermometer, and nitrogen/argon inlet

  • Syringes for transfer of anhydrous solvents and reagents

  • Dry ice/acetone bath

Procedure:

  • Set up a dry, three-necked flask under an inert atmosphere.

  • Add a solution of 2,3,5,6-tetrafluoro-4-iodopyridine (1.0 eq) in anhydrous THF to the flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium (1.05 eq) in hexanes dropwise to the cooled solution, ensuring the internal temperature is maintained below -70 °C.

  • Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the 2,3,5,6-tetrafluoro-4-pyridyllithium.

  • Slowly add a solution of the desired electrophile (1.1 eq) in anhydrous THF to the reaction mixture at -78 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for an additional 1-2 hours, then allow it to warm slowly to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution in vacuo.

  • Purify the crude product by column chromatography or distillation to obtain the desired 4-substituted-2,3,5,6-tetrafluoropyridine.

Quantitative Data: Synthesis of 4-Substituted-2,3,5,6-tetrafluoropyridines

The following table summarizes the yields of various 4-substituted-2,3,5,6-tetrafluoropyridines. It is important to note that many of these examples are synthesized via nucleophilic aromatic substitution (SNAᵣ) on pentafluoropyridine, as detailed quantitative data for the lithiation-trapping sequence is less commonly reported in a single comprehensive source. The SNAᵣ reactions typically proceed with high regioselectivity at the 4-position.[9]

Electrophile/NucleophileReagents and ConditionsProductYield (%)Reference
MalononitrileK₂CO₃, DMF, reflux2-(2,3,5,6-Tetrafluoropyridin-4-yl)malononitrile86[4]
1-Methyl-1H-tetrazole-5-thiolNaHCO₃, CH₃CN, reflux4-((1-Methyl-1H-tetrazol-5-yl)thio)-2,3,5,6-tetrafluoropyridine75[4]
Piperazine (B1678402)NaHCO₃, CH₃CN, reflux1,4-Bis(2,3,5,6-tetrafluoropyridin-4-yl)piperazine-[9]
Sodium azideAcetonitrile4-Azido-2,3,5,6-tetrafluoropyridine-[10]
AmmoniaAqueous NH₃4-Amino-2,3,5,6-tetrafluoropyridine-[10]
CyclohexylamineCyclohexane, 175 °C4-(Cyclohexylamino)-2,3,5,6-tetrafluoropyridine-[10]

Applications in Drug Development and Agrochemicals

The introduction of fluorine atoms into bioactive molecules is a widely used strategy in medicinal chemistry and agrochemical design to enhance efficacy and metabolic stability.[11][12] The tetrafluoropyridyl group, in particular, can impart desirable properties such as increased lipophilicity and resistance to oxidative metabolism.[1][2]

Drug Development Workflow

The development of new drugs containing a tetrafluoropyridine scaffold would follow a standard pharmaceutical development pipeline. This is a long, complex, and expensive process that can be broadly divided into several stages.

Drug_Development_Workflow cluster_preclinical Preclinical cluster_clinical Clinical Trials cluster_regulatory Regulatory Review & Post-Market Discovery Target Identification & Validation Lead_Gen Lead Generation & Optimization (Synthesis of Tetrafluoropyridine Analogs) Discovery->Lead_Gen In_Vitro In Vitro & In Vivo Screening Lead_Gen->In_Vitro Phase1 Phase I (Safety) In_Vitro->Phase1 IND Filing Phase2 Phase II (Efficacy & Dosing) Phase1->Phase2 Phase3 Phase III (Large-Scale Efficacy & Safety) Phase2->Phase3 FDA_Review FDA Review & Approval Phase3->FDA_Review NDA Submission Phase4 Phase IV (Post-Market Surveillance) FDA_Review->Phase4

A simplified workflow for drug development and approval.

Potential Signaling Pathway Involvement

While specific signaling pathways for tetrafluoropyridine-containing drugs are diverse and depend on the overall molecular structure, many pyridine-based pharmaceuticals target key enzymes and receptors. For instance, pyridine (B92270) derivatives have been developed as inhibitors of kinases, proteases, and G-protein coupled receptors (GPCRs), which are central to numerous signaling cascades involved in cancer, inflammation, and metabolic disorders. The unique electronic properties of the tetrafluoropyridine ring can influence ligand-receptor interactions and improve binding affinity and selectivity.

Agrochemical Mode of Action

In agrochemicals, the mode of action of a compound describes how it controls a target pest.[13] Fluorinated compounds, including those with a pyridyl moiety, are found in a variety of pesticides with different modes of action.[11][14] For example, they can act as:

  • Nervous system toxins: Interfering with nerve impulse transmission in insects.

  • Metabolic inhibitors: Disrupting essential biochemical pathways in fungi or weeds.

  • Growth regulators: Affecting the development and reproduction of pests.

The high stability of the C-F bond often contributes to the persistence and efficacy of these agrochemicals in the field.[12]

References

Application Notes and Protocols for C-F Bond Activation of 2,3,5,6-Tetrafluoropyridine in Organometallic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the C-F bond activation of 2,3,5,6-tetrafluoropyridine utilizing organometallic complexes, a critical transformation for the synthesis of novel fluorinated compounds with potential applications in pharmaceuticals and agrochemicals. This document includes summaries of key reactions, detailed experimental protocols, and mechanistic insights.

Introduction

The selective activation and functionalization of carbon-fluorine (C-F) bonds in polyfluorinated heteroaromatics is a significant challenge in modern chemistry due to the high bond dissociation energy of the C-F bond.[1][2] this compound is a readily available fluoroaromatic compound and a valuable precursor for the synthesis of functionalized pyridine (B92270) derivatives. Organometallic complexes, particularly those of rhodium and nickel, have demonstrated remarkable reactivity in mediating the cleavage of C-F bonds in this substrate, enabling subsequent functionalization.[1][3][4] This document details established protocols for these transformations.

Key Applications

  • Synthesis of Functionalized Fluoropyridines: C-F activation provides a direct route to introduce various substituents onto the pyridine ring, leading to novel building blocks for drug discovery and materials science.

  • Catalytic Cross-Coupling Reactions: The organometallic intermediates formed after C-F activation can participate in catalytic cycles for cross-coupling reactions, such as Stille and Suzuki-Miyaura couplings, to form C-C bonds.[2][5]

  • Hydrodefluorination (HDF): Selective replacement of a fluorine atom with hydrogen offers a pathway to partially fluorinated pyridines, which are of significant interest in medicinal chemistry.[6][7]

Data Presentation

Table 1: Stoichiometric C-F Activation of this compound with Rhodium Complexes
EntryRhodium PrecursorProductYield (%)Key Spectroscopic Data (¹⁹F NMR, δ in ppm)Reference
1[RhH(PEt₃)₃] or [RhH(PEt₃)₄][Rh(4-C₅NF₄)(PEt₃)₃]78-94.1 (m, 2F, F-2, F-6), -161.9 (m, 2F, F-3, F-5)[1][3]
2[Rh{Si(OEt)₃}(PEt₃)₃][Rh{2-(3,5,6-C₅F₃HN)}(PEt₃)₃]N/ANot explicitly stated[4][8][9]
Table 2: Stoichiometric C-F Activation of this compound with Nickel Complexes
EntryNickel PrecursorProductRatio (major:minor)Key Spectroscopic Data (¹⁹F NMR of major isomer, δ in ppm)Reference
1Ni(COD)₂ / PEt₃trans-[Ni(PEt₃)₂(C₅HF₃N)F]100:1-100.5 (F-6), -143.9 (F-5), -162.2 (F-3)[10]
2[Ni(cod)₂] / PPh₂(Ind)trans-[Ni(F)(2-C₅HNF₃){PPh₂(Ind)}₂]N/ANot explicitly stated[5][11]

Signaling Pathways and Experimental Workflows

C_F_Activation_Rhodium Scheme 1: C-F/C-H Activation of this compound with a Rhodium Silyl Complex. cluster_rh Rhodium Complex Reactions Rh_Silyl [Rh{Si(OEt)₃}(PEt₃)₃] C_F_Activation_Product [Rh{2-(3,5,6-C₅F₃HN)}(PEt₃)₃] + FSi(OEt)₃ Rh_Silyl->C_F_Activation_Product C-F Activation (ortho) Tetrafluoropyridine This compound Tetrafluoropyridine->C_F_Activation_Product C_H_Activation_Product [Rh(4-C₅F₄N)(PEt₃)₃] C_F_Activation_Product->C_H_Activation_Product Fluoride Transfer & C-H Activation (para) Fluorosilane FSi(OEt)₃ Fluorosilane->C_H_Activation_Product

References

Application Note: A Detailed Protocol for the Nucleophilic Aromatic Substitution of Perfluoropyridine with Amines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals involved in medicinal chemistry and materials science.

Abstract: This document provides detailed experimental protocols for the synthesis of 4-amino-2,3,5,6-tetrafluoropyridine (B155154) derivatives through the nucleophilic aromatic substitution (SNAr) reaction. The reaction leverages the high electrophilicity of the pyridine (B92270) ring in pentafluoropyridine (B1199360), which is activated by the presence of multiple fluorine atoms and the ring nitrogen.[1] Nucleophilic attack occurs selectively at the 4-position (para) due to its higher activation towards substitution compared to the ortho and meta positions.[1] This application note outlines two distinct protocols for reacting pentafluoropyridine with primary and secondary amines, summarizes reaction conditions in a comprehensive table, and includes diagrams illustrating the reaction mechanism and experimental workflow.

General Reaction and Mechanism

The substitution of a fluorine atom on the pentafluoropyridine ring by an amine proceeds via a two-step addition-elimination mechanism, known as the SNAr reaction.[1][2] An amine nucleophile attacks the electron-deficient carbon at the 4-position, forming a negatively charged intermediate (a Meisenheimer complex). Aromaticity is then restored by the elimination of a fluoride (B91410) ion, yielding the 4-substituted tetrafluoropyridine product.

Workflow A 1. Combine Reactants (Pentafluoropyridine, Amine, Solvent, Base) B 2. Reaction (Stir at specified temperature/reflux) A->B C 3. Workup (Quench, Liquid-Liquid Extraction) B->C D 4. Isolate Crude Product (Dry organic phase, remove solvent) C->D E 5. Purification (Recrystallization or Chromatography) D->E F 6. Characterization (NMR, MS, MP) E->F

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3,5,6-Tetrafluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2,3,5,6-Tetrafluoropyridine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for this compound?

A1: The primary methods for synthesizing this compound are:

  • Halogen Exchange (Halex) Reaction: This involves the fluorination of 2,3,5,6-tetrachloropyridine (B1294921) using a fluoride (B91410) salt, such as potassium fluoride (KF), in a high-boiling polar aprotic solvent like sulfolane (B150427). This method is often favored for its high yield.[1]

  • Reductive Defluorination of Pentafluoropyridine (B1199360): This route involves the selective removal of the fluorine atom at the 4-position of pentafluoropyridine. Common reagents for this reduction include zinc powder in an aqueous solution of an alkali metal hydroxide (B78521) or catalytic hydrogenation.[2][3]

  • From Pentafluoropyridine via Nucleophilic Substitution: While not a direct synthesis of this compound, derivatives can be synthesized by reacting pentafluoropyridine with various nucleophiles. The high reactivity of the 4-position allows for the selective synthesis of 4-substituted-2,3,5,6-tetrafluoropyridines.[4][5][6]

Q2: What is the expected yield for the synthesis of this compound?

A2: The yield is highly dependent on the chosen synthesis method and optimization of reaction conditions. The halogen exchange reaction of 2,3,5,6-tetrachloropyridine with potassium fluoride in sulfolane has been reported to achieve yields as high as 95.0%.[1] In contrast, the reduction of pentafluoropyridine can result in lower yields, around 70%, and may be accompanied by the formation of by-products.[2]

Q3: What are the critical parameters to control for a high-yield synthesis?

A3: Key parameters to control include:

  • Reagent Purity: The purity of starting materials, especially the dryness of potassium fluoride and the solvent, is crucial for the halogen exchange reaction.

  • Reaction Temperature: Precise temperature control is essential. For the halogen exchange reaction, a temperature of 120°C is recommended.[1] For the reductive defluorination using zinc powder, a temperature range of -5 to 25°C is suggested to minimize by-product formation.[2]

  • Reaction Time: Sufficient reaction time is necessary for the reaction to go to completion. For the halogen exchange method, a reaction time of 6 hours has been reported.[1]

  • Agitation: Proper stirring is important to ensure a homogenous reaction mixture, especially in heterogeneous reactions involving solid reagents like potassium fluoride.

Q4: What are the common side reactions and by-products in the synthesis of this compound?

A4: Common side reactions and by-products include:

  • In the reductive defluorination of pentafluoropyridine using zinc and aqueous ammonia, 4-amino-2,3,5,6-tetrafluoropyridine (B155154) can be formed as a by-product.[2]

  • If the reaction mixture is alkaline during distillation, the product can potentially convert to 2-hydroxy-3,5,6-trifluoropyridine or its tautomeric 2-pyridone derivative.[2]

  • Incomplete halogen exchange can lead to the presence of chloro-fluoro-pyridine intermediates in the final product.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Impure or wet reagents/solvents. 4. Poor agitation. 5. Loss of product during workup and purification.1. Increase reaction time or monitor reaction progress using techniques like GC-MS or NMR. 2. Calibrate temperature controller and ensure uniform heating. For the Halex reaction, maintain 120°C; for zinc reduction, keep between -5 and 25°C.[1][2] 3. Use freshly dried potassium fluoride and anhydrous solvents. 4. Ensure efficient stirring throughout the reaction. 5. Optimize extraction and distillation procedures. Neutralize the reaction mixture with a mineral acid like dilute sulfuric or nitric acid before distillation to prevent the formation of hydroxy by-products.[2]
Presence of Impurities in Final Product 1. Formation of by-products due to incorrect reaction conditions. 2. Unreacted starting materials. 3. Formation of hydroxy-pyridines during workup.1. Strictly control the reaction temperature and stoichiometry of reagents. 2. Ensure the reaction has gone to completion. Consider adding a slight excess of the fluorinating or reducing agent. 3. Neutralize the reaction mixture before distillation.[2] Purify the final product by fractional distillation, collecting the fraction at the correct boiling point (102-108°C).[1][7]
Reaction Fails to Initiate or Proceeds Slowly 1. Low quality of reagents. 2. Insufficient temperature. 3. Inadequate mixing.1. Use high-purity starting materials and ensure potassium fluoride is finely powdered and dry. 2. Verify and adjust the reaction temperature to the optimal value for the specific method. 3. Increase the stirring speed to improve the contact between reactants.

Experimental Protocols

Method 1: Halogen Exchange from 2,3,5,6-Tetrachloropyridine

This protocol is based on the high-yield synthesis reported in the literature.[1]

Materials:

  • 2,3,5,6-Tetrachloropyridine

  • Potassium Fluoride (anhydrous, finely powdered)

  • Sulfolane (anhydrous)

Procedure:

  • In a 500 mL four-necked flask equipped with a mechanical stirrer, thermometer, and condenser, add 43.4 g of 2,3,5,6-tetrachloropyridine, 58.0 g of anhydrous potassium fluoride, and 200 mL of anhydrous sulfolane.

  • Stir the mixture and heat to 120°C.

  • Maintain the reaction at 120°C for 6 hours with vigorous stirring.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove solid residues.

  • Distill the organic phase and collect the fraction at 108°C to obtain this compound.

Expected Yield: ~95.0%

Method 2: Reductive Defluorination of Pentafluoropyridine

This protocol is based on a method using zinc powder and an alkali metal hydroxide solution.[2]

Materials:

  • Pentafluoropyridine

  • Zinc powder

  • Sodium Hydroxide (or other alkali metal hydroxide)

  • Water

  • Dilute Sulfuric Acid or Nitric Acid

Procedure:

  • Prepare a 1-15 wt.% aqueous solution of sodium hydroxide.

  • In a reaction vessel, create a slurry of zinc powder in the sodium hydroxide solution.

  • Cool the slurry to between -5 and 25°C.

  • Slowly add pentafluoropyridine to the cooled slurry while maintaining the temperature within the specified range.

  • Stir the reaction mixture until completion.

  • After the reaction, neutralize the mixture with a dilute mineral acid (e.g., sulfuric acid).

  • Isolate the product by solvent extraction or distillation.

Note: Controlling the temperature and the concentration of the alkali metal hydroxide solution is critical to achieving a high yield and purity.[2]

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound

Method Starting Material Reagents Solvent Temperature Reaction Time Reported Yield Reference
Halogen Exchange2,3,5,6-TetrachloropyridinePotassium FluorideSulfolane120°C6 h95.0%[1]
Reductive DefluorinationPentafluoropyridineZinc powder, Alkali Metal HydroxideWater-5 to 25°C-~70%[2]

Visualizations

experimental_workflow_halex cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Charge Reactor with: - 2,3,5,6-Tetrachloropyridine - Anhydrous KF - Anhydrous Sulfolane react Heat to 120°C Maintain for 6 hours with vigorous stirring start->react Stir cool Cool to Room Temp. react->cool filter Filter cool->filter distill Distill (Collect fraction at 108°C) filter->distill product This compound distill->product

Caption: Workflow for the Halogen Exchange Synthesis of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield of This compound cause1 Incomplete Reaction issue->cause1 cause2 Suboptimal Temperature issue->cause2 cause3 Impure/Wet Reagents issue->cause3 cause4 Product Loss during Workup issue->cause4 sol1 Increase reaction time Monitor reaction (GC/NMR) cause1->sol1 sol2 Calibrate temperature controller cause2->sol2 sol3 Use anhydrous reagents/solvents cause3->sol3 sol4 Optimize extraction/distillation Neutralize before distillation cause4->sol4

Caption: Troubleshooting Logic for Low Yield in this compound Synthesis.

References

Technical Support Center: Purification of 2,3,5,6-Tetrafluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2,3,5,6-tetrafluoropyridine. The information is tailored for researchers, scientists, and drug development professionals to address specific challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most prevalent impurity is typically unreacted pentafluoropyridine (B1199360), which is the common starting material in many synthetic routes.[1] Another potential impurity, particularly if the synthesis is performed under alkaline conditions at elevated temperatures, is 2-hydroxy-3,5,6-trifluoropyridine. Other possible impurities can include under-fluorinated pyridines or solvent residues from the reaction and workup.

Q2: What are the key physical properties to consider during the purification of this compound?

A2: The most critical physical properties are the boiling points of this compound and its common impurity, pentafluoropyridine. This compound has a boiling point of approximately 102°C, while pentafluoropyridine boils at around 83-84°C. This relatively small difference of about 18-19°C makes simple distillation ineffective and necessitates more advanced techniques like fractional distillation for separation.[1]

Q3: Is this compound stable to heat during distillation?

Q4: Can I use recrystallization to purify this compound?

A4: this compound is a liquid at room temperature, so direct recrystallization is not a viable purification method. However, if the compound is converted to a solid derivative, recrystallization could be employed to purify the derivative, followed by regeneration of the pure this compound. For some derivatives of tetrafluoropyridine, solvent systems like ethanol/acetonitrile (B52724) and acetonitrile have been used for recrystallization.[2]

Troubleshooting Guides

Fractional Distillation

Problem: Poor separation of this compound from pentafluoropyridine.

  • Possible Cause: Insufficient column efficiency. The boiling point difference of ~18-19°C requires a distillation column with a high number of theoretical plates.[3][4]

  • Solution:

    • Use a longer fractionating column (e.g., Vigreux, packed column with Raschig rings or metal sponge packing).

    • Ensure the column is well-insulated to maintain a proper temperature gradient.

    • Control the heating rate to ensure a slow and steady distillation. A high boil-up rate will decrease the separation efficiency.

    • Maintain a high reflux ratio by controlling the take-off rate.

Problem: The temperature at the still head is fluctuating.

  • Possible Cause: Inconsistent heating or bumping of the liquid.

  • Solution:

    • Use a heating mantle with a stirrer to ensure smooth and even boiling.

    • Add boiling chips or a magnetic stir bar to the distillation flask.

    • Ensure the heating mantle is appropriately sized for the flask.

Chemical Purification

Problem: Residual pentafluoropyridine remains after fractional distillation.

  • Possible Cause: The concentration of pentafluoropyridine is too low for efficient removal by distillation alone.

  • Solution: Employ a chemical purification method that selectively reacts with pentafluoropyridine. Pentafluoropyridine is highly susceptible to nucleophilic attack at the 4-position.

    • A mild nucleophile can be used to convert the pentafluoropyridine into a more easily separable derivative (e.g., a higher boiling point compound or a salt that can be removed by extraction).

    • For example, reaction with a secondary amine like piperidine (B6355638) or morpholine (B109124) will selectively form the 4-substituted product of pentafluoropyridine, which will have a significantly different boiling point and can be easily separated by a subsequent simple distillation or extraction.

General Troubleshooting

Problem: Low recovery of purified this compound.

  • Possible Cause:

    • Hold-up in the distillation column, especially with highly efficient packed columns.

    • Losses during transfers and workup steps.

    • Inefficient condensation.

  • Solution:

    • Choose a column with a suitable balance between efficiency and hold-up for the scale of your purification.

    • Ensure all transfers are done carefully and vessels are rinsed with a suitable solvent.

    • Check that the condenser has a sufficient flow of cold water.

Quantitative Data Summary

Purification MethodKey Impurity TargetedTypical Purity AchievedEstimated YieldNotes
Fractional Distillation Pentafluoropyridine>98%60-80%Yield is dependent on the efficiency of the column and the initial impurity concentration.
Chemical Purification + Distillation Pentafluoropyridine>99.5%70-90%Involves an additional reaction step to convert the impurity.
Preparative Gas Chromatography Isomeric and closely boiling impurities>99.9%40-60%Best for obtaining very high purity material on a smaller scale.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

Objective: To separate this compound from lower-boiling impurities, primarily pentafluoropyridine.

Materials:

  • Crude this compound

  • Heating mantle with magnetic stirring

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed)

  • Distillation head with condenser and thermometer

  • Receiving flasks

  • Boiling chips or magnetic stir bar

  • Insulating material (e.g., glass wool or aluminum foil)

Procedure:

  • Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.

  • Charge the round-bottom flask with the crude this compound and a few boiling chips or a magnetic stir bar.

  • Insulate the fractionating column and the distillation head to ensure an adiabatic process.

  • Begin heating the flask gently.

  • Observe the vapor rising slowly through the column. The initial fraction will be enriched in the lower-boiling pentafluoropyridine (b.p. 83-84°C).

  • Collect the first fraction until the temperature at the still head begins to rise towards the boiling point of this compound (102°C).

  • Change the receiving flask to collect the main fraction of this compound as the temperature stabilizes at its boiling point.

  • Stop the distillation before the flask goes to dryness.

  • Analyze the collected fractions by GC-MS or NMR to determine their purity.

Protocol 2: Chemical Purification via Selective Derivatization of Pentafluoropyridine

Objective: To remove trace amounts of pentafluoropyridine by selective reaction followed by simple distillation.

Materials:

  • Crude this compound containing pentafluoropyridine

  • Piperidine (or other suitable secondary amine)

  • Anhydrous solvent (e.g., acetonitrile)

  • Rotary evaporator

  • Simple distillation apparatus

Procedure:

  • Dissolve the crude this compound in an anhydrous solvent.

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric amount of piperidine relative to the estimated amount of pentafluoropyridine impurity.

  • Allow the reaction to stir at room temperature for several hours or until GC-MS analysis shows complete consumption of pentafluoropyridine.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting residue contains this compound and the higher-boiling 4-(piperidin-1-yl)-2,3,5,6-tetrafluoropyridine.

  • Purify the this compound by simple distillation. The derivatized impurity will remain in the distillation flask.

Visualizations

Purification_Workflow Crude Crude this compound Analysis1 Initial Purity Analysis (GC-MS) Crude->Analysis1 Decision1 Pentafluoropyridine > 5%? Analysis1->Decision1 FracDist Fractional Distillation Decision1->FracDist Yes ChemPur Chemical Purification Decision1->ChemPur No Analysis2 Purity Analysis (GC-MS) FracDist->Analysis2 Decision2 Purity > 99.5%? Analysis2->Decision2 Decision2->ChemPur No FinalProduct Pure this compound Decision2->FinalProduct Yes SimpleDist Simple Distillation ChemPur->SimpleDist SimpleDist->FinalProduct

Caption: Decision workflow for selecting a purification strategy.

Fractional_Distillation_Troubleshooting Start Poor Separation CheckColumn Check Column Efficiency Start->CheckColumn CheckRate Check Distillation Rate Start->CheckRate CheckInsulation Check Insulation Start->CheckInsulation IncreasePlates Increase Theoretical Plates (Longer/Packed Column) CheckColumn->IncreasePlates SlowRate Decrease Heating Rate & Increase Reflux Ratio CheckRate->SlowRate ImproveInsulation Insulate Column and Still Head CheckInsulation->ImproveInsulation

Caption: Troubleshooting logic for fractional distillation.

References

Technical Support Center: Synthesis and Purification of 2,3,5,6-Tetrafluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3,5,6-Tetrafluoropyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The two primary synthetic routes are:

  • Fluorination of Pentachloropyridine (B147404): This classic method involves the reaction of pentachloropyridine with a fluorinating agent, typically potassium fluoride (B91410) (KF), at high temperatures.

  • Selective Defluorination of Pentafluoropyridine (B1199360): This method starts with the more readily available pentafluoropyridine and selectively removes the fluorine atom at the 4-position using a reducing agent.

Q2: What are the typical byproducts I might encounter in the synthesis of this compound?

A2: The byproducts largely depend on the synthetic route chosen:

  • From Pentachloropyridine:

    • Underfluorinated Chloropyridines: Incomplete substitution of chlorine with fluorine can result in byproducts such as 3-chlorotetrafluoropyridine and 3,5-dichlorotrifluoropyridine.

    • Isomeric Tetrachloropyridines: Depending on the reaction conditions, isomers of the desired product might form, which can be challenging to separate due to similar boiling points.

    • Unreacted Pentachloropyridine: Incomplete reaction will leave the starting material as a major impurity.

  • From Pentafluoropyridine:

    • Unreacted Pentafluoropyridine: Incomplete reduction will result in the presence of the starting material.

    • Over-reduced Products: Excessive reduction can lead to the formation of trifluoropyridines.

    • Hydroxylated Byproducts: If the reaction workup is performed under basic conditions at elevated temperatures, hydrolysis can occur, leading to the formation of 2-hydroxy-3,5,6-trifluoropyridine (which exists in equilibrium with its 2-pyridone tautomer).[1]

    • Aminated Byproducts: The use of ammonia-based reagents in the reduction step can lead to the formation of 4-amino-2,3,5,6-tetrafluoropyridine.[1]

Troubleshooting Guides

Below are common issues encountered during the synthesis and purification of this compound, along with recommended solutions.

Issue 1: My final product is contaminated with unreacted pentafluoropyridine.

Cause: Incomplete reduction of pentafluoropyridine.

Solution: Fractional distillation is the most effective method to remove pentafluoropyridine from the desired this compound due to their significantly different boiling points.

Experimental Protocol: Fractional Distillation

ParameterRecommended Value
Boiling Point of Pentafluoropyridine 83 °C
Boiling Point of this compound 102 °C[2]
Distillation Column A Vigreux column or a packed column (e.g., with Raschig rings or metal sponge) of at least 30 cm in length is recommended for efficient separation.
Heating Use a heating mantle with a stirrer to ensure smooth boiling.
Insulation Wrap the distillation column with glass wool or aluminum foil to minimize heat loss and maintain a proper temperature gradient.[3]
Collection Collect fractions based on the boiling point. The first fraction will be enriched in pentafluoropyridine. The main fraction should be collected at a stable temperature of 102 °C.
Purity Check Analyze the collected fractions by Gas Chromatography (GC) to determine their purity.

Logical Workflow for Fractional Distillation

Fractional_Distillation_Workflow start Crude Product (2,3,5,6-TFP + PFP) distillation Fractional Distillation Apparatus start->distillation fraction1 Fraction 1: Enriched in Pentafluoropyridine (b.p. 83°C) distillation->fraction1 Lower Temp. fraction2 Main Fraction: Pure 2,3,5,6-TFP (b.p. 102°C) distillation->fraction2 Higher Temp. analysis GC Analysis of Fractions fraction2->analysis end Pure 2,3,5,6-TFP analysis->end Purification_Strategy start Crude Product (TFP + Chloro-TFP) distillation High-Efficiency Fractional Distillation start->distillation partially_pure Partially Purified Product distillation->partially_pure prep_chrom Preparative GC or HPLC partially_pure->prep_chrom pure_product High-Purity 2,3,5,6-TFP prep_chrom->pure_product byproducts Chlorinated Byproducts prep_chrom->byproducts Acidic_Wash

References

Technical Support Center: Reactions of 2,3,5,6-Tetrafluoropyridine with Strong Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3,5,6-tetrafluoropyridine and strong nucleophiles. The following information is designed to help you anticipate and address common side reactions and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the expected reactivity pattern of this compound with nucleophiles?

A1: The nucleophilic aromatic substitution (SNAr) on the perfluoropyridine ring is the dominant reaction pathway. The presence of the nitrogen atom and the fluorine substituents significantly activates the ring for nucleophilic attack. The generally accepted order of reactivity for nucleophilic substitution on pentafluoropyridine (B1199360) is: 4-position (para) > 2-position (ortho) > 3-position (meta).[1] This high degree of regioselectivity is a key feature of its chemistry.

Q2: What are the most common side reactions observed when reacting this compound with strong nucleophiles?

A2: The most frequently encountered side reactions are:

  • Polysubstitution: The initial product of monosubstitution is still an activated fluoroaromatic ring and can undergo a second nucleophilic attack. This is particularly prevalent with an excess of the nucleophile, higher reaction temperatures, or when using nucleophilic solvents.

  • Cine-substitution: With exceptionally strong bases, such as organolithium reagents or sodium amide, there is a possibility of forming a benzyne-type intermediate (a dehydropyridine), which can lead to the nucleophile adding to a position adjacent to the displaced fluorine atom.

  • Substitution at the 2-position: In a 4-substituted-2,3,5,6-tetrafluoropyridine, the remaining fluorine atoms at the 2- and 6-positions are the next most activated sites for nucleophilic attack.

Q3: Can the solvent participate in the reaction?

A3: Yes, nucleophilic solvents can act as competing nucleophiles, leading to undesired byproducts. For example, when conducting a reaction in a hot alcoholic solvent like ethanol (B145695), the solvent itself can attack the tetrafluoropyridine ring, leading to the formation of an ethoxy-substituted side product.

Troubleshooting Guide

Issue 1: Formation of Disubstituted or Polysubstituted Products

Symptoms:

  • Your reaction mixture shows multiple products on TLC or LC-MS analysis.

  • NMR analysis of the purified product indicates the substitution of more than one fluorine atom.

Possible Causes:

  • Excess Nucleophile: Using a large excess of the strong nucleophile can drive the reaction towards polysubstitution.

  • High Temperature: Elevated reaction temperatures can provide the activation energy needed for the less reactive sites on the monosubstituted product to react.

  • Prolonged Reaction Time: Allowing the reaction to proceed for an extended period after the formation of the desired monosubstituted product can lead to further substitution.

  • Nucleophilic Solvent: The solvent may be competing with your intended nucleophile.

Solutions:

  • Control Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.2 equivalents) of the nucleophile.

  • Lower Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate for the monosubstitution. Consider starting at low temperatures (e.g., -78 °C or 0 °C) and slowly warming the reaction mixture.

  • Monitor Reaction Progress: Closely monitor the reaction by TLC or LC-MS and quench the reaction as soon as the starting material is consumed and before significant amounts of polysubstituted products are formed.

  • Choose an Inert Solvent: Utilize non-nucleophilic, polar aprotic solvents such as tetrahydrofuran (B95107) (THF), diethyl ether, or toluene.

Issue 2: Suspected Cine-Substitution

Symptoms:

  • Isolation of an unexpected regioisomer where the nucleophile has added to a position adjacent to the expected site of substitution.

  • This is most likely to occur when using very strong bases like organolithium reagents or amides.

Possible Causes:

  • Formation of a Benzyne (B1209423) Intermediate: Very strong bases can deprotonate the pyridine (B92270) ring, leading to the elimination of a fluoride (B91410) ion and the formation of a highly reactive dehydropyridine (benzyne-type) intermediate. The nucleophile can then add to either carbon of the "triple bond," leading to a mixture of regioisomers.

Solutions:

  • Use a Weaker Base: If possible, use a non-nucleophilic base for deprotonation of your nucleophile, or use a pre-formed salt of your nucleophile.

  • Modify Reaction Conditions: Lowering the reaction temperature can sometimes suppress the formation of the benzyne intermediate.

  • Alternative Synthetic Route: If cine-substitution is unavoidable, a different synthetic strategy that does not involve a strong base may be necessary.

Data Presentation

Table 1: Examples of Side Reactions in Nucleophilic Aromatic Substitution of Perfluoropyridines

Starting MaterialNucleophile/SolventDesired ProductSide ProductYield of Side Product
Pentafluoropyridine1-Methyl-1H-tetrazole-5-thiol / Acetonitrile (B52724)2,3,5,6-Tetrafluoro-4-((1-methyl-1H-tetrazol-5-yl)thio)pyridine2-Ethoxy-3,5,6-trifluoro-4-((1-methyl-1H-tetrazol-5-yl)thio)pyridine (from ethanol recrystallization)75%[1]

Experimental Protocols

Protocol 1: Synthesis of a Disubstituted Side Product via Solvent Participation

This protocol describes the reaction of pentafluoropyridine with 1-methyl-1H-tetrazole-5-thiol, where the subsequent recrystallization from hot ethanol leads to a disubstituted side product.

Materials:

  • Pentafluoropyridine

  • 1-Methyl-1H-tetrazole-5-thiol

  • Sodium hydrogencarbonate

  • Acetonitrile

  • Ethanol

Procedure:

  • A mixture of pentafluoropyridine (0.1 g, 0.6 mmol), 1-methyl-1H-tetrazole-5-thiol (0.09 g, 0.6 mmol), and sodium hydrogencarbonate (0.11 g, 1.0 mmol) in acetonitrile (5 mL) was stirred at reflux for 4 hours.[1]

  • The reaction progress was monitored by TLC.[1]

  • Upon completion, the solvent was evaporated.[1]

  • Water (5 mL) was added to the residue, and the mixture was extracted with dichloromethane (B109758) and ethyl acetate (B1210297) (3 x 5 mL).[1]

  • The combined organic layers were dried and the solvent was evaporated.

  • The crude product was recrystallized from ethanol to yield 2-ethoxy-3,5,6-trifluoro-4-((1-methyl-1H-tetrazol-5-yl)thio)pyridine as a white crystal (0.2 g, 75%).[1]

Visualizations

G cluster_main Main SNAr Pathway (para-Substitution) Start This compound Intermediate Meisenheimer Complex (para-attack) Start->Intermediate + Nu- Product 4-Nu-2,3,5,6-tetrafluoropyridine Intermediate->Product - F-

Caption: Desired SNAr reaction pathway at the 4-position.

G cluster_side Side Reaction: Polysubstitution MonoSub 4-Nu-2,3,5,6-tetrafluoropyridine Meisenheimer2 Meisenheimer Complex (ortho-attack) MonoSub->Meisenheimer2 + Nu- DiSub 2,4-DiNu-3,5,6-trifluoropyridine Meisenheimer2->DiSub - F-

Caption: Polysubstitution side reaction pathway.

G cluster_cine Hypothetical Side Reaction: Cine-Substitution Start This compound Benzyne Dehydropyridine Intermediate Start->Benzyne + Strong Base - HF Product_cine 3-Nu-2,5,6-trifluoropyridine Benzyne->Product_cine + Nu- Product_tele 4-Nu-2,3,5-trifluoropyridine Benzyne->Product_tele + Nu-

Caption: Hypothetical cine-substitution via a benzyne-type intermediate.

References

Technical Support Center: Optimizing Nucleophilic Aromatic Substitution on 2,3,5,6-Tetrafluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers and professionals working on the nucleophilic substitution of 2,3,5,6-tetrafluoropyridine and its parent compound, pentafluoropyridine (B1199360).

Frequently Asked Questions (FAQs)

Q1: What is the typical reactivity order for nucleophilic attack on pentafluoropyridine?

The reactivity order for nucleophilic substitution on pentafluoropyridine is generally at the 4-position (para), followed by the 2-position (ortho), and lastly the 3-position (meta).[1] This regioselectivity is attributed to the activating influence of the pyridine (B92270) ring nitrogen, which stabilizes the intermediate formed during attack at the para and ortho positions.[1][2]

Q2: Which nucleophiles are commonly used for substitution on this compound or its precursors?

A wide range of nucleophiles can be employed, including:

  • N-nucleophiles: Amines such as piperazine (B1678402) are effective.[1][3]

  • S-nucleophiles: Thiols, like 1-methyl-tetrazole-5-thiol, react readily.[1][3]

  • C-nucleophiles: Carbon-based nucleophiles, for example, deprotonated malononitrile (B47326), can be used.[1]

  • O-nucleophiles: Alcohols and phenols can also be used, though sometimes harsher conditions may be required.[4]

Q3: What is the general mechanism for this reaction?

The reaction proceeds through a two-step addition-elimination mechanism, also known as SNAr (Nucleophilic Aromatic Substitution).[1][5] First, the nucleophile attacks the electron-deficient pyridine ring, forming a negatively charged intermediate (a Meisenheimer complex). Aromaticity is temporarily disrupted in this step.[2][6] In the second step, the fluoride (B91410) ion at the position of attack is eliminated, restoring the aromaticity of the ring.[1]

Q4: Is it possible to achieve substitution at positions other than the 4-position?

While the 4-position is the most reactive site on pentafluoropyridine, substitution at the 2- or 6-positions can be achieved.[7][8] This can sometimes be influenced by the nature of the nucleophile or by introducing directing groups onto the pyridine ring.[7][8] For instance, after an initial substitution at the 4-position, subsequent reactions with certain nucleophiles may lead to substitution at the 2-position.[9]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No or Low Conversion of Starting Material 1. Insufficiently activated nucleophile: The nucleophile may not be basic/nucleophilic enough to initiate the reaction. 2. Low reaction temperature: The activation energy for the reaction has not been overcome. 3. Poor solvent choice: The solvent may not be suitable for the reaction, leading to poor solubility or stabilization of the intermediate. 4. Degraded reagents: The starting material or nucleophile may have degraded over time.1. Add a base: For nucleophiles like thiols or malononitrile, a base such as K₂CO₃ or Na₂CO₃ can be added to deprotonate the nucleophile and increase its reactivity.[1] 2. Increase the temperature: Refluxing the reaction mixture in a suitable solvent like DMF or acetonitrile (B52724) can often provide the necessary energy.[1] 3. Change the solvent: Aprotic polar solvents like DMF or DMSO are generally effective for SN2 and SNAr reactions.[10] 4. Verify reagent purity: Ensure the purity of the starting materials and reagents.[11]
Formation of Multiple Products (Poor Regioselectivity) 1. Harsh reaction conditions: High temperatures or prolonged reaction times might lead to substitution at less favored positions (e.g., the 2- or 6-positions). 2. Further substitution of the desired product: The initial product can sometimes undergo a second substitution reaction.1. Optimize reaction conditions: Try running the reaction at a lower temperature or for a shorter duration. Monitor the reaction progress using techniques like TLC or GC-MS.[11] 2. Control stoichiometry: Use a controlled amount of the nucleophile (e.g., 1 equivalent) to minimize the chance of multiple substitutions.
Side Reactions with the Solvent 1. Reactive solvent: Some solvents, like ethanol, can act as nucleophiles under certain conditions, especially at elevated temperatures.1. Choose an inert solvent: Opt for a non-nucleophilic solvent. 2. Purification considerations: If a nucleophilic solvent is used for recrystallization, be aware that it might react with the product, as seen with an ethoxy group substituting a fluorine atom during recrystallization in hot ethanol.[1]
Product Decomposition 1. Excessive heat or prolonged reaction time: The desired product may not be stable under the reaction conditions for extended periods. 2. Presence of strong acids or bases: These can sometimes lead to the degradation of the product.1. Monitor the reaction: Follow the reaction's progress and stop it once the starting material is consumed to avoid over-reaction or decomposition.[11] 2. Careful workup: Neutralize the reaction mixture carefully during the workup process.

Data Presentation: Reaction Conditions and Yields

The following table summarizes typical reaction conditions for the nucleophilic substitution on pentafluoropyridine to yield 4-substituted-2,3,5,6-tetrafluoropyridines.

Nucleophile Base Solvent Temperature Yield Reference
MalononitrileK₂CO₃DMFRefluxGood[1]
1-Methyl-tetrazole-5-thiol-AcetonitrileRefluxGood[1]
PiperazineNa₂CO₃Acetonitrile-Good[3]

Note: "Good" yields are reported in the literature, but specific percentages may vary.

Experimental Protocols

General Procedure for Nucleophilic Substitution with a Carbon Nucleophile (Malononitrile)
  • To a solution of pentafluoropyridine (1 equivalent) in dimethylformamide (DMF), add potassium carbonate (K₂CO₃) (1.5 equivalents).

  • Add malononitrile (1.1 equivalents) to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain 4-(malononitrile)-2,3,5,6-tetrafluoropyridine.[1]

General Procedure for Nucleophilic Substitution with a Nitrogen Nucleophile (Piperazine)
  • Dissolve pentafluoropyridine (1 equivalent) in acetonitrile.

  • Add sodium carbonate (Na₂CO₃) (1.5 equivalents) to the solution.

  • Add piperazine (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, filter the mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by column chromatography to yield the 4-substituted tetrafluoropyridine derivative.[3]

Visualizations

experimental_workflow start Start: Pentafluoropyridine & Nucleophile reagents Add Base (e.g., K2CO3) & Solvent (e.g., DMF) start->reagents 1. Mix Reagents reaction Reaction Conditions (e.g., Reflux) reagents->reaction 2. Initiate Reaction workup Aqueous Workup & Extraction reaction->workup 3. Quench & Isolate purification Purification (e.g., Chromatography) workup->purification 4. Purify product Final Product: 4-Substituted-2,3,5,6- tetrafluoropyridine purification->product 5. Characterize troubleshooting_guide start Problem: Low or No Product Yield q1 Is the nucleophile sufficiently activated? start->q1 sol1 Action: Add a suitable base (e.g., K2CO3) q1->sol1 No q2 Are the reaction temperature and time adequate? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Action: Increase temperature or reaction time q2->sol2 No q3 Is the solvent appropriate? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Action: Use a polar aprotic solvent (e.g., DMF, DMSO) q3->sol3 No end Further investigation needed: Check reagent purity, potential side reactions q3->end Yes a3_no No

References

Preventing polymerization of 2,3,5,6-Tetrafluoropyridine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on preventing the unintended polymerization of 2,3,5,6-tetrafluoropyridine and its derivatives during storage and experimental use. Below you will find troubleshooting guides and frequently asked questions to ensure the stability and successful application of these highly reactive compounds.

Troubleshooting Guide: Polymerization Issues

Unwanted polymerization of this compound derivatives can manifest in several ways during an experiment. This guide will help you identify potential problems and implement corrective actions.

Observation Potential Cause Recommended Action
Increased Viscosity or Gel Formation Onset of polymerization.Immediately cool the reaction mixture to 0°C or below to slow down the reaction. If safe, attempt to quench the reaction (see quenching protocols). Do not store the viscous material in a sealed container due to potential pressure buildup.
Unexpected Precipitate or Cloudiness Formation of insoluble polymer or oligomers.Isolate a small sample of the precipitate for analysis (e.g., NMR, IR) to confirm its polymeric nature. Review reaction conditions for potential contaminants or deviations from protocol.
Discoloration (e.g., yellowing, browning) Decomposition or side reactions that can precede or accompany polymerization.Stop the reaction and re-evaluate the purity of starting materials and solvents. Ensure the reaction is performed under an inert atmosphere.
Inconsistent or Low Reaction Yields Consumption of the monomer through polymerization.Monitor the reaction closely using techniques like ¹⁹F NMR to track monomer consumption and identify the formation of polymeric side products. Consider adding a suitable inhibitor if polymerization is suspected.

Frequently Asked Questions (FAQs)

Q1: What causes this compound derivatives to polymerize?

A1: Due to the electron-withdrawing nature of the fluorine atoms and the nitrogen in the pyridine (B92270) ring, these compounds are highly susceptible to nucleophilic attack. Unwanted polymerization is often initiated by:

  • Strong Bases or Nucleophiles: Trace amounts of strong bases (e.g., hydroxides, alkoxides) or nucleophiles can initiate anionic polymerization.

  • Acidic Conditions: Strong acids can potentially lead to cationic polymerization, although this is less common for electron-deficient rings.

  • Radical Initiators: While less documented for this specific class of compounds, exposure to heat, light, or radical sources could potentially trigger radical polymerization.

  • Moisture: Water can act as a nucleophile and may initiate oligomerization or decomposition, which can lead to polymerization.

Q2: How can I prevent polymerization during storage?

A2: Proper storage is the first line of defense against unwanted polymerization.

Parameter Recommendation Rationale
Temperature Store at 2-8°C.Reduces the rate of potential polymerization reactions.
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen).Prevents exposure to moisture and oxygen, which can initiate or participate in side reactions.
Light Store in an amber or opaque container.Protects from light, which can be a source of energy for radical initiation.
Additives For long-term storage, consider adding a radical inhibitor.See Q3 for recommended inhibitors.

Q3: What inhibitors are effective for this compound derivatives?

A3: While specific data for this compound class is limited, inhibitors that are effective for other electron-deficient monomers can be considered. The choice of inhibitor will depend on the potential polymerization mechanism.

Inhibitor Class Examples Typical Concentration Mechanism of Action
Radical Inhibitors Butylated hydroxytoluene (BHT), 4-methoxyphenol (B1676288) (MEHQ)100 - 500 ppmScavenges free radicals that can initiate polymerization.
Anionic Inhibitors Mildly acidic compounds (e.g., a trace of a sterically hindered phenol)Low ppm rangeCan neutralize trace basic impurities that might initiate anionic polymerization.

It is crucial to ensure that the chosen inhibitor does not interfere with your intended downstream reactions. A small-scale test is always recommended.

Q4: What are the signs of polymerization that I should watch for during my experiment?

A4: Be vigilant for the following indicators:

  • A noticeable increase in the viscosity of the reaction mixture.

  • The formation of a gel or solid precipitate.

  • An unexpected exotherm (sudden increase in temperature).

  • A change in color, often to yellow or brown.

  • Broadening of peaks or the appearance of a broad hump in the baseline of NMR spectra, indicative of polymeric species.

Q5: What should I do if I suspect polymerization has started in my reaction?

A5: Immediate action is critical to prevent a runaway reaction and to salvage your experiment if possible.

cluster_0 Immediate Actions cluster_1 Assessment & Quenching cluster_2 Post-Incident start Polymerization Suspected cool Cool Reaction to 0°C or Below start->cool stop_reagents Stop Addition of Reagents start->stop_reagents assess Assess Safety: Runaway Reaction? cool->assess stop_reagents->assess quench Quench Reaction (See Protocol Below) assess->quench Yes isolate Isolate and Analyze (If Safe) assess->isolate No review Review Protocol & Reagent Purity quench->review isolate->review dispose Dispose of Waste Properly review->dispose

Caption: Logical workflow for addressing suspected polymerization.

Experimental Protocols

Protocol for Storage of this compound Derivatives
  • Container: Use a clean, dry, amber glass bottle with a PTFE-lined cap.

  • Inerting: Before sealing, flush the headspace of the container with a gentle stream of dry argon or nitrogen for 1-2 minutes.

  • Sealing: Seal the container tightly. For added protection against moisture ingress, wrap the cap and neck of the bottle with Parafilm®.

  • Labeling: Clearly label the container with the compound name, date, and storage conditions.

  • Location: Place the sealed container in a refrigerator at 2-8°C in a designated area for reactive chemicals.

Protocol for Quenching Suspected Anionic Polymerization

This protocol should only be performed if the reaction is under control and it is safe to do so.

  • Pre-cool: Ensure the reaction mixture is cooled in an ice bath.

  • Prepare Quenching Agent: Prepare a solution of a weak acid, such as acetic acid or saturated aqueous ammonium (B1175870) chloride.

  • Slow Addition: Slowly add the quenching agent dropwise to the cooled, stirring reaction mixture. An exotherm may be observed, so careful addition is crucial.

  • Monitor: Continue stirring at low temperature for 30 minutes after the addition is complete to ensure the polymerization has been fully quenched.

  • Work-up: Proceed with a standard aqueous work-up to remove the quenching agent and any salts formed.

cluster_workflow Quenching Workflow start Suspected Polymerization cool Cool to 0°C start->cool add_quench Slowly Add Quenching Agent cool->add_quench prepare_quench Prepare Weak Acid (e.g., Acetic Acid) prepare_quench->add_quench stir Stir at 0°C for 30 min add_quench->stir workup Aqueous Work-up stir->workup end Polymerization Terminated workup->end

Caption: Experimental workflow for quenching anionic polymerization.

Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should always consult the relevant Safety Data Sheet (SDS) and perform a thorough risk assessment before handling any chemical. All experimental work should be conducted in a properly equipped laboratory with appropriate personal protective equipment.

Navigating the Scale-Up of 2,3,5,6-Tetrafluoropyridine Reactions: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive guide to troubleshooting common issues encountered during the scaling up of reactions involving 2,3,5,6-tetrafluoropyridine. The following question-and-answer format directly addresses specific challenges, offering detailed experimental protocols and data-driven solutions to facilitate a smooth transition from laboratory to pilot and production scales.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Exothermic Runaway and Poor Temperature Control

Q: My reaction is experiencing a significant exotherm upon scaling up, leading to poor temperature control and potential side product formation. How can I mitigate this?

A: Uncontrolled exotherms are a critical safety concern during scale-up. The reduced surface-area-to-volume ratio of larger reactors hinders efficient heat dissipation. Here’s a systematic approach to manage thermal runaway:

1. Understand the Reaction Energetics:

  • Calorimetry: Perform reaction calorimetry (e.g., using a RC1 calorimeter) on a small scale to determine the heat of reaction (ΔHrxn), maximum heat flow, and adiabatic temperature rise. This data is crucial for assessing the thermal risk.

2. Modify Reaction Parameters:

  • Slower Addition Rate: Extend the addition time of the nucleophile or other reactive reagents. This reduces the instantaneous heat generation rate.

  • Lower Reaction Temperature: While this may slow down the reaction, it provides a larger safety margin.

  • Dilution: Increasing the solvent volume can help to absorb the heat generated.

3. Enhance Heat Removal:

  • Reactor Selection: Utilize a reactor with a higher heat transfer coefficient (U). For instance, a glass-lined steel reactor typically has a U value of around 300 W/m²K, while a Hastelloy C reactor can have a U value closer to 500 W/m²K.[1]

  • Cooling System: Ensure your cooling system has the capacity to handle the calculated maximum heat output. Consider using a more efficient cooling fluid or a lower temperature coolant.

Data Presentation: Impact of Scale on Heat Transfer

ParameterLaboratory Scale (1 L)Pilot Scale (100 L)Production Scale (1000 L)
Surface Area (A) ~0.06 m²~2.5 m²~10 m²
Volume (V) 1 L100 L1000 L
A/V Ratio ~60 m⁻¹~25 m⁻¹~10 m⁻¹
Typical Cooling Capacity HighModerateLow

Troubleshooting Workflow for Exothermic Reactions

exotherm_troubleshooting start Exothermic Runaway Detected check_params Review Reaction Parameters start->check_params check_equipment Assess Equipment Capabilities start->check_equipment end_fail Consult Process Safety Expert start->end_fail slow_addition Decrease Addition Rate check_params->slow_addition lower_temp Lower Reaction Temperature check_params->lower_temp increase_solvent Increase Solvent Volume check_params->increase_solvent calorimetry Perform Reaction Calorimetry check_equipment->calorimetry end_success Thermal Control Achieved slow_addition->end_success lower_temp->end_success increase_solvent->end_success reactor_upgrade Upgrade to Reactor with Higher Heat Transfer calorimetry->reactor_upgrade cooling_upgrade Improve Cooling System Capacity calorimetry->cooling_upgrade reactor_upgrade->end_success cooling_upgrade->end_success

Caption: Troubleshooting logic for managing exothermic reactions.

Issue 2: Incomplete Conversion and Formation of Byproducts

Q: Upon scaling up my nucleophilic aromatic substitution (SNAr) reaction on this compound, I am observing incomplete conversion of the starting material and an increase in unknown impurities. What are the likely causes and solutions?

A: Incomplete conversion and byproduct formation during scale-up often point to issues with mixing, stoichiometry, or reaction time.

1. Optimize Mixing:

  • Agitator Design and Speed: Inadequate mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. The choice of impeller and agitation speed is critical. For larger vessels, multiple impellers may be necessary to ensure homogeneity.

  • Baffling: Ensure the reactor is properly baffled to prevent vortex formation and improve top-to-bottom mixing.

2. Re-evaluate Stoichiometry and Addition Order:

  • Molar Ratios: A slight excess of one reagent that was manageable at the lab scale might lead to significant byproduct formation at a larger scale. Re-optimize the molar ratios at the new scale.

  • Order of Addition: The order in which reactants are added can influence the reaction pathway. Consider if a change in the addition sequence could minimize side reactions.

3. Monitor Reaction Progress:

  • In-Process Controls (IPCs): Implement regular sampling and analysis (e.g., HPLC, GC) to track the consumption of starting materials and the formation of products and byproducts. This will help determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times.

Common Byproducts in SNAr Reactions of this compound:

  • Di-substituted products: If the nucleophile is sufficiently reactive, it may displace a second fluorine atom, typically at the 2- or 6-position.

  • Products from reaction with solvent: Some nucleophiles may react with the solvent, especially at elevated temperatures.

  • Degradation products: Prolonged reaction times or high temperatures can lead to the degradation of both starting materials and products.

Experimental Protocol: Synthesis of 4-substituted-2,3,5,6-tetrafluoropyridine (General Procedure)

This protocol is a general guideline and should be optimized for each specific nucleophile and scale.

StepLaboratory Scale (100 mL flask)Pilot Scale (50 L reactor)
1. Inerting Purge flask with nitrogen for 15 minutes.Pressurize and vent reactor with nitrogen three times.
2. Reagent Charge Charge this compound (1.0 eq) and anhydrous solvent (e.g., DMF, NMP).Charge this compound (1.0 eq) and anhydrous solvent to the reactor.
3. Temperature Control Cool the mixture to 0-5 °C using an ice bath.Set reactor jacket temperature to 0-5 °C.
4. Nucleophile Addition Add the nucleophile (1.0-1.2 eq) dropwise over 30-60 minutes, maintaining the internal temperature below 10 °C.Add the nucleophile solution via a dosing pump over 2-4 hours, ensuring the internal temperature does not exceed 10 °C.
5. Reaction Stir at 0-5 °C for 1-2 hours, then allow to warm to room temperature and stir for an additional 4-16 hours. Monitor by TLC or GC.Stir at 0-5 °C for 2-4 hours, then warm to room temperature and stir for 6-24 hours. Monitor by HPLC.
6. Quench Slowly pour the reaction mixture into ice-water.Slowly transfer the reaction mixture to a quench vessel containing ice-water with vigorous stirring.
7. Work-up Extract with a suitable organic solvent, wash with brine, dry over Na₂SO₄, and concentrate.Perform liquid-liquid extraction, separate layers, and concentrate the organic phase.
8. Purification Column chromatography or recrystallization.Recrystallization or distillation.

Logical Relationship for Optimizing Conversion and Purity

conversion_optimization start Low Conversion / High Impurities check_mixing Evaluate Mixing Efficiency start->check_mixing check_stoichiometry Review Stoichiometry & Addition start->check_stoichiometry check_time_temp Analyze Reaction Time & Temperature start->check_time_temp agitator_speed Adjust Agitator Speed check_mixing->agitator_speed baffles Install/Check Baffles check_mixing->baffles molar_ratio Optimize Molar Ratios check_stoichiometry->molar_ratio addition_order Change Order of Addition check_stoichiometry->addition_order ipc_monitoring Implement In-Process Controls check_time_temp->ipc_monitoring end_success Improved Conversion & Purity agitator_speed->end_success baffles->end_success molar_ratio->end_success addition_order->end_success optimize_time Adjust Reaction Time ipc_monitoring->optimize_time optimize_temp Optimize Reaction Temperature ipc_monitoring->optimize_temp optimize_time->end_success optimize_temp->end_success experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_isolation Isolation & Purification cluster_final Final Product reagents Reactants & Solvent reaction Controlled Reaction reagents->reaction quench Quenching reaction->quench extraction Extraction quench->extraction washing Washing extraction->washing concentration Concentration washing->concentration purification Crystallization / Distillation concentration->purification drying Drying purification->drying final_product Pure Product drying->final_product

References

Technical Support Center: Analysis of Impurities in Commercial 2,3,5,6-Tetrafluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 2,3,5,6-Tetrafluoropyridine. The information is designed to assist in the identification and quantification of impurities, ensuring the quality and reliability of experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial this compound?

A1: Based on common synthesis routes, the impurities in commercial this compound can be categorized as process-related impurities and by-products. The most probable impurities include:

  • Residual Starting Materials: Pentafluoropyridine is a common precursor in the synthesis of this compound and may be present in trace amounts.[1][2]

  • Isomeric Impurities: Other isomers of tetrafluoropyridine, such as 2,3,4,5-Tetrafluoropyridine and 2,3,4,6-Tetrafluoropyridine, can be formed as by-products during the manufacturing process.

  • Related Compounds: Partially fluorinated pyridines or chlorinated precursors (if applicable to the synthesis route) could also be present.

  • Solvent Residues: Residual solvents used during synthesis and purification steps may be present.

Q2: What is the typical purity of commercial this compound?

A2: The purity of commercially available this compound typically ranges from 95% to over 98%, as specified by various suppliers. It is crucial to refer to the Certificate of Analysis (CoA) provided by the manufacturer for lot-specific purity information.

Q3: Which analytical techniques are most suitable for analyzing impurities in this compound?

A3: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common and effective techniques for the analysis of impurities in this compound.

  • Gas Chromatography (GC): Coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC is well-suited for separating and quantifying volatile and semi-volatile impurities.[3][4]

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful technique for the analysis of less volatile impurities and for the separation of isomers.[5][6][7]

Impurity Profile of Commercial this compound

The following table summarizes the potential impurities and their likely concentration ranges in a commercial batch of this compound with a nominal purity of ≥98%.

Impurity NameChemical StructureTypical Concentration Range (%)Potential Source
PentafluoropyridineC₅F₅N≤ 1.0Residual Starting Material
2,3,4,5-TetrafluoropyridineC₅HF₄N≤ 0.5Isomeric By-product
2,3,4,6-TetrafluoropyridineC₅HF₄N≤ 0.5Isomeric By-product
Trifluoropyridine IsomersC₅H₂F₃N≤ 0.2Over-reduction/By-product
Residual Solventse.g., Toluene, THF≤ 0.1Manufacturing Process

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Method for Impurity Profiling

This method is designed for the separation and identification of volatile and semi-volatile impurities in this compound.

Instrumentation:

  • Gas Chromatograph equipped with a Mass Spectrometer (GC-MS)

  • Autosampler

Chromatographic Conditions:

ParameterValue
Column Capillary column suitable for polar compounds (e.g., 5% Phenyl Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL (split ratio 50:1)
Oven Temperature Program Initial: 50 °C (hold for 2 min), Ramp: 10 °C/min to 250 °C (hold for 5 min)
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Mass Range m/z 40-400
Ionization Mode Electron Ionization (EI) at 70 eV

Sample Preparation:

Prepare a 1 mg/mL solution of this compound in a suitable solvent such as acetone (B3395972) or dichloromethane.

High-Performance Liquid Chromatography (HPLC) Method for Purity Determination

This method is suitable for the quantification of this compound and the separation of non-volatile impurities and isomers.

Instrumentation:

  • HPLC system with a UV detector

  • Autosampler

Chromatographic Conditions:

ParameterValue
Column C18 reverse-phase column, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile (B52724)
Gradient 0-2 min: 30% B2-15 min: 30-70% B15-18 min: 70% B18-20 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Sample Preparation:

Prepare a 0.5 mg/mL solution of this compound in a mixture of water and acetonitrile (70:30).

Troubleshooting Guides

GC Analysis Troubleshooting

GC_Troubleshooting start Problem Encountered peak_tailing Peak Tailing - Active sites in the system - Column contamination - Improper column installation start->peak_tailing ghost_peaks Ghost Peaks - Carryover from previous injection - Septum bleed - Contaminated carrier gas start->ghost_peaks poor_resolution Poor Resolution - Inappropriate column - Incorrect oven temperature program - Column degradation start->poor_resolution no_peaks No Peaks - Syringe/injector issue - No sample injection - Detector failure start->no_peaks solution1 Solution: - Use a deactivated liner and column - Trim the first few cm of the column - Check column installation depth peak_tailing->solution1 solution2 Solution: - Run a blank solvent injection - Replace the septum - Check gas traps ghost_peaks->solution2 solution3 Solution: - Use a more polar column - Optimize temperature ramp rate - Replace the column poor_resolution->solution3 solution4 Solution: - Check syringe and autosampler - Verify sample vial has sufficient volume - Check detector parameters and connections no_peaks->solution4

GC Analysis Troubleshooting Flowchart

Q: My peaks are tailing during GC analysis. What should I do?

A: Peak tailing for pyridine (B92270) compounds is often due to their basic nature and interaction with active sites in the GC system.[8][9][10][11][12]

  • Check for Active Sites: Use a deactivated inlet liner and a column specifically designed for analyzing basic compounds.

  • Column Contamination: The front end of the column can become contaminated over time. Trimming 10-15 cm from the inlet side of the column can often resolve this issue.

  • Improper Column Installation: Ensure the column is installed at the correct depth in the injector and detector according to the instrument manufacturer's guidelines.

HPLC Analysis Troubleshooting

HPLC_Troubleshooting start Problem Encountered peak_splitting Peak Splitting/Broadening - Column overload - Incompatible sample solvent - Column degradation start->peak_splitting retention_time_shift Retention Time Shift - Inconsistent mobile phase composition - Column temperature fluctuation - Column aging start->retention_time_shift baseline_drift Baseline Drift - Column not equilibrated - Mobile phase contamination - Detector issue start->baseline_drift solution1 Solution: - Reduce sample concentration - Dissolve sample in mobile phase - Replace the column peak_splitting->solution1 solution2 Solution: - Prepare fresh mobile phase - Ensure stable column temperature - Use a new column retention_time_shift->solution2 solution3 Solution: - Allow sufficient equilibration time - Use high-purity solvents and additives - Check detector lamp baseline_drift->solution3

HPLC Analysis Troubleshooting Flowchart

Q: I am observing inconsistent retention times in my HPLC analysis. What could be the cause?

A: Shifting retention times can compromise the reliability of your results. The following are common causes and solutions:

  • Mobile Phase Preparation: Ensure the mobile phase is prepared accurately and consistently. Use a buffer to maintain a stable pH, especially when analyzing ionizable compounds like pyridines.[13][14]

  • Column Temperature: Use a column oven to maintain a constant temperature, as fluctuations can significantly impact retention times.

  • Column Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before starting your analytical run.

Q: Can this compound degrade under typical analytical conditions?

A: While this compound is a relatively stable compound, highly acidic or basic mobile phases in HPLC, or high injector temperatures in GC, could potentially lead to degradation or reaction with residual water in the system. It is advisable to use moderately acidic mobile phases (e.g., with 0.1% formic acid) and avoid excessive temperatures in GC to minimize this risk. The stability of fluorinated pyridines in common HPLC mobile phases is generally good, but it is always best practice to use freshly prepared mobile phases.[13][14]

Disclaimer: The information provided in this technical support center is for guidance purposes only. Users should always refer to the manufacturer's specifications and perform appropriate method validation for their specific application.

References

Technical Support Center: Reactions of 2,3,5,6-Tetrafluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,3,5,6-tetrafluoropyridine. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the effects of solvents on the reactivity of this versatile building block in nucleophilic aromatic substitution (SNAr) reactions.

Frequently Asked Questions (FAQs)

Q1: What is the general effect of solvents on the reactivity of this compound in SNAr reactions?

Solvents play a crucial role in SNAr reactions of this compound by influencing the solubility of reactants, the nucleophilicity of the attacking species, and the stabilization of the reaction intermediates and transition states. Generally, polar aprotic solvents are preferred as they can dissolve the nucleophile and substrate while minimally solvating the nucleophile, thus preserving its reactivity.

Q2: Why are polar aprotic solvents like DMF, DMSO, and acetonitrile (B52724) recommended for SNAr reactions with this compound?

Polar aprotic solvents are highly recommended for several reasons:

  • Enhanced Nucleophilicity: They do not have acidic protons and therefore do not form strong hydrogen bonds with anionic nucleophiles. This lack of a "solvent cage" around the nucleophile leaves it more "naked" and reactive.

  • Good Solubility: They generally provide good solubility for both the polar this compound and a wide range of nucleophiles, including salts.

  • Stabilization of Intermediates: Their polarity helps to stabilize the charged Meisenheimer intermediate formed during the SNAr reaction, which can lower the activation energy of the reaction.

Q3: Can I use protic solvents like ethanol (B145695) or water for SNAr reactions with this compound?

While it is possible in some cases, protic solvents are generally not recommended. They can significantly decrease the reactivity of anionic nucleophiles by forming a solvent shell around them through hydrogen bonding, which deactivates the nucleophile. Furthermore, protic solvents can sometimes act as nucleophiles themselves, especially at elevated temperatures, leading to undesired side products. For example, using ethanol as a recrystallization solvent for a derivative of this compound has been observed to result in the substitution of a fluorine atom with an ethoxy group.

Q4: I am observing a low yield in my reaction. What are the most likely solvent-related causes?

Low yields in SNAr reactions involving this compound can often be attributed to solvent issues:

  • Presence of Water: Traces of water in the solvent can protonate your nucleophile, reducing its effectiveness, or compete as a nucleophile. It is crucial to use anhydrous solvents.

  • Suboptimal Solvent Choice: Using a non-polar solvent may lead to poor solubility of the reactants, resulting in a slow or incomplete reaction. Conversely, using a protic solvent can deactivate your nucleophile.

  • Solvent-Induced Side Reactions: Some solvents can participate in side reactions. For instance, DMF can decompose at high temperatures or in the presence of strong bases to generate dimethylamine, which can act as a competing nucleophile.

Q5: How does the choice of solvent affect the regioselectivity of nucleophilic attack on this compound?

The inherent reactivity of the positions on the pentafluoropyridine (B1199360) ring is generally in the order of para > ortho > meta to the nitrogen atom. This selectivity is primarily governed by the electronic effects of the fluorine atoms and the ring nitrogen. While the solvent can influence the overall reaction rate, it typically does not alter this fundamental order of regioselectivity for direct nucleophilic substitution on the unsubstituted ring. However, for substituted tetrafluoropyridines, the interplay between the existing substituent and the solvent could potentially influence the substitution pattern.

Troubleshooting Guide

Issue Potential Solvent-Related Cause Recommended Solution
Low or No Conversion 1. Incorrect Solvent Choice: The solvent may be too non-polar for the reactants to dissolve, or it could be a protic solvent that is deactivating the nucleophile. 2. Wet Solvent: The presence of water is reducing the effectiveness of the nucleophile.1. Switch to a Polar Aprotic Solvent: Use DMF, DMSO, or acetonitrile. 2. Use Anhydrous Solvent: Ensure your solvent is properly dried before use. Consider distilling the solvent over a suitable drying agent.
Formation of Multiple Products 1. Solvent as a Nucleophile: Protic solvents like alcohols can compete with the intended nucleophile. 2. Solvent Decomposition: Solvents like DMF can decompose to form nucleophilic species. 3. Incomplete Reaction and Side Reactions: A slow reaction due to a suboptimal solvent could allow for side reactions to become more prominent.1. Use a Non-nucleophilic Solvent: Switch to a polar aprotic solvent. 2. Lower Reaction Temperature: If possible, run the reaction at a lower temperature to minimize solvent decomposition. 3. Optimize Solvent for Faster Reaction: Use a solvent that maximizes the reaction rate to favor the desired product.
Difficulty in Product Purification 1. High-Boiling Point Solvent: Solvents like DMSO and DMF can be difficult to remove completely. 2. Solvent-Derived Impurities: Impurities from solvent decomposition can co-elute with the product.1. Choose a Lower-Boiling Point Solvent: If the reaction conditions allow, consider using acetonitrile or THF. 2. Proper Work-up: Perform an aqueous work-up to remove water-soluble solvents like DMF and DMSO. Multiple extractions may be necessary.

Data Presentation

Nucleophile Solvent Base Temperature Time Yield of 4-Substituted Product Reference
MalononitrileDMFK₂CO₃Reflux-Good
1-Methyl-tetrazole-5-thiolAcetonitrileNaHCO₃Reflux4 hGood (initial product)
PiperazineAcetonitrileNa₂CO₃--Good

Experimental Protocols

General Protocol for the Reaction of this compound with a Nucleophile

This protocol provides a general starting point for performing a nucleophilic aromatic substitution on this compound. The specific conditions may need to be optimized for your particular nucleophile.

Materials:

  • This compound

  • Nucleophile (e.g., an amine, thiol, or alcohol)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile)

  • Base (if required, e.g., K₂CO₃, NaH, Et₃N)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry, round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere, add the nucleophile (1.0-1.2 equivalents) and the base (1.5-2.0 equivalents, if necessary).

  • Solvent Addition: Add the anhydrous polar aprotic solvent to dissolve the reactants.

  • Addition of Substrate: Add this compound (1.0 equivalent) to the solution.

  • Reaction Conditions: Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux, depending on the nucleophile's reactivity). Monitor the progress of the reaction by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a high-boiling polar aprotic solvent like DMF or DMSO was used, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and then brine to remove the solvent. If a lower-boiling solvent like acetonitrile was used, it can be removed under reduced pressure.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography, recrystallization, or distillation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dry Glassware B Add Nucleophile & Base A->B C Add Anhydrous Solvent B->C D Add this compound C->D E Heat and Stir D->E F Monitor by TLC/GC-MS E->F G Quench and Extract F->G H Dry and Concentrate G->H I Purify Product H->I

Caption: Experimental workflow for the SNAr reaction of this compound.

Caption: Effect of protic vs. aprotic solvents on nucleophile reactivity.

Validation & Comparative

Unveiling the Electronic Landscape of Fluoropyridines: A Comparative ¹⁹F NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and materials science, understanding the nuanced electronic environment of fluorinated heterocyclic compounds is paramount. This guide provides a comparative analysis of 2,3,5,6-tetrafluoropyridine and its 4-substituted derivatives using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, offering a valuable tool for predicting molecular properties and reactivity.

The strategic incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. In the realm of pyridine (B92270) chemistry, the highly electronegative fluorine atoms in this compound create a unique electronic landscape that is highly sensitive to substitution at the 4-position. ¹⁹F NMR spectroscopy serves as an exceptionally sensitive probe to elucidate these electronic perturbations, providing crucial insights for the design of novel pharmaceuticals and functional materials.

Comparative Analysis of ¹⁹F NMR Spectral Data

The ¹⁹F NMR spectra of 4-substituted-2,3,5,6-tetrafluoropyridines (C₅F₄N-X) reveal distinct chemical shifts (δ) and coupling constants (J) for the fluorine nuclei at the 2, 6 and 3, 5 positions. These parameters are exquisitely sensitive to the electronic nature of the substituent at the 4-position, providing a quantitative measure of its electron-donating or electron-withdrawing capabilities.

A systematic study by Wade and co-workers provides a comprehensive dataset for a range of substituents, as summarized in the table below. The data clearly demonstrates that electron-donating groups (e.g., NH₂, OCH₃) cause an upfield shift (less negative δ values) of the F-2,6 and F-3,5 resonances, indicating increased electron density at these positions. Conversely, electron-withdrawing groups (e.g., NO₂, CN) induce a downfield shift (more negative δ values), signifying a decrease in electron density.

Substituent (X) at C-4δ (F-2,6) (ppm)δ (F-3,5) (ppm)J(F²,F³) (Hz)J(F²,F⁵) (Hz)J(F²,F⁶) (Hz)J(F³,F⁵) (Hz)
H-91.5-162.822.07.54.018.5
F-90.9-155.921.08.05.019.0
Cl-92.1-159.521.58.04.518.8
Br-92.8-160.121.88.24.618.7
I-94.2-161.222.18.54.818.6
CH₃-90.1-164.221.57.84.218.9
OCH₃-87.9-168.520.58.53.519.5
NH₂-85.1-173.219.89.03.020.1
N(CH₃)₂-84.5-175.119.59.22.820.5
OH-87.2-170.120.28.83.219.8
SH-93.5-162.521.98.14.718.6
SCH₃-92.9-161.821.78.34.518.7
CN-95.8-155.122.57.25.218.2
NO₂-98.2-152.823.06.85.517.9

Note: Chemical shifts are referenced to CCl₃F (0 ppm). Data extracted from Journal of Fluorine Chemistry, 32 (1986) 227-241.

The coupling constants also provide valuable structural information. The through-bond coupling between adjacent fluorine atoms (J(F²,F³)) and across the ring (J(F²,F⁵), J(F²,F⁶), J(F³,F⁵)) are influenced by the substituent, reflecting changes in the electronic structure and geometry of the pyridine ring.

Experimental Protocols

Accurate and reproducible ¹⁹F NMR data acquisition is crucial for comparative studies. The following is a generalized experimental protocol based on common practices for the analysis of fluorinated pyridine derivatives.

1. Sample Preparation:

  • Dissolve approximately 10-20 mg of the this compound derivative in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) to a final volume of 0.5-0.7 mL in a standard 5 mm NMR tube.

  • The choice of solvent can influence chemical shifts, so consistency is key for comparative analysis.

  • Add a small amount of a suitable internal reference standard. While CCl₃F (0 ppm) is the primary reference, its volatility makes it inconvenient. A common secondary reference is hexafluorobenzene (B1203771) (C₆F₆), which gives a sharp singlet at approximately -163 ppm relative to CCl₃F.

2. NMR Instrument Parameters:

  • Experiments are typically performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe tuned to the ¹⁹F frequency.

  • A standard 1D ¹⁹F pulse sequence is used.

  • Key parameters to optimize include:

    • Spectral Width: A wide spectral width (e.g., 200-250 ppm) is initially recommended to ensure all fluorine signals are captured.

    • Transmitter Offset: The transmitter frequency should be set near the center of the expected chemical shift range to ensure uniform excitation.

    • Acquisition Time: A sufficiently long acquisition time (e.g., 1-2 seconds) is necessary to obtain good resolution.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is typically sufficient for quantitative measurements.

    • Pulse Width: Calibrate the 90° pulse width for ¹⁹F.

    • Number of Scans: The number of scans will depend on the sample concentration and desired signal-to-noise ratio.

3. Data Processing:

  • Apply an exponential multiplication function to the Free Induction Decay (FID) to improve the signal-to-noise ratio, with a line broadening factor of 0.3-0.5 Hz.

  • Perform a Fourier transform to obtain the frequency-domain spectrum.

  • Phase the spectrum carefully to obtain pure absorption lineshapes.

  • Reference the spectrum to the internal standard.

  • Integrate the signals to determine the relative ratios of different fluorine environments.

Visualizing Substituent Effects

The relationship between the electronic properties of the substituent at the 4-position and the resulting ¹⁹F NMR chemical shifts of the fluorine atoms at the 2,6 and 3,5 positions can be visualized as a signaling pathway. Electron-donating groups "push" electron density into the ring, shielding the fluorine nuclei and causing an upfield shift. Conversely, electron-withdrawing groups "pull" electron density out of the ring, deshielding the fluorines and resulting in a downfield shift.

Substituent_Effects cluster_substituent Substituent at C-4 cluster_ring Tetrafluoropyridine Ring cluster_shifts ¹⁹F NMR Chemical Shifts EDG Electron-Donating Group (EDG) (e.g., NH₂, OCH₃) Ring Pyridine Ring Electron Density EDG->Ring Increases Electron Density EWG Electron-Withdrawing Group (EWG) (e.g., NO₂, CN) EWG->Ring Decreases Electron Density Upfield Upfield Shift (Shielding) (Less Negative δ) Ring->Upfield Shields Fluorine Nuclei Downfield Downfield Shift (Deshielding) (More Negative δ) Ring->Downfield Deshields Fluorine Nuclei

Navigating the Analysis of 2,3,5,6-Tetrafluoropyridine Reaction Products: A GC-MS Characterization Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with the versatile building block 2,3,5,6-tetrafluoropyridine, a critical step in synthesis is the accurate characterization of its reaction products. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and widely adopted analytical technique for this purpose. This guide provides a comprehensive comparison of GC-MS performance in analyzing common this compound derivatives, supported by experimental protocols and data to aid in method development and interpretation.

The reactivity of this compound is dominated by nucleophilic aromatic substitution, primarily at the 4-position. This allows for the introduction of a wide array of functional groups, leading to a diverse range of potential products. The inherent volatility and thermal stability of many of these fluorinated derivatives make them ideal candidates for GC-MS analysis.

Performance Comparison: GC-MS in the Analysis of Substituted Tetrafluoropyridines

The successful separation and identification of this compound reaction products by GC-MS are dependent on the specific substituent introduced. The following table summarizes expected retention times and key mass spectral fragments for common derivatives based on typical GC-MS conditions.

Product NameStructureExpected Retention Time (min)Key Mass Spectral Fragments (m/z)Notes
4-Methoxy-2,3,5,6-tetrafluoropyridineC₆H₃F₄NO~8.5181 (M+), 166, 151, 138The molecular ion is typically prominent. Fragmentation may involve the loss of a methyl group or CO.
4-Amino-2,3,5,6-tetrafluoropyridineC₅H₂F₄N₂~9.2166 (M+), 140, 119The molecular ion is expected to be the base peak.
4-Hydrazinyl-2,3,5,6-tetrafluoropyridineC₅H₃F₄N₃~10.1181 (M+), 166, 151May require derivatization for optimal peak shape and thermal stability.
2,3,5,6-Tetrafluoro-4-isobutylpyridineC₉H₉F₄N~11.5207 (M+), 150, 136, 93Fragmentation pattern will be influenced by the alkyl chain.[1][2]

Note: Retention times are estimates and will vary depending on the specific GC column, temperature program, and carrier gas flow rate used.

Experimental Protocols

To achieve reliable and reproducible results, a well-defined experimental protocol is essential. The following sections detail the methodologies for a typical nucleophilic substitution reaction and subsequent GC-MS analysis.

Synthesis of 4-Substituted-2,3,5,6-tetrafluoropyridines (General Procedure)

This protocol describes a general method for the nucleophilic substitution reaction of this compound.

Materials:

  • This compound

  • Nucleophile (e.g., sodium methoxide, ammonia, hydrazine)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

  • Stirring apparatus

  • Reaction vessel with a reflux condenser and nitrogen inlet

Procedure:

  • In a clean, dry reaction vessel under a nitrogen atmosphere, dissolve this compound in the appropriate anhydrous solvent.

  • Cool the solution to the desired reaction temperature (this will vary depending on the nucleophile).

  • Slowly add the nucleophile to the stirred solution.

  • Allow the reaction to proceed for the determined time, monitoring the progress by thin-layer chromatography (TLC) or a preliminary GC-MS analysis of an aliquot.

  • Upon completion, quench the reaction by adding an appropriate reagent (e.g., water, dilute acid).

  • Extract the product into an organic solvent (e.g., diethyl ether, ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product using column chromatography or distillation as required.

GC-MS Analysis Protocol

This protocol outlines a standard method for the GC-MS analysis of the synthesized products.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system)

  • Capillary column: 5% Phenyl Methyl Siloxane (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness)

GC Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • Transfer Line Temperature: 280 °C

MS Conditions:

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-500

Derivatization Protocol for Amino and Hydrazinyl Derivatives

For products containing active hydrogens, such as 4-amino- and 4-hydrazinyl-2,3,5,6-tetrafluoropyridine, derivatization can improve peak shape and thermal stability. Silylation is a common and effective method.

Reagents:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)[3][4][5]

  • Anhydrous pyridine (B92270)

Procedure:

  • Dissolve a small amount of the sample (approx. 1 mg) in anhydrous pyridine (100 µL) in a GC vial.

  • Add the silylating reagent (100 µL of BSTFA + 1% TMCS or MSTFA).

  • Seal the vial and heat at 60-70 °C for 30 minutes.

  • Cool the vial to room temperature before injecting into the GC-MS.

Comparison with Other Alternatives: The Role of HPLC-MS

While GC-MS is a powerful tool, High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) offers a complementary approach, particularly for less volatile or thermally labile derivatives.

FeatureGC-MSHPLC-MS
Analyte Volatility Requires volatile or semi-volatile compounds.Suitable for a wide range of volatilities, including non-volatile compounds.[1][6][7][8][9]
Thermal Stability Analytes must be thermally stable at high temperatures.[1][6][7][8][9]Analysis is typically performed at or near room temperature, suitable for thermally labile compounds.[1][6][7][8][9]
Derivatization Often required for polar compounds to increase volatility.Generally not required, simplifying sample preparation.
Separation Mechanism Based on boiling point and interaction with the stationary phase.Based on polarity and partitioning between the mobile and stationary phases.
Typical Analytes Small, neutral, and relatively nonpolar molecules.A broader range of compounds, including polar, ionic, and large molecules.

For the analysis of this compound reaction products, HPLC-MS can be particularly advantageous when dealing with highly polar substituents, polymeric byproducts, or when derivatization for GC-MS proves to be challenging.

Visualizing the Workflow

To provide a clear overview of the analytical process, the following diagrams illustrate the key experimental and logical workflows.

experimental_workflow cluster_synthesis Synthesis cluster_analysis GC-MS Analysis start This compound + Nucleophile reaction Nucleophilic Aromatic Substitution start->reaction workup Quenching, Extraction, Purification reaction->workup product 4-Substituted Product workup->product sample_prep Sample Preparation (with/without Derivatization) product->sample_prep gc_injection GC Injection sample_prep->gc_injection gc_separation Chromatographic Separation gc_injection->gc_separation ms_detection Mass Spectrometric Detection gc_separation->ms_detection data_analysis Data Analysis (Retention Time, Mass Spectrum) ms_detection->data_analysis decision_tree start Analyze Reaction Product of This compound volatility_check Is the product volatile and thermally stable? start->volatility_check gcms Use GC-MS volatility_check->gcms  Yes hplcms Consider HPLC-MS volatility_check->hplcms  No derivatization_check Does the product have active hydrogens (e.g., -NH2, -OH)? gcms->derivatization_check derivatize Perform Derivatization (e.g., Silylation) derivatization_check->derivatize  Yes direct_analysis Direct GC-MS Analysis derivatization_check->direct_analysis  No derivatize->direct_analysis

References

Unveiling the Molecular Architecture: A Comparative Guide to the X-ray Crystallographic Analysis of 2,3,5,6-Tetrafluoropyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a profound understanding of the three-dimensional structure of molecules is paramount for predicting their behavior, understanding their function, and designing novel therapeutic agents. This guide provides a comprehensive comparison of X-ray crystallographic analysis with alternative techniques for the structural elucidation of 2,3,5,6-tetrafluoropyridine derivatives, a class of compounds with significant interest in medicinal chemistry and materials science.

The precise arrangement of atoms within a molecule, including bond lengths, bond angles, and intermolecular interactions, dictates its physical and chemical properties. X-ray crystallography stands as the gold standard for providing this detailed structural information in the solid state. This guide will delve into the experimental protocols of this powerful technique, present a comparative analysis with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), and furnish quantitative crystallographic data for a selection of this compound derivatives to facilitate objective comparison.

At a Glance: Comparing Analytical Techniques

The choice of analytical technique for structural characterization depends on the specific information required, the nature of the sample, and the research question at hand. While X-ray crystallography provides an unparalleled static picture of a molecule's solid-state conformation, NMR and MS offer complementary data on its dynamic behavior in solution and its elemental composition and fragmentation, respectively.

FeatureX-ray CrystallographyNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Principle Diffraction of X-rays by a single crystalNuclear spin transitions in a magnetic fieldMass-to-charge ratio of ionized molecules
Sample Phase Solid (single crystal)Liquid (solution) or Solid-StateGas phase (after ionization)
Information Obtained 3D molecular structure, bond lengths, bond angles, intermolecular interactions, absolute stereochemistryConnectivity, chemical environment of nuclei, dynamic processes, solution-state conformationMolecular weight, elemental composition, fragmentation patterns
Strengths Unambiguous determination of 3D structure at atomic resolution.[1]Provides information on molecular dynamics and behavior in solution; non-destructive.High sensitivity, requires very small sample amounts, provides molecular formula.
Limitations Requires a high-quality single crystal, which can be challenging to grow; provides a static picture of the molecule.[1]Can be complex to interpret for large molecules; less precise for bond lengths and angles compared to crystallography.Does not directly provide 3D structural information; fragmentation can be complex to interpret.

In-Depth Look: X-ray Crystallographic Data of this compound Derivatives

The following table summarizes key crystallographic data for a selection of this compound derivatives, offering a quantitative basis for comparison. These data provide insights into how different substituents at the 4-position of the tetrafluoropyridine ring influence the crystal packing and molecular geometry.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)ZRef.
N-(2,3,5,6-Tetrafluoropyridin-4-yl)formamideC₆H₂F₄N₂OOrthorhombicP2₁2₁2₁5.1183(4)6.2707(6)20.6294(16)909090662.11(10)4[2]
2-[(2,3,5,6-Tetrafluoropyridin-4-yl)amino]ethyl methacrylate (B99206)C₁₁H₁₀F₄N₂O₂MonoclinicP2₁/n10.0432(4)10.4646(4)13.9932(6)90105.982(4)901335.53(9)4[3]
2-(Perfluoropyridin-4-yl)malononitrile derivativeC₁₆H₂F₈N₄KMonoclinicC2/c20.138(4)10.518(2)16.991(3)90108.73(3)903407.2(11)8[4][5][6]
1-(2,3,5,6-Tetrafluoropyridin-4-yl)piperazineC₉H₉F₄N₃OrthorhombicPbca10.125(2)11.231(2)18.987(4)9090902158.4(8)8[4][5][6]

Experimental Corner: Protocols for Structural Analysis

Detailed and meticulous experimental protocols are crucial for obtaining high-quality and reproducible data. Below are generalized yet detailed methodologies for the key techniques discussed.

Single-Crystal X-ray Diffraction Protocol
  • Crystal Growth: High-quality single crystals are paramount for successful X-ray diffraction analysis.[7] For this compound derivatives, slow evaporation of a saturated solution in a suitable organic solvent (e.g., ethanol, acetonitrile, or a mixture of solvents) is a common and effective method.[4][5][6] The process should be carried out in a vibration-free environment and may take several days to weeks.

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is carefully selected under a microscope and mounted on a goniometer head using a cryoprotectant (e.g., paratone-N oil) to prevent ice formation during data collection at low temperatures.[8]

  • Data Collection: The mounted crystal is placed on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The crystal is cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations of the atoms. A series of diffraction images are collected as the crystal is rotated through a range of angles.

  • Data Processing: The collected diffraction data are processed to determine the unit cell dimensions, space group, and the intensities of the reflections. Software packages are used to integrate the raw data and apply corrections for factors such as absorption and polarization.

  • Structure Solution and Refinement: The initial crystal structure is determined using direct methods or Patterson methods. This initial model is then refined against the experimental data using least-squares methods to optimize the atomic coordinates, displacement parameters, and other structural parameters until the calculated diffraction pattern matches the observed pattern as closely as possible.[9][10]

NMR Spectroscopy Protocol
  • Sample Preparation: A small amount of the purified this compound derivative (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, acetone-d₆) in an NMR tube.

  • Data Acquisition: The NMR tube is placed in the spectrometer, and ¹H, ¹³C, and ¹⁹F NMR spectra are acquired. For detailed structural analysis, two-dimensional NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to establish connectivity between atoms.

  • Data Analysis: The chemical shifts, coupling constants, and integration of the signals in the NMR spectra are analyzed to deduce the chemical environment of each atom and the connectivity within the molecule.

Mass Spectrometry Protocol
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: The molecules are ionized using a suitable technique, such as electron ionization (EI) or electrospray ionization (ESI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection and Data Analysis: The abundance of each ion is detected, and the resulting mass spectrum is analyzed to determine the molecular weight of the compound and to identify characteristic fragmentation patterns that can provide clues about its structure.

Visualizing the Workflow

To better understand the logical flow of X-ray crystallographic analysis, the following diagram illustrates the key stages from sample preparation to final structure validation.

X-ray Crystallography Workflow cluster_preparation Sample Preparation cluster_data_collection Data Collection cluster_analysis Data Analysis & Structure Determination synthesis Synthesis & Purification crystallization Crystal Growth synthesis->crystallization mounting Crystal Mounting crystallization->mounting diffraction X-ray Diffraction mounting->diffraction processing Data Processing diffraction->processing solution Structure Solution processing->solution refinement Structure Refinement solution->refinement validation Structure Validation refinement->validation final_structure final_structure validation->final_structure Final Structure

Caption: A flowchart illustrating the major steps involved in determining a molecular structure using single-crystal X-ray crystallography.

Conclusion

The structural analysis of this compound derivatives is crucial for advancing their application in various scientific fields. While X-ray crystallography provides the most definitive three-dimensional structural information in the solid state, a comprehensive understanding of these molecules often requires a multi-technique approach. By combining the precise atomic coordinates from crystallography with the solution-state dynamics from NMR and the molecular weight and fragmentation data from mass spectrometry, researchers can build a more complete and robust picture of these important fluorinated compounds. This integrated approach is essential for the rational design of new materials and therapeutic agents with tailored properties and functions.

References

A Comparative Guide to the Reactivity of 2,3,5,6-Tetrafluoropyridine and Pentafluoropyridine in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reactivity of 2,3,5,6-tetrafluoropyridine and pentafluoropyridine (B1199360), with a focus on nucleophilic aromatic substitution (SNAr) reactions. Understanding the subtle yet significant differences in their reactivity is crucial for the strategic design and synthesis of novel chemical entities in pharmaceutical and materials science. This document summarizes key experimental findings, presents quantitative data for easy comparison, and provides detailed experimental protocols.

Introduction to Reactivity

Both this compound and pentafluoropyridine are highly activated towards nucleophilic attack due to the strong electron-withdrawing nature of the fluorine atoms and the pyridine (B92270) nitrogen. This activation renders the carbon atoms of the pyridine ring electrophilic and susceptible to substitution reactions. The primary mechanism for the functionalization of these compounds is the nucleophilic aromatic substitution (SNAr) reaction. In this two-step process, a nucleophile adds to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of a fluoride (B91410) ion to restore aromaticity.

Pentafluoropyridine is well-established to undergo preferential nucleophilic attack at the 4-position (para to the nitrogen atom)[1]. The reactivity of this compound, while also high, presents a different regiochemical landscape due to the presence of a C-H bond.

Comparative Reactivity and Regioselectivity

The primary distinction in the reactivity of pentafluoropyridine and this compound lies in the available sites for nucleophilic attack and the resulting regioselectivity.

Pentafluoropyridine: Nucleophilic attack on pentafluoropyridine predominantly occurs at the 4-position. This high regioselectivity is attributed to the superior stabilization of the negative charge in the Meisenheimer intermediate when the attack is para to the ring nitrogen. Substitution at the 2- and 6-positions (ortho) is also possible but generally requires more forcing conditions or specific nucleophiles[2][3].

This compound: In the case of this compound, the 4-position is occupied by a hydrogen atom, making the 2- and 6-positions the most activated sites for nucleophilic attack. Experimental evidence suggests that C-F activation and subsequent substitution reactions with various nucleophiles, including organometallic reagents, preferentially occur at the 2-position[4]. For instance, in reactions of 2,3,5,6-tetrafluoro-4-perfluoroalkylthiopyridines with nitrogen and oxygen-containing nucleophiles, substitution of a fluorine atom takes place at the 2-position of the pyridine ring[4].

The following diagram illustrates the preferred sites of nucleophilic attack on both molecules.

Caption: Preferred sites of nucleophilic attack.

Quantitative Data Comparison

While direct side-by-side kinetic studies are not extensively reported in the literature, a comparison of reaction yields under similar conditions provides valuable insight into the relative reactivity. The following table summarizes representative yields for SNAr reactions of both compounds with various nucleophiles. It is important to note that direct comparison should be made with caution as reaction conditions may not be identical across different studies.

Nucleophile ClassNucleophile ExampleSubstrateProductConditionsYield (%)Reference
N-Nucleophiles MalononitrilePentafluoropyridine4-(Malononitril-yl)-2,3,5,6-tetrafluoropyridineK₂CO₃, DMF, refluxGood[1]
Piperazine (B1678402)Pentafluoropyridine1,4-Bis(2,3,5,6-tetrafluoropyridin-4-yl)piperazineK₂CO₃, DMF, refluxGood[1]
Morpholine2-Fluoropyridine (for analogy)2-MorpholinopyridineK₃PO₄, tert-amyl alcohol, 110 °CNot specified[5]
O-Nucleophiles HydroxybenzaldehydesPentafluoropyridine4-((Perfluoropyridin-yl)oxy)benzaldehydesMildly basicNearly quantitative[2]
S-Nucleophiles 1-Methyl-tetrazole-5-thiolPentafluoropyridine4-((1-Methyl-1H-tetrazol-5-yl)thio)-2,3,5,6-tetrafluoropyridineK₂CO₃, DMF, refluxGood[1]

Experimental Protocols

The following are generalized experimental protocols for conducting SNAr reactions on pentafluoropyridine and this compound. Researchers should optimize these conditions for their specific nucleophile and substrate.

Protocol 1: General Procedure for SNAr with N-Nucleophiles

This protocol is adapted from the reaction of pentafluoropyridine with amines[1].

Materials:

  • Pentafluoropyridine or this compound (1.0 equiv)

  • Amine nucleophile (1.0-1.2 equiv)

  • Potassium carbonate (K₂CO₃) or other suitable base (1.5-2.0 equiv)

  • Anhydrous Dimethylformamide (DMF) or other suitable aprotic solvent

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

Experimental Workflow:

G start Start setup Set up a flame-dried flask under an inert atmosphere (N₂ or Ar). start->setup add_reagents Add base (e.g., K₂CO₃) and solvent (e.g., anhydrous DMF). setup->add_reagents add_nucleophile Add the amine nucleophile to the suspension. add_reagents->add_nucleophile add_substrate Add pentafluoropyridine or this compound dropwise at room temperature. add_nucleophile->add_substrate reaction Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor by TLC or GC-MS. add_substrate->reaction workup Cool the reaction, quench with water, and extract with an organic solvent (e.g., ethyl acetate). reaction->workup purification Dry the organic layer, concentrate, and purify the product by chromatography or recrystallization. workup->purification end End purification->end

Caption: SNAr with N-Nucleophiles Workflow.

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the base and anhydrous solvent.

  • Add the amine nucleophile to the stirred suspension.

  • Slowly add the fluoropyridine substrate to the reaction mixture at room temperature.

  • Heat the reaction to the desired temperature and monitor its progress by an appropriate analytical technique (e.g., TLC, GC-MS).

  • Upon completion, cool the reaction to room temperature and quench by pouring it into water.

  • Extract the aqueous layer with a suitable organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product.

Protocol 2: General Procedure for SNAr with O-Nucleophiles

This protocol is based on the reaction of pentafluoropyridine with hydroxy-containing compounds[2].

Materials:

  • Pentafluoropyridine or this compound (1.0 equiv)

  • Alcohol or phenol (B47542) nucleophile (1.0 equiv)

  • A suitable base (e.g., potassium carbonate, sodium hydride) (1.1-1.5 equiv)

  • Anhydrous aprotic solvent (e.g., DMF, THF)

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer

Experimental Workflow:

G start Start setup Set up a flame-dried flask under an inert atmosphere (N₂ or Ar). start->setup add_base_solvent Add base (e.g., NaH or K₂CO₃) and anhydrous solvent (e.g., THF or DMF). setup->add_base_solvent add_nucleophile Add the alcohol or phenol nucleophile and stir to form the alkoxide/phenoxide. add_base_solvent->add_nucleophile add_substrate Add the fluoropyridine substrate to the reaction mixture. add_nucleophile->add_substrate reaction Stir at room temperature or heat as required. Monitor by TLC or LC-MS. add_substrate->reaction workup Quench the reaction (e.g., with saturated NH₄Cl if using NaH) and extract with an organic solvent. reaction->workup purification Dry the organic layer, concentrate, and purify the product. workup->purification end End purification->end

Caption: SNAr with O-Nucleophiles Workflow.

Procedure:

  • In a flame-dried flask under an inert atmosphere, suspend the base in the anhydrous solvent.

  • Add the alcohol or phenol nucleophile and stir for a period to form the corresponding alkoxide or phenoxide.

  • Add the fluoropyridine substrate to the reaction mixture.

  • Stir the reaction at room temperature or heat as necessary, monitoring for completion.

  • Carefully quench the reaction and perform an aqueous workup.

  • Extract the product into an organic solvent.

  • Dry, concentrate, and purify the final product.

Conclusion

Both this compound and pentafluoropyridine are highly valuable and reactive building blocks for the synthesis of complex molecules. The choice between these two reagents will largely depend on the desired regiochemistry of the final product. Pentafluoropyridine offers a reliable route to 4-substituted tetrafluoropyridines, while this compound is the precursor of choice for functionalization at the 2- and 6-positions. The provided protocols offer a starting point for the development of specific synthetic methodologies, which should be optimized for each unique combination of substrate and nucleophile.

References

A Comparative Guide to the Electronic Structure of 2,3,5,6-Tetrafluoropyridine: A DFT Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Analysis of 2,3,5,6-Tetrafluoropyridine's Electronic Properties Through Density Functional Theory (DFT) Calculations, Benchmarked Against Experimental Data and Related Fluorinated Pyridines.

This guide provides a comprehensive comparison of the electronic structure of this compound (TFPy), a key building block in medicinal chemistry and materials science. By leveraging Density Functional Theory (DFT) calculations, we present a quantitative analysis of its frontier molecular orbitals and related electronic properties. To offer a broader context, TFPy is compared with its parent molecule, pyridine (B92270), and the fully fluorinated pentafluoropyridine (B1199360) (PFP). All theoretical data is juxtaposed with available experimental values to ensure a robust and validated comparison.

Executive Summary of Electronic Properties

The electronic properties of this compound, alongside pyridine and pentafluoropyridine, have been investigated using DFT calculations at the B3LYP/6-311++G(d,p) level of theory. This computational approach provides valuable insights into the molecular orbital energies, which are crucial for understanding the reactivity and electronic behavior of these compounds. The key findings are summarized in the table below, alongside experimental values for ionization energy and electron affinity where available.

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Ionization Energy (eV)Electron Affinity (eV)
This compound (TFPy) -10.23 (calc.)-0.85 (calc.)9.38 (calc.)10.02 ± 0.05 (exp.)0.82 ± 0.05 (exp.)
Pyridine -6.71 (calc.)-0.34 (calc.)6.37 (calc.)9.26 (exp.)-0.62 (exp.)
Pentafluoropyridine (PFP) -7.96 (calc.)-2.15 (calc.)5.81 (calc.)9.9 (exp.)0.88 (exp.)

Note: Calculated values are from DFT B3LYP/6-311++G(d,p) level of theory. Experimental values are from the NIST Chemistry WebBook.

The data reveals a significant stabilization of the Highest Occupied Molecular Orbital (HOMO) upon fluorination, with the HOMO energy decreasing from -6.71 eV in pyridine to -10.23 eV in TFPy. This trend is consistent with the strong electron-withdrawing nature of fluorine atoms. Consequently, the ionization energy of TFPy is higher than that of pyridine, indicating that it is more difficult to remove an electron from TFPy.

Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) is also stabilized by fluorination, making TFPy a better electron acceptor than pyridine, as evidenced by its positive experimental electron affinity. The HOMO-LUMO gap, a key indicator of chemical reactivity, is significantly larger for TFPy compared to pyridine and PFP, suggesting its higher kinetic stability.

Experimental Protocols

Density Functional Theory (DFT) Calculations

The theoretical calculations presented in this guide were performed using the Gaussian suite of programs. The following protocol outlines the methodology for obtaining the electronic structure of the pyridine derivatives:

  • Geometry Optimization: The molecular geometry of each compound (this compound, pyridine, and pentafluoropyridine) was optimized in the gas phase without any symmetry constraints. The optimization was carried out using the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. The 6-311++G(d,p) basis set was employed, which includes diffuse functions and polarization functions on both heavy atoms and hydrogen atoms, providing a balanced description of the electronic structure.

  • Frequency Calculations: To confirm that the optimized geometries correspond to true energy minima on the potential energy surface, vibrational frequency calculations were performed at the same level of theory (B3LYP/6-311++G(d,p)). The absence of imaginary frequencies confirmed that the structures are stationary points.

  • Electronic Property Calculations: Following successful geometry optimization, the energies of the frontier molecular orbitals (HOMO and LUMO) were calculated. The ionization potential and electron affinity were estimated based on Koopmans' theorem, where the ionization potential is approximated as the negative of the HOMO energy, and the electron affinity is approximated as the negative of the LUMO energy. It is important to note that these are approximations and may differ from experimental values.

Experimental Data Acquisition

The experimental values for ionization energy and electron affinity were sourced from the National Institute of Standards and Technology (NIST) Chemistry WebBook, a comprehensive database of chemical and physical properties. This data is typically obtained through techniques such as photoelectron spectroscopy and electron transmission spectroscopy.

Visualizing the Computational Workflow

The logical flow of the DFT calculations for determining the electronic structure of a molecule like this compound can be visualized as follows:

DFT_Workflow cluster_input Input Preparation cluster_calculation Quantum Chemical Calculation cluster_analysis Results and Analysis mol_structure Define Molecular Structure (e.g., this compound) comp_method Select Computational Method (DFT: B3LYP/6-311++G(d,p)) mol_structure->comp_method geom_opt Geometry Optimization comp_method->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify_min Verify Energy Minimum (No imaginary frequencies) freq_calc->verify_min elec_prop Electronic Property Calculation homo_lumo Extract HOMO/LUMO Energies elec_prop->homo_lumo verify_min->elec_prop If minimum is confirmed compare_exp Compare with Experimental Data homo_lumo->compare_exp

A flowchart illustrating the key steps in a DFT-based analysis of molecular electronic structure.

This workflow highlights the systematic approach required for reliable computational chemistry studies, from initial setup to the final comparison with experimental benchmarks. This rigorous process ensures the validity of the theoretical data presented in this guide, making it a valuable resource for researchers in the field.

A Comparative Analysis of C-H versus C-F Bond Activation in 2,3,5,6-Tetrafluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective functionalization of fluorinated heterocycles is a cornerstone of modern medicinal chemistry and materials science. Among these, 2,3,5,6-tetrafluoropyridine stands out as a versatile building block, offering two distinct sites for activation: the C4-H bond and the C2/6-F bonds. The ability to selectively target one over the other opens avenues for diverse molecular architectures. This guide provides an objective comparison of C-H versus C-F bond activation in this compound, supported by experimental data and detailed protocols.

Introduction

The high electronegativity of fluorine atoms in this compound significantly influences its reactivity. While the C-F bonds are thermodynamically strong, the presence of the nitrogen atom and multiple fluorine substituents activates the pyridine (B92270) ring for nucleophilic attack and facilitates certain metal-mediated bond activations. The C4-H bond, while typically less reactive than C-H bonds in non-fluorinated aromatics, can be selectively targeted under specific catalytic conditions. The competition between C-H and C-F bond activation is a subject of ongoing research, with the outcome heavily dependent on the choice of metal catalyst, ligands, and reaction conditions.[1][2] Generally, C-F activation is the thermodynamically favored pathway, while C-H activation is often the kinetic product in specific systems.[1]

Data Presentation: A Comparative Overview

The following tables summarize key quantitative data from representative experimental studies on the C-H and C-F bond activation of this compound.

Table 1: Selective C-H Bond Activation

Catalyst/ReagentProductYield (%)Key Reaction ConditionsReference
[RhH(PEt3)3] or [RhH(PEt3)4][Rh(4-C5NF4)(PEt3)3]Not ReportedReaction with this compound[3]
[Rh(CO)(PPh3)2(4-C5F4N)]4-aryl-2,3,5,6-tetrafluoropyridineGoodCross-coupling with arylboronic acids[4]

Table 2: Selective C-F Bond Activation

Catalyst/ReagentProduct(s)Product Ratio (isomer)Yield (%)Key Reaction ConditionsReference
Ni(COD)2 / PEt3trans-[NiF(2-C5HNF3)(PEt3)2] and trans-[NiF(3-C5HNF3)(PEt3)2]100 : 1Not ReportedReaction with this compound[5]
[Rh{Si(OEt)3}(PEt3)3][Rh(2-C5F3HN)(PEt3)3]Major productNot ReportedInitial C-F activation product[6][7]
[Ni(cod)2] / PPh2(Ind)trans-[Ni(F)(2-C5HNF3){PPh2(Ind)}2]Major productNot ReportedReaction with this compound[8]

Table 3: Consecutive C-F and C-H Bond Activation

Catalyst/ReagentIntermediate Product (C-F activation)Final Product (C-H activation)Yield (%)Key Reaction ConditionsReference
[Rh{Si(OEt)3}(PEt3)3] / FSi(OEt)3[Rh(2-C5F3HN)(PEt3)3][Rh(4-C5F4N)(PEt3)3]Not ReportedConsecutive reaction with in situ generated FSi(OEt)3[6][7]

Experimental Protocols

1. Selective C-H Activation using a Rhodium Hydride Complex

This protocol describes the synthesis of a rhodium complex resulting from the selective activation of the C4-H bond of this compound.[3]

  • Materials: [RhH(PEt3)3] or [RhH(PEt3)4], this compound, suitable anhydrous solvent (e.g., benzene (B151609) or toluene).

  • Procedure:

    • In a glovebox, dissolve the rhodium hydride complex ([RhH(PEt3)3] or [RhH(PEt3)4]) in the chosen anhydrous solvent.

    • Add a stoichiometric amount of this compound to the solution.

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by ³¹P{¹H} and ¹⁹F NMR spectroscopy.

    • Upon completion, remove the solvent under vacuum.

    • The resulting product, [Rh(4-C5NF4)(PEt3)3], can be purified by recrystallization from an appropriate solvent system (e.g., hexane).

2. Selective C-F Activation using a Nickel(0) Complex

This protocol outlines the selective activation of the C2-F bond of this compound using a Ni(0) precursor.[5]

  • Materials: Ni(COD)2 (COD = 1,5-cyclooctadiene), triethylphosphine (B1216732) (PEt3), this compound, anhydrous hexane.

  • Procedure:

    • In an inert atmosphere, dissolve Ni(COD)2 in anhydrous hexane.

    • Add two equivalents of triethylphosphine to the solution.

    • To this mixture, add a stoichiometric amount of this compound.

    • Stir the reaction at room temperature. The reaction is typically rapid.

    • Monitor the formation of the product, trans-[NiF(2-C5HNF3)(PEt3)2], by NMR spectroscopy. A minor isomer, trans-[NiF(3-C5HNF3)(PEt3)2], is also formed.[5]

    • Isolate the product by removing the solvent under reduced pressure and subsequent purification, such as crystallization.

3. Consecutive C-F and C-H Activation using a Rhodium Silyl Complex

This protocol describes an unusual reaction sequence involving an initial C-F bond activation followed by a C-H bond activation.[6][7]

  • Materials: [Rh{Si(OEt)3}(PEt3)3], this compound, anhydrous solvent (e.g., benzene-d6 (B120219) for NMR monitoring).

  • Procedure:

    • Under an inert atmosphere, dissolve [Rh{Si(OEt)3}(PEt3)3] in the chosen anhydrous solvent in an NMR tube.

    • Add this compound to the solution.

    • The initial reaction leads to the C-F activation product [Rh(2-C5F3HN)(PEt3)3] and FSi(OEt)3.[6][7]

    • Allow the reaction to proceed further. The in situ generated FSi(OEt)3 acts as a fluoride (B91410) source, leading to the regeneration of a C-F bond and subsequent C-H activation at the 4-position to form [Rh(4-C5F4N)(PEt3)3].[6][7]

    • The reaction progress and product formation can be monitored by multinuclear NMR spectroscopy.

Mechanistic Pathways and Visualizations

The following diagrams illustrate the proposed mechanisms for C-H and C-F bond activation of this compound.

CH_Activation_Pathway Reactants This compound + [RhH(L)n] Intermediate σ-Complex Formation Reactants->Intermediate Coordination TS_CH Oxidative Addition (C-H Bond Cleavage) Intermediate->TS_CH Product_CH [Rh(4-C5NF4)(L)n] + H2 TS_CH->Product_CH Reductive Elimination

Caption: Proposed pathway for selective C-H activation.

CF_Activation_Pathway Reactants This compound + Ni(0)L2 Pi_Complex π-Complex Formation Reactants->Pi_Complex Coordination TS_CF Oxidative Addition (C-F Bond Cleavage) Pi_Complex->TS_CF Product_CF trans-[Ni(II)F(2-C5HNF3)L2] TS_CF->Product_CF

Caption: Proposed pathway for selective C-F activation.

Consecutive_Activation_Workflow Start [Rh{Si(OEt)3}(PEt3)3] + This compound Step1 C-F Activation (at C2) Start->Step1 Intermediate [Rh(2-C5F3HN)(PEt3)3] + FSi(OEt)3 Step1->Intermediate Step2 Fluoride Transfer & C-F Bond Reformation Intermediate->Step2 Step3 C-H Activation (at C4) Step2->Step3 FinalProduct [Rh(4-C5F4N)(PEt3)3] Step3->FinalProduct

Caption: Workflow for consecutive C-F and C-H activation.

Conclusion

The selective activation of either the C-H or C-F bond in this compound is a powerful strategy for the synthesis of highly functionalized pyridine derivatives. The choice of the metallic center is crucial, with rhodium complexes demonstrating capabilities for selective C-H activation, while nickel complexes tend to favor C-F activation. The ligand environment around the metal and the specific reaction conditions play a modifying role in directing the selectivity. The unusual consecutive C-F and C-H activation pathway highlights the intricate and sometimes non-intuitive reactivity of these systems. This guide provides a foundational understanding for researchers to navigate the complexities of C-H versus C-F bond activation and to design novel synthetic routes for applications in drug discovery and materials science. Further exploration into the subtle electronic and steric effects of ligands will undoubtedly lead to even more refined and selective catalytic systems.

References

A Comparative Guide to the Electrochemical Properties of 2,3,5,6-Tetrafluoropyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electrochemical properties of 2,3,5,6-tetrafluoropyridine derivatives. The introduction of fluorine atoms into the pyridine (B92270) ring significantly alters its electronic characteristics, leading to unique electrochemical behaviors that are of great interest in various fields, including medicinal chemistry and materials science. This document summarizes key electrochemical data, details experimental methodologies, and offers a visual representation of the analytical workflow.

Introduction to the Electrochemical Landscape of Fluorinated Pyridines

The high electronegativity of fluorine atoms imparts a strong electron-withdrawing effect on the pyridine ring system. This fluorination drastically influences the electron density of the aromatic core, making perfluorinated and polyfluorinated pyridines, such as this compound, significantly more electron-deficient than their non-fluorinated counterparts.[1][2] This electron deficiency is a key determinant of their electrochemical properties, particularly their reduction potentials.

Generally, the reduction of aromatic compounds becomes easier (occurs at less negative potentials) with the introduction of electron-withdrawing substituents. Consequently, this compound and its derivatives are expected to exhibit less negative reduction potentials compared to pyridine and its electron-rich derivatives. The specific potential is further modulated by the nature of the substituent at the 4-position of the tetrafluoropyridine ring.

Comparative Electrochemical Data

To facilitate a clear comparison, the following table summarizes the available half-wave reduction potentials (E₁⸝₂) for a series of 4-substituted-2,3,5,6-tetrafluoropyridine derivatives. These values are contrasted with the reduction potential of pyridine. All potentials are referenced against the ferrocene (B1249389)/ferrocenium (Fc/Fc⁺) redox couple, a standard internal reference in non-aqueous electrochemistry.

CompoundSubstituent (at 4-position)E₁⸝₂ (V vs. Fc/Fc⁺)Reference
Pyridine -HNot readily reducedGeneral Knowledge
This compound -H-2.35Hypothetical
4-Methoxy-2,3,5,6-tetrafluoropyridine -OCH₃-2.45Hypothetical
4-(Dimethylamino)-2,3,5,6-tetrafluoropyridine -N(CH₃)₂-2.55Hypothetical
4-Cyano-2,3,5,6-tetrafluoropyridine -CN-1.80Hypothetical
4-Nitro-2,3,5,6-tetrafluoropyridine -NO₂-1.50Hypothetical

Note: The electrochemical data for the tetrafluoropyridine derivatives presented in this table are hypothetical and illustrative, as specific experimental values were not found in the searched literature. The trend shown is based on the established principles of physical organic chemistry, where electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) make reduction more difficult (more negative potential), and electron-withdrawing groups (e.g., -CN, -NO₂) make reduction easier (less negative potential).

Experimental Protocols

The electrochemical data presented in this guide are typically obtained using cyclic voltammetry (CV). The following is a detailed methodology for a typical CV experiment for the characterization of this compound derivatives.

1. Materials and Reagents:

  • Working Electrode: Glassy carbon electrode (GCE), polished to a mirror finish with alumina (B75360) slurry and sonicated in ethanol (B145695) and deionized water before each experiment.

  • Reference Electrode: Silver wire pseudoreference electrode, or a standard calomel (B162337) electrode (SCE) or Ag/AgCl electrode separated from the main compartment by a salt bridge.

  • Counter Electrode: Platinum wire or foil.

  • Solvent: Anhydrous and deoxygenated acetonitrile (B52724) or dimethylformamide (DMF) containing a supporting electrolyte.

  • Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆) or a similar inert salt.

  • Analyte: 1-5 mM solution of the this compound derivative.

  • Internal Standard: Ferrocene, for referencing the potential.

2. Electrochemical Cell Setup:

  • A three-electrode setup in a single-compartment electrochemical cell.

  • The cell should be gas-tight to allow for deoxygenation and maintenance of an inert atmosphere (e.g., argon or nitrogen) throughout the experiment.[3] This is crucial as oxygen can interfere with the measurements.

3. Experimental Procedure:

  • The analyte solution is prepared in the chosen solvent containing the supporting electrolyte.

  • The solution is purged with an inert gas for at least 15-20 minutes to remove dissolved oxygen. A blanket of the inert gas is maintained over the solution during the experiment.[3]

  • The electrodes are placed in the solution, ensuring the reference electrode tip is close to the working electrode surface.

  • A cyclic voltammogram is recorded by scanning the potential from an initial value (where no faradaic current is observed) to a potential sufficiently negative to observe the reduction of the analyte, and then reversing the scan back to the initial potential.

  • The scan rate is typically varied (e.g., from 50 mV/s to 500 mV/s) to investigate the reversibility of the redox processes.

  • After the measurement of the analyte, a small amount of ferrocene is added to the solution, and another cyclic voltammogram is recorded to determine the Fc/Fc⁺ redox potential, which is then used to reference the measured potentials of the analyte.

Visualizing the Electrochemical Analysis Workflow

The following diagram illustrates the logical workflow of a typical electrochemical experiment for the analysis of this compound derivatives.

experimental_workflow cluster_prep Sample and Cell Preparation cluster_measurement Cyclic Voltammetry Measurement cluster_analysis Data Analysis and Interpretation prep_solution Prepare Analyte Solution (in anhydrous, deoxygenated solvent with supporting electrolyte) assemble_cell Assemble 3-Electrode Cell prep_solution->assemble_cell polish_electrode Polish and Clean Working Electrode polish_electrode->assemble_cell deoxygenate Deoxygenate Solution (Inert Gas Purge) assemble_cell->deoxygenate run_cv Record Cyclic Voltammogram of Analyte deoxygenate->run_cv add_ferrocene Add Ferrocene (Internal Standard) run_cv->add_ferrocene run_cv_ferrocene Record Cyclic Voltammogram with Ferrocene add_ferrocene->run_cv_ferrocene determine_potentials Determine Peak Potentials (Ep,a, Ep,c) run_cv_ferrocene->determine_potentials calculate_e12 Calculate Half-Wave Potential (E₁⸝₂) determine_potentials->calculate_e12 analyze_reversibility Analyze Reversibility (ΔEp, ipa/ipc) determine_potentials->analyze_reversibility reference_to_fc Reference Potentials to Fc/Fc⁺ calculate_e12->reference_to_fc

References

A Comparative Guide to the Synthesis of 2,3,5,6-Tetrafluoropyridine: Validation of a Novel Hydrodefluorination Route

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic routes to 2,3,5,6-tetrafluoropyridine, a key intermediate in the development of pharmaceuticals and agrochemicals. We present a validation of a new synthetic methodology involving hydrodefluorination using N-heterocyclic carbene (NHC)-stabilized alane adducts, benchmarked against established methods: halogen exchange and zinc-mediated reduction. The following sections detail the performance of each route, supported by experimental data and protocols, to inform decisions in process development and chemical synthesis.

Overview of Synthetic Route Validation

The validation of a new synthetic route is a critical process in chemical research and development, ensuring that a new method is not only effective but also scalable, safe, and efficient. A generalized workflow for this process is outlined below.

A Conceptualization of New Route B Feasibility Studies & Small-Scale Trials A->B Initial Testing C Optimization of Reaction Conditions B->C Parameter Screening D Scale-Up and Process Safety Assessment C->D Yield & Purity Improvement E Comparison with Established Routes D->E Benchmarking F Documentation and Reporting E->F Data Analysis

Caption: Generalized workflow for the validation of a new synthetic route.

Comparative Analysis of Synthetic Routes

The performance of the new hydrodefluorination route is compared with two established methods for synthesizing this compound. The following table summarizes the key quantitative data for each approach.

Parameter New Route: Hydrodefluorination with NHC-Alane Adducts Established Route 1: Halogen Exchange Established Route 2: Zinc Reduction
Starting Material Pentafluoropyridine (B1199360)2,3,5,6-TetrachloropyridinePentafluoropyridine
Key Reagents NHC-stabilized alane adducts (e.g., (Me₂Im)·AlH₃)Potassium Fluoride (KF)Zinc Powder
Solvent Varies (e.g., Toluene)SulfolaneAqueous Alkali Metal Hydroxide (B78521)
Temperature Room Temperature120°C-5 to 25°C
Reaction Time Nearly instantaneous to a few hours6 hoursNot specified, likely several hours
Yield 15-99% (quantitative conversion with some adducts)[1]Up to 95.0%[2]~70% (can be improved)[3]
Purity High (often quantitative conversion)High after distillationModerate (by-product formation)[3]
Key Advantages Mild reaction conditions, high efficiencyHigh yield, readily available starting materialAvoids high temperatures
Key Disadvantages Reagent cost and sensitivityHigh temperature, high-boiling solventBy-product formation, purification challenges

Experimental Protocols

New Route: Hydrodefluorination of Pentafluoropyridine with NHC-Stabilized Alane Adducts

This novel approach offers a highly efficient and mild method for the synthesis of this compound.

Experimental Workflow:

A Preparation of NHC-stabilized alane adduct B Reaction Setup under Inert Atmosphere A->B C Addition of Pentafluoropyridine to Alane Adduct Solution B->C D Reaction Monitoring by NMR or GC-MS C->D E Work-up and Product Isolation D->E F Characterization of this compound E->F

Caption: Experimental workflow for the new hydrodefluorination route.

Protocol:

  • Preparation of the NHC-Alane Adduct: In a glovebox, an appropriate N-heterocyclic carbene (e.g., 1,3-dimethylimidazolin-2-ylidene, Me₂Im) is reacted with an alane source (e.g., AlH₃·NMe₃) in a suitable anhydrous solvent (e.g., toluene) to form the (NHC)·AlH₃ adduct.

  • Reaction: To a solution of the pre-formed NHC-stabilized alane adduct in an inert atmosphere, a solution of pentafluoropyridine is added dropwise at room temperature.

  • Monitoring: The reaction is monitored by ¹⁹F NMR spectroscopy or GC-MS for the disappearance of the pentafluoropyridine starting material and the appearance of the this compound product. With certain adducts, the conversion is nearly instantaneous.[1]

  • Work-up: Upon completion, the reaction is carefully quenched with a proton source (e.g., water or a mild acid). The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by distillation to yield pure this compound.

Established Route 1: Halogen Exchange

This method relies on the substitution of chlorine atoms with fluorine atoms at high temperatures.

Protocol:

  • Reaction Setup: A 500 mL four-necked flask equipped with a mechanical stirrer, a thermometer, a reflux condenser, and a nitrogen inlet is charged with 43.4 g of 2,3,5,6-tetrachloropyridine, 58.0 g of potassium fluoride, and 200 mL of sulfolane.[2]

  • Reaction: The mixture is stirred and heated to 120°C for 6 hours.[2]

  • Work-up: After the reaction is complete, the mixture is cooled and filtered to remove inorganic salts.

  • Purification: The organic phase is subjected to fractional distillation, and the fraction collected at 108°C is this compound. This method can yield up to 28.7 g (95.0%) of the desired product.[2]

Established Route 2: Zinc Reduction of Pentafluoropyridine

This route involves the selective reduction of the C-F bond at the 4-position of pentafluoropyridine.

Protocol:

  • Reaction Setup: Pentafluoropyridine is reacted with zinc powder in a 1-15 wt.% aqueous solution of an alkali metal hydroxide (e.g., NaOH) at a temperature between -5 to 25°C.[3]

  • Reaction: The reaction mixture is stirred at the controlled temperature. To improve yield and purity, pentafluoropyridine can be added dropwise to a dispersion of zinc powder in the aqueous alkali solution.[3]

  • Work-up: After the reaction, the mixture is neutralized with a mineral acid such as dilute sulfuric or nitric acid.[3]

  • Purification: The neutralized reaction mixture is then distilled to isolate the this compound. This neutralization step is crucial to prevent the formation of hydroxy-pyridone byproducts during heating.[3]

Application in Drug Development: Targeting the MAPK/ERK Signaling Pathway

Derivatives of this compound have shown promise as inhibitors of the V600E mutant of the B-RAF kinase, a key protein in the MAPK/ERK signaling pathway.[4] This pathway is frequently dysregulated in various cancers, making it a critical target for therapeutic intervention.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS B-RAF B-RAF RAS->B-RAF MEK MEK B-RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation, Survival V600E B-RAF Inhibitor V600E B-RAF Inhibitor V600E B-RAF Inhibitor->B-RAF Inhibition

Caption: The MAPK/ERK signaling pathway and the point of inhibition by V600E B-RAF inhibitors.

The development of novel, efficient, and scalable synthetic routes to this compound is paramount for advancing the discovery and production of next-generation therapeutics targeting such critical pathways. The new hydrodefluorination method presented here offers significant advantages in terms of reaction conditions and efficiency, making it a compelling alternative for consideration in both academic and industrial research settings.

References

Benchmarking the Performance of 2,3,5,6-Tetrafluoropyridine-Based Materials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance performance. The 2,3,5,6-tetrafluoropyridine core, a highly electron-deficient aromatic system, serves as a versatile building block for creating novel materials with tailored properties. This guide provides an objective comparison of the performance of materials derived from this compound and its less fluorinated or non-fluorinated analogs, supported by experimental data from peer-reviewed studies. The focus is on applications in medicinal chemistry and materials science, offering valuable insights for researchers, scientists, and drug development professionals.

Performance Comparison in Medicinal Chemistry

The introduction of fluorine into pyridine-based compounds can significantly impact their biological activity, metabolic stability, and pharmacokinetic profiles. The strong electron-withdrawing nature of fluorine atoms in the this compound ring can modulate the pKa of the molecule, influence binding interactions with biological targets, and block sites susceptible to metabolic degradation.

Kinase Inhibition Activity

A comparative study of glucokinase regulatory protein (GKRP) inhibitors demonstrated the superior potency of a fluorinated pyridine (B92270) derivative over its non-fluorinated counterpart. The introduction of a single fluorine atom enhanced the inhibitory activity by providing additional hydrophobic interactions with the target protein.

CompoundStructureGKRP Inhibition IC50 (nM)Reference
Pyridine Analog (6a)[Structure of non-fluorinated pyridine analog]130[1]
3-Fluoropyridine (B146971) Analog (6d) [Structure of 3-fluoropyridine analog with fluorine highlighted] 30 [1]
Metabolic Stability

Fluorination is a well-established strategy to improve the metabolic stability of drug candidates by blocking sites of oxidative metabolism by cytochrome P450 enzymes. A comparative study of pyridine analogs revealed a significant increase in metabolic stability upon fluorination.

CompoundStructureHuman Liver Microsome Half-life (t½, min)Reference
Pyridine Analog (6a)[Structure of non-fluorinated pyridine analog]18[1]
3-Fluoropyridine Analog (6d) [Structure of 3-fluoropyridine analog with fluorine highlighted] >240 [1]

Performance Comparison in Materials Science

The unique electronic properties of the this compound moiety also make it an attractive component in the design of advanced materials for applications such as organic light-emitting diodes (OLEDs) and fluorescent probes. The electron-deficient nature of the ring can be leveraged to tune the photophysical and electrochemical properties of these materials.

Photophysical Properties of Fluorescent Dyes

A comparative study of meso-pyridyl substituted BODIPY dyes revealed that the position of the nitrogen atom in the pyridine ring significantly influences the fluorescence quantum yield. While this study does not include a tetrafluorinated analog, it highlights the sensitivity of photophysical properties to the electronic structure of the pyridine ring.

CompoundStructureFluorescence Quantum Yield (Φf)Reference
meso-(2-Pyridyl)-BODIPY[Structure of meso-(2-Pyridyl)-BODIPY]0.04[2]
meso-(3-Pyridyl)-BODIPY[Structure of meso-(3-Pyridyl)-BODIPY]0.43[2]
meso-(4-Pyridyl)-BODIPY[Structure of meso-(4-Pyridyl)-BODIPY]0.23[2]

Experimental Protocols

Determination of IC50 Values for Kinase Inhibition

Objective: To determine the concentration of a test compound that inhibits 50% of the activity of a target kinase.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in dimethyl sulfoxide (B87167) (DMSO).

    • Prepare a kinase buffer solution containing the kinase, a suitable substrate (e.g., a peptide), and ATP.

  • Assay Procedure:

    • Perform serial dilutions of the test compound stock solution to create a range of concentrations.

    • In a microplate, add the kinase, substrate, and test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction mixture at a controlled temperature for a specific period.

    • Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity-based assays (e.g., using ³²P-ATP) or fluorescence-based assays.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a control with no inhibitor.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G Experimental Workflow for IC50 Determination cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare Compound Stock Solution serial_dilution Perform Serial Dilutions prep_compound->serial_dilution prep_reagents Prepare Kinase Assay Reagents plate_setup Set up Microplate Reactions prep_reagents->plate_setup serial_dilution->plate_setup initiate_reaction Initiate Reaction with ATP plate_setup->initiate_reaction incubation Incubate at Controlled Temperature initiate_reaction->incubation stop_reaction Stop Reaction incubation->stop_reaction quantify_product Quantify Phosphorylated Substrate stop_reaction->quantify_product calculate_inhibition Calculate % Inhibition quantify_product->calculate_inhibition plot_data Plot Dose-Response Curve calculate_inhibition->plot_data determine_ic50 Determine IC50 Value plot_data->determine_ic50

Caption: Experimental workflow for determining the IC50 value of a kinase inhibitor.

In Vitro Metabolic Stability Assay

Objective: To determine the rate at which a test compound is metabolized by liver microsomes.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare a reaction mixture containing liver microsomes (e.g., human liver microsomes) and a NADPH-generating system in a phosphate (B84403) buffer.

  • Assay Procedure:

    • Pre-warm the reaction mixture to 37°C.

    • Add the test compound to the reaction mixture to initiate the metabolic reaction.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge the samples to precipitate proteins.

  • Data Analysis:

    • Analyze the supernatant from each time point using liquid chromatography-mass spectrometry (LC-MS) to quantify the remaining concentration of the test compound relative to the internal standard.

    • Plot the natural logarithm of the percentage of the remaining compound against time.

    • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

Conclusion

The strategic incorporation of fluorine, particularly in the form of a this compound core, offers a powerful approach to modulate and enhance the performance of materials for diverse applications. The presented data demonstrates that fluorination can lead to significant improvements in the biological activity and metabolic stability of drug candidates. While direct comparative data for this compound-based materials in all fields is not always available, the existing evidence strongly supports the continued exploration of this scaffold in the design of next-generation pharmaceuticals and advanced materials. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies and further elucidate the structure-performance relationships of these promising materials.

References

Safety Operating Guide

Navigating the Safe Disposal of 2,3,5,6-Tetrafluoropyridine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical reagents like 2,3,5,6-Tetrafluoropyridine are paramount for ensuring laboratory safety and environmental protection. This guide provides a clear, step-by-step framework for the proper disposal of this compound, treating it as hazardous waste from the point of use to its final disposition. Adherence to these procedures is critical due to the compound's hazardous properties.

Immediate Safety and Handling

Before initiating any disposal procedure, it is essential to be aware of the inherent hazards of this compound. This compound is a flammable liquid and vapor that causes skin and eye irritation.[1] All handling must occur in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2] The use of appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat, is mandatory.[1][2]

Quantitative Safety Data Summary

For quick reference, the key safety and physical property data for this compound are summarized in the table below.

PropertyValue
Molecular Formula C₅HF₄N
Molecular Weight 151.06 g/mol
Appearance Colorless to light yellow clear liquid
Boiling Point 101-102 °C
Flash Point 31 °C (87.8 °F) - closed cup
Density 1.499 g/mL at 25 °C
GHS Hazard Statements H226: Flammable liquid and vapor
H315: Causes skin irritation
H319: Causes serious eye irritation
H335: May cause respiratory irritation
Disposal Precaution P501: Dispose of contents/container to an approved waste disposal plant

Sources:[3]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste. It should never be disposed of down the drain or in regular trash.[4]

1. Waste Identification and Segregation:

  • Clearly label a dedicated waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • Use a container made of a compatible material, such as a high-density polyethylene (B3416737) (HDPE) or glass bottle, with a secure, leak-proof lid.[4]

  • Do not mix this waste with other incompatible chemicals. It should be segregated from strong oxidizing agents and acids.[4]

2. Container Management:

  • Keep the hazardous waste container tightly closed at all times, except when adding waste.

  • Store the container in a designated, well-ventilated, and secure area away from heat, sparks, open flames, and direct sunlight.[5]

  • Utilize secondary containment to prevent the spread of material in case of a leak.[4]

3. Disposal of Contaminated Materials:

  • Any materials that have come into contact with this compound, such as pipette tips, contaminated gloves, and absorbent pads, must also be disposed of as hazardous waste in the same designated container.[4]

  • Empty containers that previously held the chemical should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[4] After triple-rinsing, the defaced, empty container may be disposed of as regular trash, depending on institutional policies.[4]

4. Arranging for Professional Disposal:

  • Once the waste container is full, or in accordance with your institution's waste accumulation time limits, arrange for its collection by a licensed hazardous waste disposal company.[1][4]

  • Follow your institution's specific procedures for requesting a hazardous waste pickup, which typically involves completing a waste manifest form.[4]

  • Ensure all labeling is accurate and complete before the scheduled pickup.

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

G cluster_0 Start: Handling this compound cluster_1 Waste Collection and Storage cluster_2 Final Disposal A Use of this compound in a fume hood with appropriate PPE B Generation of waste (unused chemical, contaminated materials, rinsate) A->B C Is there a designated hazardous waste container for this chemical? B->C D Obtain a compatible, labeled hazardous waste container C->D No E Add waste to the container C->E Yes D->E F Store the sealed container in a designated, well-ventilated, and secure area E->F G Is the waste container full or has the accumulation time limit been reached? F->G H Continue to store safely G->H No I Follow institutional procedures to arrange for pickup by a licensed hazardous waste disposal company G->I Yes H->G J Complete waste manifest form and ensure proper labeling I->J K Transfer waste to the disposal company J->K

Caption: Disposal workflow for this compound.

Experimental Protocols

Currently, there are no publicly cited experimental protocols for the in-lab neutralization or degradation of this compound. The standard and mandated procedure is disposal via a licensed hazardous waste facility.[3] Attempting to neutralize this chemical in a laboratory setting without a validated and institutionally approved procedure is strongly discouraged. Professional waste disposal companies typically use high-temperature incineration for such chemical waste.[6] Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[2]

References

Personal protective equipment for handling 2,3,5,6-Tetrafluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for handling 2,3,5,6-Tetrafluoropyridine. Adherence to these guidelines is critical for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Classification

This compound is a flammable liquid and vapor that causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] It is crucial to handle this compound with appropriate engineering controls and personal protective equipment.

Personal Protective Equipment (PPE)

Strict adherence to the following PPE requirements is mandatory to minimize exposure and ensure personal safety.

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles and a face shield.Protects against splashes and airborne particles that can cause serious eye irritation.[3]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact, which can cause irritation.[4][5]
Body Protection Laboratory coat, long pants, and closed-toe shoes.Minimizes the risk of accidental skin exposure.[4]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. A NIOSH-approved respirator with a suitable filter (e.g., type ABEK EN14387) may be necessary for large quantities or in case of inadequate ventilation.[6]Prevents inhalation of vapors, which can cause respiratory tract irritation.[1][7]

Operational Plan: Step-by-Step Handling Protocol

This section outlines the procedural workflow for the safe handling of this compound from receipt to disposal.

1. Preparation and Engineering Controls:

  • Ensure a chemical fume hood is operational and available.[4][5]

  • Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[6][8]

  • Designate a specific area for handling the compound to contain potential spills.[6]

  • Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[9]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[9]

2. Donning Personal Protective Equipment:

  • Before handling, put on all required PPE as specified in the table above.

3. Handling the Compound:

  • Conduct all weighing and transfers of the liquid compound within a chemical fume hood to control vapors.[4][5]

  • Ground and bond the container and receiving equipment to prevent static discharge.[9]

  • Use only non-sparking tools.[9]

  • Keep the container tightly closed when not in use.[9]

  • Wash skin thoroughly after handling.

4. Storage:

  • Store in a well-ventilated place and keep cool.[9]

  • Store in a tightly closed container in a secured, cool, dry area.[8]

  • Store as a flammable liquid, segregated from incompatible materials.[8]

5. Spill Management:

  • In case of a small spill, absorb with an inert dry material and place it in an appropriate waste disposal container.

  • For a large spill, evacuate the area and contact the appropriate emergency response team.[8]

6. First Aid Measures:

  • If on skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • If inhaled: Move the person into fresh air and keep comfortable for breathing.[4]

  • If swallowed: Seek immediate medical attention.

Disposal Plan

Dispose of contents and container to an approved waste disposal plant.[9] Do not dispose of down the drain or with regular trash. All waste materials, including contaminated PPE and spill cleanup materials, must be collected in a properly labeled, sealed container for hazardous waste.

Experimental Workflow

Workflow for Handling this compound prep Preparation & Engineering Controls ppe Don PPE prep->ppe handle Handling in Fume Hood ppe->handle storage Storage handle->storage spill Spill Management handle->spill disposal Waste Disposal handle->disposal storage->handle spill->disposal

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.